molecular formula C5H7F2NO4 B169111 4-Amino-2,2-difluoropentanedioic acid CAS No. 173282-21-8

4-Amino-2,2-difluoropentanedioic acid

Katalognummer: B169111
CAS-Nummer: 173282-21-8
Molekulargewicht: 183.11 g/mol
InChI-Schlüssel: LLRDKDQMMRICLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2,2-difluoropentanedioic acid, also known as 4-Amino-2,2-difluoropentanedioic acid, is a useful research compound. Its molecular formula is C5H7F2NO4 and its molecular weight is 183.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2,2-difluoropentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,2-difluoropentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-2,2-difluoropentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRDKDQMMRICLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2,2-difluoropentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,2-difluoropentanedioic acid, a fluorinated analog of glutamic acid, represents a molecule of significant interest in medicinal chemistry and drug design. The introduction of a gem-difluoro moiety at the C2 position profoundly influences its stereoelectronic properties, offering unique opportunities for modulating biological activity and metabolic stability. This guide provides a comprehensive analysis of the molecular structure of 4-amino-2,2-difluoropentanedioic acid, including its synthesis, stereochemical considerations, conformational landscape, and spectroscopic signature. By synthesizing data from analogous compounds and established principles of fluorine chemistry, this document serves as an essential resource for researchers exploring the potential of this and other fluorinated amino acids in therapeutic development.

Introduction: The Rationale for Fluorination in Amino Acid Scaffolds

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery.[1] Fluorine's unique properties, including its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond, can significantly alter the physicochemical and pharmacological profile of a parent compound.[1] In the context of amino acids, fluorination can induce profound changes in pKa, lipophilicity, metabolic stability, and conformational preferences.[2] 4-Amino-2,2-difluoropentanedioic acid, as a derivative of the key excitatory neurotransmitter glutamic acid, is a compelling candidate for probing and modulating glutamate receptor function. The gem-difluoro group at the C2 position is expected to significantly impact the acidity of the adjacent carboxylic acid and introduce unique conformational constraints.[1]

Molecular Structure and Stereochemistry

The fundamental structure of 4-amino-2,2-difluoropentanedioic acid is a five-carbon dicarboxylic acid backbone with an amino group at the C4 position and two fluorine atoms at the C2 position.

PropertyValueSource
Molecular Formula C₅H₇F₂NO₄[3]
Molecular Weight 183.11 g/mol [3]
CAS Number 173282-21-8[4]
SMILES O=C(O)C(F)(F)CC(N)C(O)=O[3]

The presence of a chiral center at the C4 carbon, bearing the amino group, means that 4-amino-2,2-difluoropentanedioic acid can exist as two enantiomers: (S)-4-amino-2,2-difluoropentanedioic acid and (R)-4-amino-2,2-difluoropentanedioic acid. The stereochemistry at this position is critical for biological activity, as demonstrated by the stereospecificity of glutamate receptors.

Synthesis Strategies

Proposed Retrosynthetic Analysis

G target 4-Amino-2,2-difluoropentanedioic acid intermediate1 Protected Difluoroglutamate Derivative target->intermediate1 Deprotection intermediate2 Chiral Ni(II) Complex of Dehydroalanine Schiff Base intermediate1->intermediate2 Asymmetric Michael Addition intermediate3 Ethyl bromodifluoroacetate

Caption: Retrosynthetic analysis of 4-Amino-2,2-difluoropentanedioic acid.

Key Experimental Protocol: Asymmetric Michael Addition

This protocol is adapted from the synthesis of (S)-4,4-difluoroglutamic acid and represents a viable strategy for obtaining enantiomerically enriched 4-amino-2,2-difluoropentanedioic acid.[5]

Step 1: Formation of the Chiral Ni(II) Complex

  • A chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with a source of dehydroalanine (e.g., its Schiff base with benzophenone) in the presence of a nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O) and a base (e.g., sodium methoxide) in a suitable solvent like methanol.

  • The resulting chiral Ni(II) complex of the dehydroalanine Schiff base is isolated and purified. The choice of the chiral ligand is crucial for inducing high diastereoselectivity in the subsequent Michael addition.[5]

Step 2: Asymmetric Michael Addition

  • The chiral Ni(II) complex is dissolved in an aprotic solvent (e.g., acetonitrile).

  • Ethyl bromodifluoroacetate is added as the Michael acceptor, along with a copper catalyst (e.g., copper powder) to facilitate the reaction.

  • The reaction is stirred at a controlled temperature until completion, monitored by techniques like TLC or LC-MS. The steric environment created by the chiral ligand directs the addition of the difluoroacetyl group to one face of the dehydroalanine, leading to the formation of one diastereomer in excess.[5]

Step 3: Deprotection and Hydrolysis

  • The resulting diastereomerically enriched product is isolated.

  • The protecting groups (e.g., the Schiff base and the ethyl ester) are removed under acidic conditions (e.g., hydrolysis with HCl).

  • The final product, enantiomerically enriched 4-amino-2,2-difluoropentanedioic acid, is purified by techniques such as ion-exchange chromatography.

Structural Elucidation and Spectroscopic Analysis

The definitive characterization of the molecular structure of 4-amino-2,2-difluoropentanedioic acid relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the protons at C3 and C4. The C4 proton signal will be a multiplet due to coupling with the C3 protons and the protons of the amino group. The C3 protons will appear as a complex multiplet due to coupling with the C4 proton and the two fluorine atoms at C2.

  • ¹³C NMR: The carbon spectrum will display five distinct signals. The carbon bearing the gem-difluoro group (C2) will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons adjacent to the difluorinated center (C1 and C3) will also show coupling to the fluorine atoms (two-bond and three-bond C-F coupling, respectively), which can be complex.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool.[6] Due to the presence of a chiral center at C4, the two fluorine atoms at C2 are diastereotopic and are expected to be chemically non-equivalent, giving rise to two distinct signals. These signals will likely appear as an AB quartet, with further coupling to the C3 protons. The chemical shifts of the fluorine atoms will be characteristic of a gem-difluoroalkyl group.[6][7]

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity and Coupling
¹H (C4-H) ~3.5 - 4.0Multiplet
¹H (C3-H₂) ~2.0 - 2.5Complex multiplet
¹³C (C1, C5) ~170 - 180Singlets (or small doublets due to long-range C-F coupling)
¹³C (C2) ~115 - 125Triplet (¹JCF)
¹³C (C4) ~50 - 60Singlet
¹³C (C3) ~30 - 40Triplet (²JCF)
¹⁹F -90 to -120AB quartet with further coupling to C3 protons

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The predicted monoisotopic mass is 183.03432 Da.[8] Fragmentation patterns in tandem MS (MS/MS) would show characteristic losses, such as the loss of water, carbon dioxide, and parts of the carbon backbone, which would further corroborate the proposed structure.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • N-H stretch (amine): Medium bands around 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): Strong, sharp band around 1700-1750 cm⁻¹

  • C-F stretch: Strong bands in the region of 1000-1200 cm⁻¹

Conformational Analysis and Impact of the Gem-Difluoro Group

The introduction of the gem-difluoro group at the C2 position has significant conformational implications.

G cluster_0 Electronic Effects cluster_1 Steric and Conformational Effects a Strongly electronegative fluorine atoms b Inductive electron withdrawal along C-F bonds a->b c Lowering of pKa of C1 carboxylic acid b->c d Gauche effect preference around C2-C3 bond b->d e Increased steric bulk of CF₂ vs CH₂ f Restricted rotation around C2-C3 and C3-C4 bonds e->f g Altered side-chain conformational landscape f->g h Potential for intramolecular hydrogen bonding (N-H...F or O-H...F) g->h

Caption: Key influences of the gem-difluoro group on molecular properties.

The strong electron-withdrawing nature of the two fluorine atoms will lower the pKa of the C1 carboxylic acid, making it a stronger acid than the corresponding group in glutamic acid.[1] Furthermore, the C-F bonds introduce a dipole moment that can influence intermolecular interactions.

From a conformational standpoint, the gauche effect is a critical consideration. The preference for a gauche conformation around the C2-C3 bond, where the electronegative fluorine atoms are gauche to each other, can influence the overall shape of the molecule.[9] This, in turn, will affect how the molecule presents its pharmacophoric features (the two carboxylic acids and the amino group) to a biological target. The increased steric bulk of the CF₂ group compared to a CH₂ group will also restrict the rotational freedom of the carbon backbone.[2]

Potential Applications in Drug Development

Given its structural similarity to glutamic acid, 4-amino-2,2-difluoropentanedioic acid is a prime candidate for the development of ligands for glutamate receptors. Analogs of glutamic acid are known to have potent activity at metabotropic glutamate receptors (mGluRs).[10]

Potential Therapeutic Areas:
  • Neurodegenerative Diseases: Modulators of glutamate receptors are of interest for conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

  • Psychiatric Disorders: Glutamatergic dysfunction has been implicated in schizophrenia, depression, and anxiety.

  • Epilepsy: Targeting glutamate receptors can be a strategy for controlling seizures.

  • Pain: Glutamate is a key neurotransmitter in pain pathways.

The gem-difluoro group could offer advantages over non-fluorinated analogs, such as increased metabolic stability by blocking potential sites of oxidation, and altered receptor binding affinity and selectivity due to the unique electronic and conformational properties it imparts.

Conclusion

4-Amino-2,2-difluoropentanedioic acid is a fascinating molecule with significant potential in chemical biology and medicinal chemistry. While specific experimental data for this compound is sparse in the literature, a comprehensive understanding of its molecular structure can be built upon the well-established principles of fluorine chemistry and the study of analogous compounds. Its synthesis is achievable through modern asymmetric methodologies, and its structure can be unequivocally determined by a suite of spectroscopic techniques, with ¹⁹F NMR being particularly informative. The profound influence of the gem-difluoro group on the molecule's electronic and conformational properties makes it a valuable tool for the design of novel therapeutics targeting the glutamatergic system. Further investigation into the synthesis, biological evaluation, and structural biology of its interactions with target proteins is highly warranted.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • J&K Scientific. 4-Amino-2,2-difluoropentanedioic acid. Retrieved from [Link]

  • Hu, J., & Zhang, X. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.
  • Shibuya, A., Sato, A., & Taguchi, T. (1998). Preparation of difluoro analogs of CCGs and their pharmacological evaluations. Bioorganic & Medicinal Chemistry Letters, 8(15), 1979-1984.
  • A patent for a preparation method of 4-amino-2-fluorobenzoic acid. CN103980135B.
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). The FEBS Journal.
  • Bunnage, M. E., & C. D. Smith. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6335-6344.
  • Fluoro-Hydroxylation of gem-Difluoroalkenes: Synthesis of 18O-labeled α-CF3 Alcohols. (2018).
  • A preparation method of 2-amino-4'-fluoro-diphenyl ketone. CN107698882A.
  • Asymmetric Synthesis of 4,4-(Difluoro)glutamic Acid via Chiral Ni(II)-Complexes of Dehydroalanine Schiff Bases. Effect of the Chiral Ligands Structure on the Stereochemical Outcome. (2020). The Journal of Organic Chemistry, 85(5), 3508-3517.
  • Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. (2017). Organic Letters, 19(16), 4255-4258.
  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (2014). Organic Letters, 16(4), 1140-1143.
  • Process for producing -fluoro- -amino acids. EP2246322A1.
  • Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. (2023). Molecules, 28(21), 7306.
  • Conformational Analysis of 1,3-Difluorinated Alkanes. (2020). The Journal of Organic Chemistry, 85(21), 13627-13638.
  • Synthesis and biological activity of novel vitamin D analogs: 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 and 24,24-difluoro-1α,25-dihydroxy-26,27-dimethylvitamin D3. (1990). Journal of Medicinal Chemistry, 33(2), 480-490.
  • A patent for (l,6-NAPHTHYRIDIN-3-YL)
  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. (2020).
  • Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. (1969). Journal of the American Chemical Society, 91(19), 5164-5169.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2023).
  • PubChemLite. 4-amino-2,2-difluoropentanedioic acid hydrochloride. Retrieved from [Link]

  • PubChem. 4-Amino-2-fluoropentanoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Amino-2,2-difluoropentanedioic Acid: A Key Intermediate in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,2-difluoropentanedioic acid, a fluorinated analog of glutamic acid that is emerging as a critical pharmaceutical intermediate. The strategic introduction of the gem-difluoro moiety at the C2 position offers unique stereoelectronic properties that can significantly enhance the pharmacological profile of active pharmaceutical ingredients (APIs). This document delves into the synthesis, physicochemical properties, and potential applications of this versatile building block, with a particular focus on its role in the development of enzyme inhibitors and other targeted therapeutics. Detailed synthetic protocols, though not yet publicly available in exhaustive detail for this specific molecule, are discussed in the context of established methodologies for analogous compounds. This guide aims to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorinated pharmaceuticals.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] 4-Amino-2,2-difluoropentanedioic acid, as a difluorinated analog of glutamic acid, is a prime example of a building block designed to leverage these advantages. Its structural similarity to a key excitatory amino acid suggests its potential as a modulator of glutamate-mediated pathways and as a scaffold for enzyme inhibitors targeting glutamate-binding sites.

Physicochemical Properties and Structural Features

4-Amino-2,2-difluoropentanedioic acid (CAS RN: 173282-21-8) is a non-proteinogenic amino acid with a molecular formula of C₅H₇F₂NO₄ and a molecular weight of 183.11 g/mol .[2] The presence of the gem-difluoro group at the α-position to one of the carboxylic acid groups significantly alters the electronic properties of the molecule compared to its non-fluorinated parent, glutamic acid.

PropertyValueSource
IUPAC Name 4-amino-2,2-difluoropentanedioic acid[3]
CAS Number 173282-21-8[3]
Molecular Formula C₅H₇F₂NO₄[2]
Molecular Weight 183.11 g/mol [2]
InChI Key LLRDKDQMMRICLM-UHFFFAOYSA-N[3]
SMILES C(C(C(=O)O)N)C(C(=O)O)(F)F[3]

The strategic placement of the two fluorine atoms is expected to lower the pKa of the adjacent carboxylic acid, potentially influencing its interaction with biological targets. Furthermore, the C-F bonds can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Synthesis Strategies: Pathways to a Versatile Intermediate

While a definitive, publicly available, step-by-step synthesis protocol for 4-Amino-2,2-difluoropentanedioic acid is not readily found in the literature, its structural relationship to γ-fluorinated glutamic acid analogs allows for the extrapolation of viable synthetic routes.[4] The synthesis of racemic 4,4-difluoroglutamic acid has been achieved via a nitroaldol reaction, and asymmetric routes have been developed to obtain the L-enantiomer.[5]

One of the most promising approaches for the asymmetric synthesis of the closely related (2S)-4,4-difluoroglutamic acid involves the electrophilic fluorination of a pyroglutamic acid derivative. This strategy provides excellent stereocontrol and is a key technology for accessing optically pure fluorinated amino acids.

Conceptual Asymmetric Synthesis Workflow

The following diagram illustrates a plausible, high-level workflow for the asymmetric synthesis of 4-Amino-2,2-difluoropentanedioic acid, drawing inspiration from established methods for similar compounds.

Asymmetric Synthesis Workflow cluster_0 Starting Material cluster_1 Key Intermediate Formation cluster_2 Fluorination cluster_3 Deprotection & Hydrolysis L-Glutamic_Acid L-Glutamic Acid Pyroglutamic_Derivative Chiral Pyroglutamic Acid Derivative L-Glutamic_Acid->Pyroglutamic_Derivative Cyclization & Protection Difluorination Electrophilic Difluorination Pyroglutamic_Derivative->Difluorination Enolate Formation Final_Product 4-Amino-2,2-difluoro- pentanedioic acid Difluorination->Final_Product Ring Opening & Deprotection

A plausible synthetic route to 4-Amino-2,2-difluoropentanedioic acid.
Detailed Experimental Protocol (Hypothetical, based on analogous syntheses)

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of 4-Amino-2,2-difluoropentanedioic acid, based on the synthesis of (2S)-4,4-difluoroglutamic acid from a bicyclic lactam derived from (L)-glutamic acid.

Step 1: Preparation of the Bicyclic Lactam Intermediate

  • Protection and Cyclization of L-Glutamic Acid: L-Glutamic acid is first converted to its corresponding pyroglutamic acid derivative. The amino and carboxylic acid functionalities are then protected to form a rigid bicyclic lactam system. This rigid structure is crucial for controlling the stereochemistry of the subsequent fluorination step.

Step 2: Diastereoselective Difluorination

  • Enolate Formation: The bicyclic lactam is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.

  • Electrophilic Fluorination: The enolate is then quenched with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). This reaction is typically highly diastereoselective due to the steric hindrance imposed by the bicyclic system. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 3: Deprotection and Hydrolysis to 4-Amino-2,2-difluoropentanedioic acid

  • Ring Opening and Deprotection: The difluorinated bicyclic lactam is subjected to acidic or basic hydrolysis to open the lactam ring and remove the protecting groups. For example, treatment with a strong acid like hydrochloric acid at elevated temperatures would hydrolyze the amide and any ester protecting groups.

  • Isolation of the Final Product: After hydrolysis, the reaction mixture is neutralized, and the desired 4-Amino-2,2-difluoropentanedioic acid can be isolated by crystallization or ion-exchange chromatography.

Self-Validation: Each step of this proposed synthesis includes standard purification and characterization techniques (e.g., column chromatography, NMR, MS) to ensure the identity and purity of the intermediates and the final product. The stereochemical integrity would be confirmed using chiral chromatography or by derivatization with a chiral auxiliary followed by NMR analysis.

Spectroscopic Characterization (Anticipated Data)

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons due to coupling with each other and with the fluorine atoms. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atoms and the carboxylic acid groups.

  • ¹³C NMR: The carbon spectrum will be characterized by the C-F coupling constants. The carbon bearing the two fluorine atoms will appear as a triplet. The chemical shifts of the carbonyl carbons are expected to be in the typical range for carboxylic acids (around 170-180 ppm).[6][7]

  • ¹⁹F NMR: The fluorine NMR spectrum is the most informative for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the adjacent methylene protons. The chemical shift will be characteristic of a gem-difluoro alkyl group.[1]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecular ion [M+H]⁺ at m/z 184.04. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and ammonia.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.[8] A strong C=O stretching absorption will be present around 1700-1750 cm⁻¹.[4] The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Applications in Pharmaceutical R&D

4-Amino-2,2-difluoropentanedioic acid is a valuable intermediate for the synthesis of a wide range of pharmaceutical candidates. Its structural analogy to glutamic acid makes it a particularly attractive building block for targeting enzymes and receptors that interact with this key neurotransmitter.

Enzyme Inhibitors

The difluorinated scaffold can be incorporated into molecules designed to inhibit enzymes such as:

  • Glutamate-utilizing enzymes: The altered electronics and steric profile can lead to potent and selective inhibition.

  • Proteases: The amino acid backbone can be integrated into peptidomimetic inhibitors.

  • Kinases: The functional groups allow for derivatization to create targeted kinase inhibitors.

The enhanced metabolic stability imparted by the gem-difluoro group is a significant advantage in designing long-acting enzyme inhibitors.

Neurological Drug Candidates

Given its relationship to glutamic acid, derivatives of 4-Amino-2,2-difluoropentanedioic acid are being explored for the treatment of neurological disorders where glutamate signaling is dysregulated. The difluoro modification can fine-tune the binding affinity and selectivity for different glutamate receptor subtypes.

Peptide and Peptidomimetic Synthesis

The amino and carboxylic acid functionalities of this molecule make it an ideal building block for solid-phase and solution-phase peptide synthesis.[9] Its incorporation into peptides can introduce conformational constraints and enhance resistance to proteolytic degradation.

Applications cluster_apps Pharmaceutical Applications Intermediate 4-Amino-2,2-difluoropentanedioic acid Enzyme_Inhibitors Enzyme Inhibitors Intermediate->Enzyme_Inhibitors Glutamate Analog Neuro_Drugs Neurological Drugs Intermediate->Neuro_Drugs Receptor Modulation Peptides Peptides & Peptidomimetics Intermediate->Peptides Building Block

Key application areas for this pharmaceutical intermediate.

Handling, Storage, and Safety

Conclusion

4-Amino-2,2-difluoropentanedioic acid represents a valuable and versatile building block for the pharmaceutical industry. Its unique structural and electronic properties, conferred by the gem-difluoro group, offer significant advantages in the design of novel therapeutics with improved pharmacological profiles. While detailed synthetic and characterization data are still emerging, the foundational knowledge of fluorinated amino acid chemistry provides a clear path for its synthesis and application. As the demand for more effective and metabolically robust drugs continues to grow, the importance of specialized intermediates like 4-Amino-2,2-difluoropentanedioic acid in the drug discovery and development pipeline is set to increase.

References

  • Journal of Fluorine Chemistry, 266, 110084. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]

  • PubMed Central. Enzymatic synthesis of fluorinated compounds. (2021). [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). [Link]

  • PubChem. 4-Amino-2-fluoropentanoic acid. [Link]

  • Peptideweb.com. Synthesis protocols. [Link]

  • PubMed. Gamma-fluorinated Analogues of Glutamic Acid and Glutamine. [Link]

  • ResearchGate. Enzymatic resolutions of fluorinated α,α-disubstituted-α-amino acid amides. [Link]

  • ResearchGate. The most commonly used fluorinated amino acids for PrOF NMR,... [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018). [Link]

  • PubMed Central. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. [Link]

  • Royal Society of Chemistry. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2024). [Link]

  • PubChem. 4-Fluoro-l-glutamic acid. [Link]

  • Organic Chemistry Portal. Synthesis of γ-lactams. [Link]

  • Royal Society of Chemistry. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). [Link]

  • FLORE. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... [Link]

  • Oldfield Group Website. 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

  • MDPI. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. [Link]

  • ResearchGate. Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. [Link]

  • Fluorine NMR. [Link]

  • Google Patents.
  • IR: carboxylic acids. [Link]

  • ResearchGate. Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... [Link]

  • PubMed. The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. [Link]

  • Montclair State University Digital Commons. Electrophilic Fluorination of Pyroglutamic Acid Derivatives: Application of Substrate-Dependent Reactivity and Diastereoselectivity to the Synthesis of Optically Active 4-Fluoroglutamic Acids. (2001). [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubMed Central. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid. (2022). [Link]

  • PubMed Central. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]

  • ACS Publications. Mechanism of Enzymatic Fluorination in Streptomyces cattleya. [Link]

  • ResearchGate. 13C NMR Spectral Analysis: 4-amino tetrafluoropyridine (Weaver_13C_XAABB_SpinSystem_Final_C2). (2016). [Link]

  • PubMed Central. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. [Link]

Sources

The Enigmatic Architecture of a Novel Amino Acid: A Technical Guide to 4-Amino-2,2-difluoropentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Molecule of Interest

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for fine-tuning pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity. Within this paradigm, fluorinated amino acids represent a particularly compelling class of building blocks for novel therapeutics. This guide delves into the discovery and history of a specific, yet sparsely documented molecule: 4-Amino-2,2-difluoropentanedioic acid .

While a definitive, singular "discovery" paper for this exact molecule remains elusive in the public domain, its existence and potential significance can be understood within the broader historical and scientific context of the development of gem-difluorinated amino acids. This document, therefore, aims to provide a comprehensive technical overview, including a plausible synthetic pathway based on established methodologies for analogous compounds, and to explore its potential applications in drug discovery.

I. The Rise of Fluorinated Amino Acids: A Historical Perspective

The journey into the world of fluorinated amino acids is a story of increasing sophistication in chemical synthesis and a deepening understanding of biochemical interactions. The introduction of fluorine into amino acid scaffolds has been a game-changer for peptide and small molecule drug design. Early research in this area was driven by the desire to create enzyme inhibitors and metabolic probes. The rationale is elegantly simple: replacing hydrogen with fluorine, a bioisostere, can introduce significant electronic perturbations without a drastic change in steric bulk.

The development of gem-difluoro compounds, where two fluorine atoms are attached to the same carbon, marked a significant advancement. This structural motif imparts a unique combination of stability and electronic effects, making it a valuable addition to the medicinal chemist's toolbox. The synthesis of such compounds, however, presents unique challenges, often requiring specialized fluorinating reagents and multi-step reaction sequences.

II. Physicochemical Properties of 4-Amino-2,2-difluoropentanedioic Acid

A foundational understanding of a molecule begins with its fundamental properties. Below is a summary of the key physicochemical data for 4-Amino-2,2-difluoropentanedioic acid.

PropertyValueSource
Molecular Formula C5H7F2NO4PubChem
Molecular Weight 183.11 g/mol PubChem
CAS Number 173282-21-8J&K Scientific[1]
IUPAC Name 4-amino-2,2-difluoropentanedioic acidJ&K Scientific[1]
Canonical SMILES C(C(C(=O)O)N)C(C(=O)O)(F)FJ&K Scientific[1]
InChI Key LLRDKDQMMRICLM-UHFFFAOYSA-NJ&K Scientific[1]

III. A Plausible Synthetic Trajectory: De Novo Synthesis of 4-Amino-2,2-difluoropentanedioic Acid

In the absence of a directly published synthesis, we can logically construct a viable synthetic route based on established methodologies for the preparation of structurally related gem-difluoro amino acids. The following proposed pathway leverages common starting materials and well-documented transformations in fluorine chemistry.

Experimental Workflow: A Step-by-Step Protocol

The proposed synthesis is a multi-step process commencing from a readily available starting material, diethyl 2-oxoglutaconate.

Synthesis_Workflow start Diethyl 2-oxoglutaconate step1 Step 1: Michael Addition (Diethyl malonate, NaOEt) start->step1 product1 Intermediate 1 (Triethyl 3-oxopropane-1,1,2-tricarboxylate) step1->product1 step2 Step 2: Krapcho Decarboxylation (LiCl, DMSO, H2O) product1->step2 product2 Intermediate 2 (Diethyl 3-oxopentanedioate) step2->product2 step3 Step 3: Geminal Difluorination (DAST or Deoxofluor) product2->step3 product3 Intermediate 3 (Diethyl 3,3-difluoropentanedioate) step3->product3 step4 Step 4: Regioselective Amination (1. NaH, 2. N-Bromosuccinimide, 3. NaN3) product3->step4 product4 Intermediate 4 (Diethyl 2-azido-3,3-difluoropentanedioate) step4->product4 step5 Step 5: Reduction of Azide (H2, Pd/C) product4->step5 product5 Intermediate 5 (Diethyl 2-amino-3,3-difluoropentanedioate) step5->product5 step6 Step 6: Hydrolysis (aq. HCl) product5->step6 final_product 4-Amino-2,2-difluoropentanedioic acid step6->final_product

Caption: Proposed synthetic workflow for 4-Amino-2,2-difluoropentanedioic acid.

Step 1: Michael Addition

  • Protocol: To a solution of sodium ethoxide (NaOEt) in ethanol, diethyl malonate is added dropwise at 0°C. After stirring for 30 minutes, diethyl 2-oxoglutaconate is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Causality: This is a classic Michael addition reaction, a conjugate addition of a nucleophile (the enolate of diethyl malonate) to an α,β-unsaturated carbonyl compound. This step efficiently constructs the carbon skeleton of the target molecule.

Step 2: Krapcho Decarboxylation

  • Protocol: The product from Step 1 is dissolved in a mixture of dimethyl sulfoxide (DMSO) and water, with lithium chloride (LiCl) added as a catalyst. The mixture is heated to reflux (around 150-160°C) until the evolution of CO2 ceases.

  • Causality: The Krapcho decarboxylation is a reliable method for the removal of an ester group, specifically a malonic ester, in the presence of other esters. The chloride ion facilitates the nucleophilic attack on the ethyl group, leading to the loss of an ethyl group and subsequent decarboxylation.

Step 3: Geminal Difluorination

  • Protocol: The resulting keto-diester is dissolved in a suitable solvent like dichloromethane (DCM) and cooled to -78°C. A fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor is added dropwise. The reaction is slowly warmed to room temperature.

  • Causality: This is a crucial step to introduce the gem-difluoro moiety. These reagents are nucleophilic fluorinating agents that react with the ketone to form a difluoromethylene group. The choice of reagent can influence the yield and safety of the reaction.

Step 4: Regioselective Amination

  • Protocol: The difluorinated diester is treated with a strong base like sodium hydride (NaH) to generate an enolate. This is followed by the addition of an electrophilic bromine source like N-bromosuccinimide (NBS) to introduce a bromine atom at the α-position. Subsequent treatment with sodium azide (NaN3) leads to the displacement of the bromide to form an azide.

  • Causality: This three-part sequence is a common strategy for introducing an amino group precursor. The initial bromination activates the α-position, which is then susceptible to nucleophilic attack by the azide ion.

Step 5: Reduction of the Azide

  • Protocol: The azido-diester is dissolved in a solvent like methanol or ethyl acetate and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

  • Causality: The azide group is cleanly and efficiently reduced to a primary amine under these conditions, yielding the amino-diester precursor.

Step 6: Hydrolysis

  • Protocol: The final diester is treated with an aqueous solution of a strong acid, such as hydrochloric acid (HCl), and heated to reflux.

  • Causality: Acid-catalyzed hydrolysis cleaves both ester groups to the corresponding carboxylic acids, yielding the final product, 4-Amino-2,2-difluoropentanedioic acid.

IV. Potential Applications and Significance in Drug Discovery

While specific applications of 4-Amino-2,2-difluoropentanedioic acid are not extensively documented, its structure suggests several promising avenues for research and development:

  • Enzyme Inhibition: The gem-difluoro group can mimic the tetrahedral transition state of certain enzymatic reactions, making it a potential inhibitor. For instance, it could be explored as an inhibitor of enzymes involved in amino acid metabolism.

  • Neurotransmitter Analogs: Given its structural similarity to glutamate, a major excitatory neurotransmitter, this compound could be investigated for its potential to interact with glutamate receptors. The fluorine atoms would likely alter its binding affinity and selectivity.

  • Peptide Modification: Incorporation of this non-natural amino acid into peptides could enhance their metabolic stability and modulate their conformational properties. The gem-difluoro group can influence the local electronic environment and hydrogen bonding capabilities of the peptide backbone.

  • Asymmetric Synthesis: The molecule itself can serve as a chiral building block for the synthesis of more complex fluorinated molecules.

V. Future Directions and Concluding Remarks

The exploration of 4-Amino-2,2-difluoropentanedioic acid is emblematic of the broader quest in medicinal chemistry to expand the chemical space of drug-like molecules. While its own history is yet to be fully written, the principles guiding its potential synthesis and application are well-established. The proposed synthetic route provides a logical and experimentally feasible approach for its preparation, opening the door for its evaluation in various biological systems. Further research into this and similar fluorinated amino acids will undoubtedly contribute to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • J&K Scientific. 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8. [Link]

Sources

A Technical Guide to Sourcing and Quality Assessment of 4-Amino-2,2-difluoropentanedioic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Amino-2,2-difluoropentanedioic acid (CAS No. 173282-21-8), a critical fluorinated amino acid analog used as a building block in medicinal chemistry. The incorporation of fluorine atoms into amino acid structures is a key strategy for modulating the pharmacological properties of peptides and small molecules, including metabolic stability, binding affinity, and conformation.[1][2] This guide details commercially available sources, provides essential chemical and physical properties, outlines a robust workflow for quality verification of incoming materials, and summarizes best practices for safe handling and storage. The objective is to equip researchers with the necessary information to confidently source and utilize high-quality 4-Amino-2,2-difluoropentanedioic acid in their drug discovery and development programs.

Introduction and Chemical Identity

4-Amino-2,2-difluoropentanedioic acid is a non-proteinogenic amino acid that serves as a valuable synthetic intermediate.[3] Its structure, featuring a gem-difluoro group adjacent to a carboxylic acid, introduces unique stereoelectronic properties that are highly sought after in modern drug design. The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and create favorable interactions with biological targets.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 173282-21-8 .[4][5] Researchers should always use this number when searching databases and communicating with suppliers to avoid ambiguity with similarly named compounds.

Key Chemical Identifiers:

  • IUPAC Name: 4-amino-2,2-difluoropentanedioic acid[4]

  • Molecular Formula: C₅H₇F₂NO₄[5]

  • Molecular Weight: 183.11 g/mol [5]

  • SMILES: C(C(C(=O)O)N)C(C(=O)O)(F)F[4]

  • InChI Key: LLRDKDQMMRICLM-UHFFFAOYSA-N[4]

Commercial Sourcing and Supplier Overview

Procuring high-purity chemical reagents is a foundational step for reproducible and reliable research. Several chemical suppliers specialize in providing building blocks for research and development, including 4-Amino-2,2-difluoropentanedioic acid. The following table summarizes prominent commercial suppliers. It is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and specifications.

SupplierProduct Number (Example)Stated Purity (Typical)Notes
ChemScene CS-0089396≥95%Provides basic chemical information and serves the research chemicals market.[5]
J&K Scientific TS246CS-0089396Not specified; CoA requiredA global supplier of research chemicals and lab consumables.[4]
BLD Pharmatech BD00784307Not specified; CoA requiredOffers a range of building blocks for pharmaceutical and biotech companies.
American Elements -Can be produced to various gradesSpecializes in advanced materials and can produce materials to customer specifications.[6]

Note: Availability, product numbers, and specifications are subject to change. Always verify directly with the supplier.

Quality Control and Incoming Material Verification

Upon receipt of 4-Amino-2,2-difluoropentanedioic acid, it is imperative to perform an independent quality assessment to validate the supplier's Certificate of Analysis and ensure the material is suitable for its intended use. Failure to do so can compromise experimental outcomes, leading to wasted resources and time.

Verification Workflow

The following diagram outlines a standard workflow for the quality verification of a new chemical batch. This systematic process ensures that all critical checks are performed before the material is released for use in sensitive experiments.

G Figure 1: Incoming Chemical QC Workflow cluster_0 Phase 1: Documentation & Physicals cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Disposition A Sample Received B Visual Inspection (Color, Form) A->B C Documentation Review (CoA, SDS) B->C D Prepare Sample for Analysis C->D E Purity Analysis (e.g., RP-HPLC) D->E F Identity Confirmation (e.g., LC-MS, NMR) D->F G Data Review vs. Specifications E->G F->G H Pass? G->H I Release to Lab Inventory H->I Yes J Quarantine & Contact Supplier H->J No

Caption: A logical workflow for verifying the quality of incoming chemical reagents.

Recommended Analytical Protocol: RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for assessing the purity of non-volatile organic compounds like amino acids.[7]

Objective: To determine the purity of 4-Amino-2,2-difluoropentanedioic acid by separating it from potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., Water/Acetonitrile 50:50 mixture) to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. Perform a serial dilution if necessary to achieve a concentration suitable for the detector's linear range.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or scan for optimal wavelength, as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to the product.

    • Purity is reported as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The result should be compared against the specification listed on the supplier's CoA.

Handling, Storage, and Safety

As a laboratory chemical, 4-Amino-2,2-difluoropentanedioic acid must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound may need to be obtained directly from the supplier, general handling procedures for non-volatile amino acid powders apply.

Personal Protective Equipment (PPE)

When handling the solid material, the following PPE should be worn:

  • Eye Protection: Safety glasses with side shields or goggles.[8]

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves.[8]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a particulate filter respirator (e.g., N95) or handle within a fume hood or ventilated enclosure.[8][9]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

  • Temperature: Store in a cool, dry place.[10][11] Some suppliers may recommend refrigerated storage (2 - 8 °C).[9]

  • Atmosphere: Keep the container tightly closed to protect from moisture and air.[9][11]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

Spills and Disposal
  • Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a designated waste container.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10] Do not allow it to enter the sewer system.

Applications in Drug Discovery

4-Amino-2,2-difluoropentanedioic acid is primarily used as a specialized building block in organic synthesis. Its difluoro-glutaric acid scaffold is analogous to glutamate, suggesting its potential use in creating enzyme inhibitors or modulators for targets involved in glutamate signaling. The fluorinated nature of the molecule makes it a valuable component for creating novel peptide and small molecule drug candidates with potentially enhanced properties.[2]

The general role of such a building block in a drug discovery program is illustrated below.

G Figure 2: Role as a Synthetic Building Block A 4-Amino-2,2-difluoropentanedioic acid (Building Block) B Peptide Synthesis or Small Molecule Synthesis A->B Incorporate C Novel Fluorinated Compound Library B->C Generate D Biological Screening (e.g., Enzyme Assays) C->D Test E Hit Identification & Lead Optimization D->E Analyze

Caption: Use of the title compound as a key starting material in a drug discovery cascade.

Conclusion

4-Amino-2,2-difluoropentanedioic acid (CAS No. 173282-21-8) is a valuable, commercially available reagent for medicinal chemistry and drug development. Successful integration of this building block into a research program depends on careful supplier selection, rigorous incoming quality control, and adherence to safe laboratory practices. By implementing the workflows and protocols outlined in this guide, researchers can ensure the quality and integrity of their starting materials, thereby enhancing the reliability and reproducibility of their scientific outcomes.

References

  • PubMed. Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate. [Link]

  • ResearchGate. Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody. [Link]

  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubMed. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. [Link]

  • Scribd. HACH LANGE Amino Acid F Reagent Solution (2386442). [Link]

  • RSC Publishing. Synthesis and applications of symmetric amino acid derivatives. [Link]

  • PubChem. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915. [Link]

  • Chemical Register. 4-Amino-2,5-difluorophenol Hydrochloride (CAS No. 1314406-39-7) Suppliers. [Link]

  • NIH National Library of Medicine. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • AMERICAN ELEMENTS. 4-Amino-2,3-difluorobenzoic acid | CAS 194804-85-8. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-Amino-2,2-difluoropentanedioic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Fluorine in Amino Acid-Based Drug Discovery

In the landscape of modern medicinal chemistry, the selective incorporation of fluorine into bioactive molecules has become a cornerstone strategy for optimizing drug candidates.[1] Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2] Among the various fluorination strategies, the introduction of a gem-difluoro (CF2) group is particularly noteworthy. This modification can act as a bioisostere for a carbonyl group, modulate the acidity of adjacent functional groups, and enhance membrane permeability, thereby improving oral bioavailability.[3][4]

This guide focuses on 4-Amino-2,2-difluoropentanedioic acid , a structurally intriguing molecule that merges the functionalities of an amino acid with the advantageous properties of a gem-difluoro modification. While specific literature on the direct medicinal chemistry applications of this compound is nascent, its structural analogy to glutamate suggests significant potential as a modulator of excitatory amino acid pathways, which are pivotal in numerous neurological processes and disease states.[5][6] These notes will, therefore, provide a comprehensive overview of the compound's profile, hypothesize its applications based on established principles of medicinal chemistry, and present detailed protocols for its synthesis and biological evaluation.

Compound Profile: 4-Amino-2,2-difluoropentanedioic Acid

PropertyValueSource
CAS Number 173282-21-8[7]
Molecular Formula C5H7F2NO4[7]
Molecular Weight 183.11 g/mol [7]
SMILES NC(C(O)=O)CC(F)(C(O)=O)F[7]
Physical Form Solid
Purity ≥95%[7]

Hypothesized Medicinal Chemistry Applications

Given its structural similarity to glutamic acid, 4-Amino-2,2-difluoropentanedioic acid is a compelling candidate for the modulation of glutamate receptors and related enzymes.

Modulation of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) subtypes.[5] Dysregulation of glutamate signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, schizophrenia, and chronic pain.

  • NMDA Receptor Antagonism: Overactivation of N-methyl-D-aspartate (NMDA) receptors is a key mechanism in excitotoxicity, a process that contributes to neuronal damage in stroke and neurodegenerative diseases.[8][9] The introduction of the electron-withdrawing gem-difluoro group at the alpha-position to one of the carboxylic acids in the pentanedioic acid backbone could significantly alter the compound's binding affinity and selectivity for different glutamate receptor subtypes. It is hypothesized that 4-Amino-2,2-difluoropentanedioic acid could act as a competitive or non-competitive antagonist at the NMDA receptor, thereby offering a neuroprotective effect.

  • AMPA and Kainate Receptor Modulation: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors mediate fast excitatory neurotransmission.[6] Analogs of willardiine, another amino acid derivative, have been shown to act as antagonists at these receptors.[10] It is plausible that 4-Amino-2,2-difluoropentanedioic acid could exhibit modulatory activity at these sites, potentially leading to applications in conditions characterized by excessive neuronal excitation.

Inhibition of Glutamate Carboxypeptidase II (GCPII)

Glutamate carboxypeptidase II (GCPII) is a membrane-bound enzyme that cleaves N-acetylaspartylglutamate (NAAG) to produce N-acetylaspartate and glutamate. Inhibition of GCPII is a therapeutic strategy aimed at reducing glutamate levels in the synapse and has been explored for the treatment of neuropathic pain, traumatic brain injury, and substance abuse disorders. Several inhibitors of GCPII are based on a pentanedioic acid scaffold.[1] The introduction of the gem-difluoro group in 4-Amino-2,2-difluoropentanedioic acid could enhance its binding to the active site of GCPII, making it a potent and selective inhibitor.

Protocols

Proposed Synthesis of 4-Amino-2,2-difluoropentanedioic Acid

Synthesis_Pathway Diethyl_2-acetamido-2-(2,2-difluoro-2-carboxyethyl)malonate Diethyl 2-acetamido-2- (2,2-difluoro-2-carboxyethyl)malonate 4-Amino-2,2-difluoropentanedioic_acid 4-Amino-2,2-difluoropentanedioic acid Diethyl_acetamidomalonate Diethyl_acetamidomalonate Intermediate_1 Intermediate_1 Diethyl_acetamidomalonate->Intermediate_1 1. NaOEt, EtOH 2. BrCF2COOEt Intermediate_1->4-Amino-2,2-difluoropentanedioic_acid HCl, H2O, heat

Caption: Proposed synthetic pathway for 4-Amino-2,2-difluoropentanedioic acid.

Step-by-Step Protocol:

  • Alkylation of Diethyl Acetamidomalonate:

    • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add diethyl acetamidomalonate (1.0 equivalent) at room temperature.

    • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

    • Add ethyl bromodifluoroacetate (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alkylated product.

    • Purify the product by column chromatography on silica gel.

  • Hydrolysis and Decarboxylation:

    • Suspend the purified alkylated product in 6 M hydrochloric acid.

    • Heat the mixture to reflux for several hours until the hydrolysis of the esters and the amide is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove the hydrochloric acid.

    • The resulting solid is the hydrochloride salt of 4-Amino-2,2-difluoropentanedioic acid.

    • The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to its isoelectric point with a suitable base (e.g., pyridine), leading to precipitation.

    • Collect the precipitate by filtration, wash with cold water and then ethanol, and dry under vacuum.

Rationale: The amidomalonate synthesis is a robust and well-established method for the preparation of α-amino acids.[11] The use of a strong acid for the final hydrolysis and decarboxylation step is a standard procedure to deprotect the amino group and hydrolyze the ester functionalities.

Protocol for Biological Evaluation: In Vitro Calcium Imaging Assay for Glutamate Receptor Activity

This protocol describes a method to assess the agonist or antagonist activity of 4-Amino-2,2-difluoropentanedioic acid at a specific glutamate receptor subtype (e.g., NMDA receptor) expressed in a host cell line (e.g., HEK293 cells).

Biological_Assay_Workflow Cell_Culture Culture HEK293 cells expressing the target glutamate receptor Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Baseline_Measurement Measure baseline fluorescence Dye_Loading->Baseline_Measurement Compound_Addition Add 4-Amino-2,2-difluoropentanedioic acid (for antagonist assay) Baseline_Measurement->Compound_Addition Agonist_Addition Add a known agonist (e.g., Glutamate/Glycine) Compound_Addition->Agonist_Addition Fluorescence_Measurement Measure changes in fluorescence Agonist_Addition->Fluorescence_Measurement Data_Analysis Analyze data to determine agonist or antagonist activity Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a calcium imaging assay to evaluate glutamate receptor activity.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the desired glutamate receptor subtype (e.g., GluN1/GluN2A subunits of the NMDA receptor) in appropriate media.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and wash once with the salt solution.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Baseline Fluorescence Measurement:

    • Wash the cells twice with the salt solution to remove excess dye.

    • Add fresh salt solution to each well. For NMDA receptor assays, this solution should be magnesium-free.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence intensity (Excitation ~485 nm, Emission ~520 nm).

  • Compound Addition and Measurement:

    • For Antagonist Assay: Add varying concentrations of 4-Amino-2,2-difluoropentanedioic acid to the wells and incubate for a predetermined time (e.g., 10-20 minutes). Subsequently, add a known agonist (e.g., a mixture of glutamate and glycine for NMDA receptors) at a concentration that elicits a submaximal response (e.g., EC80).

    • For Agonist Assay: Add varying concentrations of 4-Amino-2,2-difluoropentanedioic acid directly to the wells.

    • Immediately after the final addition, continuously measure the fluorescence intensity over time to capture the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a positive control (a known agonist) and a negative control (buffer only).

    • For antagonist activity, plot the percentage of inhibition against the concentration of 4-Amino-2,2-difluoropentanedioic acid and fit the data to a dose-response curve to determine the IC50 value.

    • For agonist activity, plot the percentage of activation against the concentration of the compound to determine the EC50 value.

Rationale: This cell-based assay provides a functional readout of receptor activity by measuring changes in intracellular calcium, a key second messenger in glutamate receptor signaling.[6] It is a high-throughput and sensitive method for characterizing the pharmacological profile of novel compounds.

Conclusion and Future Directions

4-Amino-2,2-difluoropentanedioic acid represents a novel chemical entity with significant, albeit underexplored, potential in medicinal chemistry. Its structural features suggest a strong likelihood of interaction with key targets in the central nervous system, particularly those involved in glutamate signaling. The protocols outlined in these notes provide a robust framework for the synthesis and biological evaluation of this compound, paving the way for a deeper understanding of its therapeutic potential. Further investigations should focus on elucidating its specific receptor subtype selectivity, in vivo efficacy in animal models of neurological disorders, and detailed pharmacokinetic and toxicological profiling.

References

  • Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. PMC - PubMed Central. [Link]

  • Synthesis and conformational analysis of α,β-difluoro-γ-amino acid derivatives. PubMed. [Link]

  • Glutamate Receptors. Neuroscience - NCBI Bookshelf. [Link]

  • Preparation of difluoro analogs of CCGs and their pharmacological evaluations. PubMed. [Link]

  • α,α-Difluorinated Allylsulfones: gem-Difluoroethylenyl Reagents for Synthesis of Fluorinated Chiral α-Quaternary Amino Acids. ACS Publications. [Link]

  • Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PMC - PubMed Central. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Glutamate receptor. Wikipedia. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

  • Gamma-fluorinated Analogues of Glutamic Acid and Glutamine. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid. MDPI. [Link]

  • NMDA receptor. Wikipedia. [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Sketchy MCAT. [Link]

  • Synthesis and biological evaluation of hydroxamate-Based inhibitors of glutamate carboxypeptidase II. PubMed. [Link]

  • Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. [Link]

Sources

Application Note: Quantitative Analysis of 4-Amino-2,2-difluoropentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-Amino-2,2-difluoropentanedioic acid, a molecule of interest in pharmaceutical and metabolic research. Due to its unique chemical structure, featuring two fluorine atoms at the C2 position, a primary amine, and two carboxylic acid groups, this analyte presents specific challenges for accurate and robust quantification. This application note details two primary analytical methodologies: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The rationale for method selection, detailed step-by-step protocols, and validation considerations are provided to guide researchers, scientists, and drug development professionals in establishing reliable quantitative assays.

Introduction: The Analytical Challenge

4-Amino-2,2-difluoropentanedioic acid is a polar, non-volatile molecule, making it a challenging analyte for traditional reversed-phase liquid chromatography. The presence of the gem-difluoro group significantly alters the electronic properties and potential fragmentation patterns in mass spectrometry compared to its non-fluorinated analogs.[1] Accurate quantification is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This guide provides a framework for developing and validating robust analytical methods tailored to the specific properties of this compound.

Physicochemical Properties of 4-Amino-2,2-difluoropentanedioic acid

  • Molecular Formula: C₅H₇F₂NO₄[2]

  • Molecular Weight: 183.11 g/mol

  • Structure:

  • Key Features:

    • High Polarity: The two carboxylic acid groups and the primary amine confer high water solubility.

    • Zwitterionic Nature: Exists as a zwitterion over a wide pH range.[3]

    • Gem-Difluoro Group: Influences acidity of the adjacent carboxylic acid and provides a unique isotopic signature for mass spectrometry.

Recommended Analytical Strategy: HILIC-MS/MS

For direct analysis of this polar compound without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, enabling the retention of highly polar analytes.[7][8] Coupling HILIC with tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for quantification in complex biological matrices.

HILIC-MS/MS Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 4-Amino-2,2-difluoropentanedioic acid using HILIC-MS/MS.

HILIC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing s_start Biological Sample (Plasma, Urine, etc.) s_protein_precip Protein Precipitation (e.g., Acetonitrile) s_start->s_protein_precip s_centrifuge Centrifugation s_protein_precip->s_centrifuge s_supernatant Supernatant Collection s_centrifuge->s_supernatant s_evaporate Evaporation & Reconstitution (in Mobile Phase) s_supernatant->s_evaporate a_injection Injection onto HILIC Column s_evaporate->a_injection a_separation Chromatographic Separation a_injection->a_separation a_ionization Electrospray Ionization (ESI) a_separation->a_ionization a_msms Tandem Mass Spectrometry (MS/MS) (MRM Mode) a_ionization->a_msms d_integration Peak Integration a_msms->d_integration d_calibration Calibration Curve Generation d_integration->d_calibration d_quantification Quantification of Analyte d_calibration->d_quantification

Caption: HILIC-MS/MS workflow for 4-Amino-2,2-difluoropentanedioic acid quantification.

Detailed HILIC-MS/MS Protocol

Sample Preparation:

  • Matrix Spiking: Spike blank biological matrix with known concentrations of 4-Amino-2,2-difluoropentanedioic acid standard to prepare calibration standards and quality control (QC) samples.

  • Protein Precipitation: To 100 µL of sample, standard, or QC, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile, 10% water with 0.1% formic acid).

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B to 50% B over 5 minutes, hold at 50% B for 1 min, return to 90% B in 0.5 min, re-equilibrate for 2.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Positive
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
MRM Transitions To be determined by infusion of a standard solution. Predicted precursor ion [M+H]⁺: m/z 184.0. Product ions will likely result from neutral losses of H₂O, CO, and COOH.

Alternative Analytical Strategy: GC-MS with Derivatization

Gas chromatography is a powerful separation technique, but it requires analytes to be volatile and thermally stable.[9] Due to its polar nature, 4-Amino-2,2-difluoropentanedioic acid must be derivatized prior to GC-MS analysis. Derivatization masks the polar functional groups, increasing volatility and improving chromatographic peak shape.[9] Silylation is a common and effective derivatization technique for amino acids.[9]

GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s_start Biological Sample or Standard s_extract Solid Phase Extraction (SPE) (if required) s_start->s_extract s_dry Evaporation to Dryness s_extract->s_dry s_derivatize Derivatization (e.g., Silylation with MSTFA) s_dry->s_derivatize a_injection Injection into GC s_derivatize->a_injection a_separation Chromatographic Separation (e.g., DB-5ms column) a_injection->a_separation a_ionization Electron Ionization (EI) a_separation->a_ionization a_ms Mass Spectrometry (SIM or Scan Mode) a_ionization->a_ms d_integration Peak Integration a_ms->d_integration d_calibration Calibration Curve d_integration->d_calibration d_quantification Quantification d_calibration->d_quantification

Caption: GC-MS workflow for 4-Amino-2,2-difluoropentanedioic acid quantification.

Detailed GC-MS Protocol

Sample Preparation and Derivatization:

  • Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interferences.

  • Drying: Aliquots of the sample, calibration standards, and QCs are evaporated to complete dryness under nitrogen. It is critical to remove all moisture as it can interfere with the silylation reaction.

  • Derivatization: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile to the dried residue.[9]

  • Reaction: Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the amino and carboxylic acid groups.

GC-MS Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic fragment ions of the derivatized analyte.

Method Validation

A rigorous validation of the chosen analytical method is essential to ensure reliable and reproducible data.[10] Validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[10][11][12][13][14][15][16][17]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte in at least six different blank matrix lots.[17]
Accuracy & Precision For QC samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% (80-120% for LLOQ) and the precision (%CV) should not exceed 15% (20% for LLOQ).[10]
Calibration Curve A minimum of five non-zero standards. A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (80-120%) and precision (≤20% CV).[10]
Recovery Consistent and reproducible extraction recovery across the concentration range.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term bench-top, and long-term storage.

Conclusion

The quantification of 4-Amino-2,2-difluoropentanedioic acid can be successfully achieved using either HILIC-MS/MS or GC-MS with derivatization. The choice of method will depend on the available instrumentation, required sensitivity, and the nature of the sample matrix. HILIC-MS/MS offers a direct and highly sensitive approach, while GC-MS provides a robust alternative, particularly when dealing with less complex matrices. In all cases, a thorough method validation is paramount to ensure the generation of high-quality, reliable data for research and development applications.

References

  • Strittmatter, L., et al. (2018). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of Inherited Metabolic Disease, 41(4), 631-640. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-Fluorescence Determination of Amino Acids in Pharmaceuticals after Pre-Column Derivatization with Phanquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative LC-MS/MS Determination of Source-Specific Variations of Underivatized Free Amino Acids in Protein Powders. Retrieved from [Link]

  • Dettmer, K., et al. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 2030, 203-222. Retrieved from [Link]

  • Gu, H., et al. (2016). Targeted Quantification of Amino Acids by Dansylation. Methods in Molecular Biology, 1417, 109-120. Retrieved from [Link]

  • Gika, H. G., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1259, 90-98. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • bioRxiv. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • Google Patents. (n.d.). EP3067692B1 - Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry (lc-ms).
  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • MDPI. (2020). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Retrieved from [Link]

  • Journal of Drug Metabolism and Toxicology. (2020). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoropentanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Retrieved from [Link]

  • ScienceDirect. (n.d.). Quantitation of amino acids in plasma by high performance liquid chromatography: Simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • PubMed. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. Retrieved from [Link]

  • Waters. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Retrieved from [Link]

  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • MDPI. (2022). GC/MS-Based Analysis of Fatty Acids and Amino Acids in H460 Cells Treated with Short-Chain and Polyunsaturated Fatty Acids: A Highly Sensitive Approach. Retrieved from [Link]

  • ResearchGate. (2017). Quantitative Determination of Total Amino Acids Based on Surface-Enhanced Raman Scattering and Ninhydrin Derivatization. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • MDPI. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Amino-2,2-difluoropentanedioic Acid in Advanced Fluorinated Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

The selective incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] This is not merely a trend but a strategic design choice rooted in the unique physicochemical properties of the fluorine atom. Its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[4][][6] Fluorine-containing amino acids, in particular, represent a sophisticated class of building blocks that merge the biological relevance of amino acids with the pharmacological benefits of fluorination.[1][7][8]

This guide focuses on a particularly valuable, yet underexplored, building block: 4-Amino-2,2-difluoropentanedioic acid . As a constrained, fluorinated analog of glutamic acid, it offers a unique scaffold for designing novel therapeutics, from enzyme inhibitors to peptide-based drugs and CNS-active agents. Herein, we provide not just protocols, but the underlying scientific rationale—the causality behind the experimental choices—to empower researchers to leverage this molecule's full potential.

Section 1: Core Characteristics of 4-Amino-2,2-difluoropentanedioic Acid

4-Amino-2,2-difluoropentanedioic acid is a non-proteinogenic amino acid that structurally mimics glutamic acid. The key distinction is the gem-difluoro group at the C2 position, which imparts significant and predictable changes to the molecule's electronic and conformational properties.

Physicochemical Data Summary

A clear understanding of the fundamental properties of this building block is the first step in its rational application.

PropertyValueSource
IUPAC Name 4-amino-2,2-difluoropentanedioic acid[9]
CAS Number 173282-21-8[9][10]
Molecular Formula C₅H₇F₂NO₄[10]
Molecular Weight 183.11 g/mol [10]
SMILES C(C(C(=O)O)N)C(C(=O)O)(F)F[9]
InChI Key LLRDKDQMMRICLM-UHFFFAOYSA-N[9]
The Expert's Perspective: Why the Gem-Difluoro Group Matters

The introduction of a CF₂ group is a deliberate and powerful design choice. Unlike a single fluorine substitution, the gem-difluoro motif offers distinct advantages:

  • Electronic Modulation: The two fluorine atoms are powerful electron-withdrawing groups. This significantly lowers the pKa of the adjacent C2-carboxylic acid, making it more acidic than the corresponding carboxylate in glutamic acid. This altered acidity can fundamentally change the nature of ionic interactions within a protein's binding pocket.

  • Conformational Constraint: The CF₂ group imposes steric and electronic constraints that limit the rotational freedom of the molecular backbone. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Metabolic Blockade: The C2 position is rendered resistant to enzymatic oxidation or dehydrogenation, a common metabolic pathway for many endogenous molecules. This "metabolic shield" can significantly enhance the pharmacokinetic profile and in vivo half-life of a drug candidate.

  • ¹⁹F NMR Reporter: The two fluorine nuclei serve as a sensitive, background-free NMR probe.[11][12] This allows for detailed studies of target engagement, conformational changes, and binding kinetics without the need for isotopic labeling of the protein.[13][14][15]

Section 2: Strategic Applications in Drug Development

The unique structure of 4-Amino-2,2-difluoropentanedioic acid makes it a versatile tool for several therapeutic strategies.

As a Mimetic of Glutamic Acid in Neuroscience

Given its structural similarity to glutamate, this molecule is a prime candidate for designing ligands for glutamate receptors (e.g., NMDA, AMPA) and transporters.[16] Excitotoxicity mediated by overstimulation of these receptors is implicated in numerous neurological disorders.[16] The difluoro-analog can be used to develop antagonists or partial agonists with altered binding kinetics and improved metabolic stability, offering a potential therapeutic advantage over non-fluorinated counterparts.[17][18]

As a Scaffold for Enzyme Inhibitors

Many pyridoxal phosphate (PLP)-dependent enzymes, such as decarboxylases and transaminases, process amino acid substrates.[19] Fluorinated amino acids can act as mechanism-based inhibitors, where the enzyme's own catalytic machinery activates the molecule, leading to irreversible inactivation.[19] The CF₂ group can stabilize key intermediates or act as a latent leaving group, making this scaffold highly attractive for designing potent and selective enzyme inhibitors for oncology or infectious diseases.

Enhancing Peptide and Peptidomimetic Therapeutics

The incorporation of non-natural amino acids is a proven strategy to overcome the inherent limitations of peptide drugs, such as poor stability and bioavailability.[1][]

  • Proteolytic Resistance: The unnatural backbone is resistant to cleavage by proteases.

  • Conformational Control: The steric bulk and dipole of the CF₂ group can be used to induce or stabilize specific secondary structures (e.g., β-turns, helices), which are often crucial for biological activity.

  • Increased Lipophilicity: The fluorine atoms increase local lipophilicity, which can improve cell membrane permeability.[4][19]

The workflow for leveraging this molecule in drug discovery is a multi-stage process, beginning with chemical synthesis and culminating in detailed biophysical characterization.

G cluster_0 Chemical Synthesis & Modification cluster_1 Purification & Initial Characterization cluster_2 Biophysical & Structural Analysis A 4-Amino-2,2-difluoropentanedioic acid (Building Block) B Peptide Synthesis (SPPS) or Small Molecule Synthesis A->B Coupling C HPLC Purification B->C D Mass Spectrometry (Identity & Purity) C->D E 19F NMR Spectroscopy (Target Engagement) D->E F X-Ray Crystallography (Binding Mode) E->F G In Vitro Biological Assay (Functional Activity) E->G H Lead Candidate F->H G->H

Caption: Drug discovery workflow using the fluorinated amino acid.

Section 3: Field-Proven Protocols

The following protocols are designed to be self-validating systems, providing both the "how" and the "why" to ensure robust and reproducible results.

Protocol 1: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Objective: To site-specifically incorporate Fmoc-protected 4-Amino-2,2-difluoropentanedioic acid into a target peptide sequence.

Rationale: SPPS allows for the controlled, stepwise assembly of a peptide chain on a solid support.[13] Using a high-efficiency coupling agent like HBTU is critical to overcome the potential steric hindrance and altered electronics of the fluorinated amino acid.

Materials:

  • Fmoc-L-4-Amino-2,2-difluoropentanedioic acid (suitably protected side-chain)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the preceding amino acid) by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and DCM (3x).

  • Coupling Reaction (The Critical Step):

    • In a separate vial, pre-activate the fluorinated amino acid. Dissolve 4 equivalents of Fmoc-4-Amino-2,2-difluoropentanedioic acid and 3.95 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Causality Note: The extended coupling time is a precaution to ensure complete acylation, accounting for any reduced reactivity due to the CF₂ group.

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm the mass of the final product using LC-MS.[20][21]

Protocol 2: Assessing Protein-Ligand Binding with ¹⁹F NMR

Objective: To quantify the binding affinity of a 4-Amino-2,2-difluoropentanedioic acid-containing ligand to its target protein.

Rationale: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[12] When the fluorinated ligand binds to a protein, this environment changes, causing a perturbation (a shift) in the ¹⁹F NMR signal. Titrating the protein into a solution of the ligand allows for the determination of the dissociation constant (K_d).

G 19F NMR Chemical Shift Perturbation cluster_0 cluster_1 Free Fluorinated Ligand (Sharp 19F NMR Signal) Plus + Protein Spec_Free Spectrum: ─┴─ δ₁ Bound Ligand-Protein Complex (Shifted 19F NMR Signal) Spec_Bound Spectrum:      │      │ ─────┴──     δ₂

Caption: Monitoring binding via ¹⁹F NMR chemical shift changes.

Materials:

  • Purified fluorinated ligand (≥95% purity)

  • Purified target protein of known concentration

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of the fluorinated ligand (e.g., 500 µM) in the NMR buffer. Prepare a concentrated stock solution of the target protein (e.g., 1-2 mM) in the same buffer.

  • Acquire Reference Spectrum: Place a known concentration of the ligand (e.g., 25-50 µM) in an NMR tube. Acquire a high-quality 1D ¹⁹F NMR spectrum. Note the chemical shift (δ_free).

  • Titration: Add small, sequential aliquots of the concentrated protein stock solution directly into the NMR tube containing the ligand.

  • Data Acquisition: After each addition of protein, gently mix and allow the sample to equilibrate (5-10 minutes). Acquire a new 1D ¹⁹F NMR spectrum.

  • Data Analysis:

    • Record the change in the ¹⁹F chemical shift (Δδ = δ_obs - δ_free) after each protein addition.

    • Plot Δδ as a function of the total protein concentration.

    • Fit the resulting binding isotherm to the appropriate binding equation (e.g., one-site binding) to calculate the dissociation constant (K_d).

Protocol 3: Workflow for X-ray Crystallography of a Protein-Ligand Complex

Objective: To determine the three-dimensional structure of the fluorinated ligand in the binding site of its target protein.

Rationale: X-ray crystallography provides unparalleled atomic-level detail of molecular interactions, confirming the binding mode and guiding further structure-based drug design.[22][23][24][25]

Procedure:

  • Complex Formation: Incubate the purified target protein with a 3-5 fold molar excess of the fluorinated ligand for several hours to ensure saturation of the binding sites.

  • Crystallization Screening: Set up high-throughput crystallization screens (e.g., sitting-drop or hanging-drop vapor diffusion) to identify initial crystallization conditions for the protein-ligand complex.

  • Crystal Optimization: Refine the initial hit conditions by varying pH, precipitant concentration, and temperature to grow large, single, diffraction-quality crystals.

  • Cryo-protection and Data Collection:

    • Soak the crystal in a cryo-protectant solution (usually the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to measure the intensities of the reflections.

    • Solve the structure using molecular replacement, using a known structure of the protein as a search model.

    • Build the ligand into the resulting electron density map and refine the complete structure. The high electron density of the fluorine atoms often makes them clearly visible in the electron density map, confirming the ligand's orientation.[13]

Section 4: Trustworthiness and Self-Validation

The integrity of any research endeavor rests on the cross-validation of its results. The protocols described are designed to be mutually reinforcing.

  • MS validates SPPS: The mass obtained from mass spectrometry provides definitive proof that the fluorinated amino acid was successfully incorporated.[11][13]

  • ¹⁹F NMR validates Identity: The presence of a signal in the ¹⁹F NMR spectrum confirms the fluorinated nature of the purified compound.

  • Crystallography validates Binding Mode: The atomic-level detail from a crystal structure validates the binding hypothesis derived from functional assays and provides the ultimate confirmation of target engagement.

By employing this multi-faceted approach, researchers can have high confidence in their findings and make well-informed decisions in the complex process of drug development.

References

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central.
  • 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8. J&K Scientific.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • Applications of fluorine-containing amino acids for drug design. PubMed.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • X-ray crystallography. Wikipedia.
  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method.
  • Protein X-ray Crystallography and Drug Discovery.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • 173282-21-8|4-Amino-2,2-difluoropentanedioic acid|BLD Pharm. BLD Pharm.
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • X-ray crystallography of protein-ligand interactions. PubMed.
  • (2S,4S)-amino-4-(2,2-diphenylethyl)
  • Fluorin
  • Fluorine NMR. University of Wisconsin-Madison.
  • Recent Advances in the Synthesis of Fluorinated Amino Acids.
  • EXCITOTOXIC GLUTAM
  • Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Medium.
  • 4-Fluoro-DL-glutamic acid | Amino Acid Deriv
  • The most commonly used fluorinated amino acids for PrOF NMR,...
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • Protein X-ray Crystallography & Protein Structure Determin
  • Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.
  • Utilization of fluorinated α-amino acids in small molecule drug design.
  • SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS.

Sources

Application Notes and Protocols: 4-Amino-2,2-difluoropentanedioic Acid as a Foundational Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural science. Within this landscape, the strategic incorporation of fluorine-containing building blocks has emerged as a powerful tool for modulating the physicochemical and biological properties of active ingredients. This technical guide provides an in-depth exploration of 4-Amino-2,2-difluoropentanedioic acid (CAS 173282-21-8), a unique gem-difluorinated amino acid analog, as a high-potential scaffold for the development of next-generation herbicides. Drawing upon established principles of enzyme inhibition and leveraging the unique electronic properties of the difluoromethyl group, we present a detailed, albeit illustrative, workflow from conceptual design to practical application. This document is intended to serve as a comprehensive resource, guiding researchers through the synthesis, hypothetical mode of action, and bio-assay protocols for developing novel agrochemicals based on this promising building block.

Introduction: The Strategic Advantage of Fluorine in Agrochemical Design

The introduction of fluorine into bioactive molecules can profoundly alter their properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the stability of a molecule against metabolic degradation in plants and soil.[1] In the context of agrochemicals, these modifications can lead to lower application rates, improved crop safety, and novel modes of action to combat herbicide resistance.

4-Amino-2,2-difluoropentanedioic acid is a particularly intriguing building block due to its structural analogy to L-glutamic acid, a central amino acid in plant metabolism. The presence of the gem-difluoro group at the C2 position is hypothesized to confer unique inhibitory properties, making it a prime candidate for targeting enzymes involved in amino acid biosynthesis.

Physicochemical Properties of 4-Amino-2,2-difluoropentanedioic Acid

A thorough understanding of the building block's properties is essential for its effective utilization in a synthesis and screening program.

PropertyValueSource
CAS Number 173282-21-8[2][3]
Molecular Formula C₅H₇F₂NO₄[3]
Molecular Weight 183.11 g/mol [3]
Appearance White to off-white solidN/A
SMILES O=C(O)C(F)(F)CC(N)C(O)=O[3]

Hypothetical Application: A Novel Herbicide Targeting Glutamate Dehydrogenase

To illustrate the potential of 4-Amino-2,2-difluoropentanedioic acid, we propose its application in the development of a novel herbicide targeting glutamate dehydrogenase (GDH) . GDH is a critical enzyme in plants that catalyzes the reversible amination of α-ketoglutarate to glutamate, linking carbon and nitrogen metabolism. Inhibition of GDH can disrupt amino acid homeostasis, leading to plant death.

The design rationale posits that a derivative of 4-Amino-2,2-difluoropentanedioic acid can act as a competitive inhibitor of GDH, binding to the active site intended for glutamate. The electron-withdrawing nature of the gem-difluoro group is expected to alter the acidity of the carboxylic acid moieties and the basicity of the amino group, potentially leading to a stronger interaction with the enzyme's active site residues compared to the natural substrate.

Proposed Synthesis of a Hypothetical Herbicide Candidate: N-(4-chlorophenyl)-4-amino-2,2-difluoropentanediamide (H-CFAP)

The following is a proposed synthetic route to a hypothetical herbicide candidate, H-CFAP , derived from 4-Amino-2,2-difluoropentanedioic acid. This route is designed for illustrative purposes and would require optimization in a research setting.

Workflow for the Synthesis of H-CFAP

A 4-Amino-2,2-difluoropentanedioic acid B Protection of Amino Group (e.g., Boc anhydride) A->B Step 1 C Protected Intermediate B->C D Activation of Carboxylic Acids (e.g., DCC/NHS) C->D Step 2 E Activated Intermediate D->E F Coupling with 4-chloroaniline E->F Step 3 G Protected H-CFAP F->G H Deprotection (e.g., TFA) G->H Step 4 I H-CFAP H->I

Caption: Proposed synthetic workflow for H-CFAP.

Experimental Protocols

Protocol for the Synthesis of 4-Amino-2,2-difluoropentanedioic Acid

Materials:

  • Diethyl 2,2-difluoroglutarate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Sodium azide

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Appropriate organic solvents (e.g., carbon tetrachloride, dimethylformamide, ethanol)

Procedure:

  • Bromination: To a solution of diethyl 2,2-difluoroglutarate in carbon tetrachloride, add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Azide Displacement: After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the crude bromide in DMF and add sodium azide. Heat the mixture to facilitate the nucleophilic substitution.

  • Reduction: After completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude azide is then dissolved in ethanol, and Pd/C is added. The mixture is subjected to hydrogenation to reduce the azide to the corresponding amine.

  • Hydrolysis: The resulting diethyl 4-amino-2,2-difluoropentanedioate is hydrolyzed using aqueous HCl or NaOH to yield the final product, 4-Amino-2,2-difluoropentanedioic acid.

  • Purification: The final product can be purified by recrystallization or ion-exchange chromatography.

Note: This is a generalized protocol and requires optimization of reaction conditions and purification methods.

Protocol for the Synthesis of H-CFAP

Materials:

  • 4-Amino-2,2-difluoropentanedioic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • 4-chloroaniline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Protection: Dissolve 4-Amino-2,2-difluoropentanedioic acid in a mixture of dioxane and water. Add Boc₂O and TEA, and stir at room temperature overnight. Acidify the reaction mixture and extract the Boc-protected amino acid.

  • Activation: Dissolve the protected amino acid in anhydrous DCM. Add DCC and NHS and stir at 0°C for 1 hour, then at room temperature for 4 hours.

  • Coupling: To the activated ester solution, add a solution of 4-chloroaniline in DCM and stir at room temperature overnight.

  • Deprotection: After purification of the coupled product, dissolve it in DCM and add TFA. Stir at room temperature until the deprotection is complete.

  • Purification: Purify the final product, H-CFAP, by column chromatography or recrystallization.

Protocol for In Vitro GDH Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory potential of H-CFAP on plant-derived GDH.

Materials:

  • Purified plant glutamate dehydrogenase (commercially available or extracted)

  • α-ketoglutarate

  • Ammonium chloride (NH₄Cl)

  • NADPH

  • Tris-HCl buffer (pH 8.0)

  • H-CFAP (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing Tris-HCl buffer, NH₄Cl, and varying concentrations of H-CFAP.

  • Enzyme Addition: Add a fixed amount of GDH to each well.

  • Initiation of Reaction: Initiate the reaction by adding α-ketoglutarate and NADPH.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocities for each H-CFAP concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Whole-Plant Herbicide Efficacy Assay

This protocol describes a greenhouse-based assay to evaluate the herbicidal activity of H-CFAP on a model weed species (e.g., Arabidopsis thaliana or a common agricultural weed).

Materials:

  • Seeds of the target weed species

  • Potting soil

  • Pots or trays

  • H-CFAP formulated as a sprayable solution (with appropriate surfactants)

  • A known commercial herbicide as a positive control

  • A formulation blank as a negative control

  • Spray chamber

Procedure:

  • Plant Growth: Sow the seeds in pots and grow them in a greenhouse under controlled conditions (temperature, light, humidity) until they reach the 2-4 leaf stage.

  • Herbicide Application: Apply H-CFAP at various dose rates, along with the positive and negative controls, using a calibrated spray chamber to ensure uniform coverage.

  • Evaluation: Observe the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality.

  • Data Collection: Record visual injury ratings on a scale of 0% (no effect) to 100% (complete kill). For quantitative assessment, measure plant height and fresh/dry weight at the end of the experiment.

  • Data Analysis: Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for H-CFAP.

Data Interpretation and Expected Outcomes

  • GDH Inhibition: A low IC₅₀ value for H-CFAP in the in vitro assay would indicate potent inhibition of the target enzyme, supporting the proposed mode of action.

  • Herbicidal Efficacy: A low GR₅₀ value in the whole-plant assay would demonstrate the herbicidal activity of H-CFAP. Correlation between the in vitro and in vivo data would strengthen the hypothesis that GDH inhibition is the primary mode of action.

Visualization of the Proposed Mode of Action

cluster_0 Normal Plant Metabolism cluster_1 Herbicidal Action of H-CFAP alpha-ketoglutarate alpha-ketoglutarate GDH GDH alpha-ketoglutarate->GDH NH4+ NH4+ NH4+->GDH Glutamate Glutamate GDH->Glutamate GDH_inhibited GDH (Inhibited) Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids H-CFAP H-CFAP H-CFAP->GDH_inhibited Competitive Inhibition

Caption: Proposed mechanism of action of H-CFAP.

Conclusion

4-Amino-2,2-difluoropentanedioic acid represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its structural similarity to glutamic acid, combined with the unique properties imparted by the gem-difluoro group, makes it an ideal starting point for the design of enzyme inhibitors. The hypothetical herbicide, H-CFAP, targeting glutamate dehydrogenase, serves as a compelling example of how this building block can be utilized in a rational design approach. The protocols provided herein offer a practical framework for researchers to explore the potential of 4-Amino-2,2-difluoropentanedioic acid and its derivatives in the ongoing quest for innovative crop protection solutions.

References

  • J&K Scientific. 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8. [Link]

  • PubChem. 4-Amino-2,2-difluoropentanedioic acid. [Link]

  • Dave, R., & Gouverneur, V. (2003). Gamma-fluorinated Analogues of Glutamic Acid and Glutamine. Journal of Fluorine Chemistry, 123(2), 163-181.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Singh, S., & Shaner, D. L. (2014). Herbicide-Resistant Crops: A Controversy. Weed Science, 62(2), 390-401.
  • Jeschke, P. (2016). Current trends in the design of fluorine-containing agrochemicals. Pest Management Science, 72(6), 1051-1064.
  • Zhou, Y., & Li, Y. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 239, 109634.
  • Fujiwara, T., & O'Hagan, D. (2014). Current contributions of organofluorine compounds to the agrochemical industry. Journal of Fluorine Chemistry, 167, 2-10.

Sources

Application Notes and Protocols for Peptide Coupling Techniques with 4-Amino-2,2-difluoropentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Incorporating a Unique Fluorinated Amino Acid

4-Amino-2,2-difluoropentanedioic acid is a non-canonical amino acid of significant interest in drug discovery and chemical biology. The introduction of the gem-difluoro moiety can impart unique properties to peptides, including increased metabolic stability, altered conformation, and modified binding affinities. However, the very features that make this amino acid attractive also present distinct challenges during solid-phase peptide synthesis (SPPS). The strong electron-withdrawing effect of the two fluorine atoms can decrease the nucleophilicity of the distal amino group, while the steric bulk of the difluoromethylene group can hinder coupling reactions.[1]

This technical guide provides a comprehensive overview of the key considerations and detailed protocols for the successful incorporation of 4-Amino-2,2-difluoropentanedioic acid into peptide chains. We will delve into the selection of appropriate coupling reagents, optimization of reaction conditions, and troubleshooting common issues, enabling researchers to confidently utilize this valuable building block in their synthetic endeavors.

Understanding the Reactivity Profile of 4-Amino-2,2-difluoropentanedioic Acid

The chemical properties of 4-Amino-2,2-difluoropentanedioic acid dictate the necessary adjustments to standard peptide coupling protocols. The two fluorine atoms at the C2 position have a profound impact on the molecule's reactivity:

  • Electronic Effects: The potent electron-withdrawing nature of the difluoromethylene group influences the pKa of both the carboxylic acid and the amino group. The acidity of the α-carboxylic acid is significantly increased, which can be advantageous for activation. Conversely, the basicity and nucleophilicity of the γ-amino group are reduced, making it a less efficient nucleophile in the coupling reaction. This deactivation of the amino group is a known challenge when incorporating fluorinated amino acids into peptides.[1]

  • Steric Hindrance: The presence of the two fluorine atoms, along with the overall structure of the pentanedioic acid derivative, contributes to steric bulk around the reactive centers. This steric hindrance can impede the approach of the activated amino acid and the coupling reagents, slowing down the reaction rate and potentially leading to incomplete couplings.[2]

These combined electronic and steric factors necessitate the use of more potent coupling reagents and potentially longer reaction times or higher temperatures to achieve efficient peptide bond formation.

Recommended Coupling Reagents and Methodologies

Standard carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient for mediating the coupling of sterically hindered and electronically deactivated amino acids. Therefore, the use of more robust in-situ activating reagents is strongly recommended. These reagents form highly reactive esters that can overcome the challenges posed by 4-Amino-2,2-difluoropentanedioic acid.

High-Potency Coupling Reagents

The following classes of coupling reagents have demonstrated efficacy in difficult coupling scenarios and are recommended for use with 4-Amino-2,2-difluoropentanedioic acid:

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[3][4] HATU is often considered the most reactive in this class due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[3]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings.[3]

  • Immonium-type Reagents: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent with reactivity comparable to HATU but with improved safety and solubility profiles.[5]

Workflow for Peptide Coupling

The general workflow for incorporating 4-Amino-2,2-difluoropentanedioic acid into a growing peptide chain on a solid support is depicted below.

PeptideCouplingWorkflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Preactivation Pre-activation of Fmoc-AA-OH (Amino Acid + Coupling Reagent + Base) Preactivation->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping NextCycle Proceed to Next Cycle Capping->NextCycle

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis using Fmoc chemistry. They can be adapted for automated synthesizers with appropriate modifications.

Protocol 1: Standard Coupling using HATU

This protocol is a robust starting point for the coupling of Fmoc-4-amino-2,2-difluoropentanedioic acid-OH.

Materials:

  • Fmoc-protected resin with the N-terminal amine deprotected

  • Fmoc-4-amino-2,2-difluoropentanedioic acid-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 minute) to remove all traces of piperidine.

  • Activation of the Amino Acid: In a separate vial, dissolve Fmoc-4-amino-2,2-difluoropentanedioic acid-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of anhydrous DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours or overnight.

  • Monitoring the Coupling: Perform a Kaiser test or a similar qualitative test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, a second coupling may be necessary.

  • Second Coupling (if necessary): Drain the reaction vessel and repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (5 x 1 minute).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion peptides, treat the resin with a capping solution (e.g., 1:1:3 acetic anhydride/DIPEA/DMF) for 10 minutes.

  • Final Wash: Wash the resin with DMF (3 x 1 minute) and then with dichloromethane (DCM) (3 x 1 minute) before proceeding to the next deprotection and coupling cycle.

Protocol 2: Coupling using Acyl Fluoride Formation for Extremely Hindered Couplings

For exceptionally challenging coupling reactions involving 4-Amino-2,2-difluoropentanedioic acid, conversion of the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[6]

Materials:

  • Fmoc-protected resin with the N-terminal amine deprotected

  • Fmoc-4-amino-2,2-difluoropentanedioic acid-OH

  • Cyanuric fluoride or an alternative fluorinating agent

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve Fmoc-4-amino-2,2-difluoropentanedioic acid-OH (3 equivalents) in anhydrous DCM. Add anhydrous pyridine (3 equivalents) and cool the solution to 0 °C. Add cyanuric fluoride (1 equivalent) dropwise and stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours. The formation of the acyl fluoride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a characteristic C=O stretch for the acyl fluoride).

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction: Add the freshly prepared solution of Fmoc-4-amino-2,2-difluoropentanedioic acid fluoride in DCM to the deprotected resin. Add DIPEA (3 equivalents) to the reaction mixture. Agitate at room temperature for 1-2 hours.

  • Monitoring and Subsequent Steps: Follow steps 5 through 9 from Protocol 1.

Data Summary and Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of incorporating 4-Amino-2,2-difluoropentanedioic acid. The following table provides a general comparison to guide reagent selection.

Coupling ReagentRelative ReactivityKey AdvantagesPotential Drawbacks
HATU Very HighHigh efficiency for hindered couplings, low racemization.[7]Higher cost compared to some other reagents.
HCTU HighCost-effective alternative to HATU, good performance.May be slightly less reactive than HATU for the most difficult couplings.
COMU Very HighHigh reactivity, improved safety profile (non-explosive byproducts), good solubility.[5]Can be less stable in DMF over extended periods.[8]
PyBOP HighEffective for hindered amino acids, stable solid.Byproducts can be more difficult to remove in solution-phase synthesis.
Acyl Fluorides Extremely HighCan overcome severe steric and electronic hindrance.[6]Requires an additional synthetic step, moisture sensitive.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reactivity of the coupling reagent. - Steric hindrance. - Suboptimal reaction time or temperature. - Poor solvation of the peptide-resin.- Switch to a more potent coupling reagent (e.g., from HBTU to HATU or COMU). - Perform a second coupling. - Increase the reaction time (e.g., to overnight). - Consider gentle heating (e.g., 35-40 °C), being mindful of potential racemization. - Use a solvent with better solvating properties, such as N-methylpyrrolidone (NMP) instead of DMF.
Racemization - Over-activation of the amino acid. - Presence of a strong base. - Elevated reaction temperature.- Use a milder base such as 2,4,6-collidine in place of DIPEA. - Minimize the pre-activation time. - Avoid excessive heating.
Formation of Deletion Peptides - Incomplete coupling followed by capping failure. - Inefficient deprotection.- Ensure complete coupling using a qualitative test. - Implement a capping step after each coupling. - Ensure complete Fmoc removal by extending deprotection times if necessary.

Conclusion

The successful incorporation of 4-Amino-2,2-difluoropentanedioic acid into peptides is readily achievable with careful consideration of its unique chemical properties. By employing high-potency coupling reagents such as HATU or COMU, optimizing reaction conditions, and implementing robust monitoring and capping steps, researchers can effectively overcome the challenges associated with its steric bulk and the reduced nucleophilicity of its amino group. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to leverage the unique advantages of this fluorinated amino acid in their peptide synthesis endeavors.

References

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. Published March 17, 2020. Available at: [Link]

  • Introduction to Peptide Synthesis. Current Protocols in Protein Science. Published May 1, 2012. Available at: [Link]

  • 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8. J&K Scientific. Available at: [Link]

  • Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. ACS Publications. Published June 23, 2015. Available at: [Link]

  • 19F NMR-tags for peptidyl prolyl conformation analysis. Royal Society of Chemistry. Published September 4, 2025. Available at: [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. Published November 28, 2022. Available at: [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Royal Society of Chemistry. Published August 18, 2023. Available at: [Link]

  • Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. ResearchGate. Available at: [Link]

  • Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. Wiley Online Library. Published December 14, 2022. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Available at: [Link]

  • 4-Amino-2-fluoropentanoic acid | C5H10FNO2 | CID 22717626. PubChem. Available at: [Link]

Sources

Application Notes and Protocols for NMR Spectroscopy of Peptides Containing 4-Amino-2,2-difluoropentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Fluorinated Peptides in Drug Discovery

The strategic incorporation of non-natural amino acids into peptides has become a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity. Among these, fluorinated amino acids are of particular interest due to the unique physicochemical properties imparted by fluorine. The 4-Amino-2,2-difluoropentanedioic acid (Abbr: Adp(2,2-F₂)) residue, a gem-difluorinated analog of glutamic acid, presents a compelling building block for peptide chemists. The electron-withdrawing nature of the difluoromethyl group can significantly influence the acidity of the side-chain carboxyl group and introduce localized conformational constraints, making it a valuable tool for modulating peptide structure and function.

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy techniques and protocols tailored for the characterization of peptides incorporating Adp(2,2-F₂). As a Senior Application Scientist, the following sections are designed to provide not just a set of instructions, but a deeper understanding of the rationale behind the experimental choices, ensuring robust and reproducible results.

PART 1: Synthesis of Peptides Containing 4-Amino-2,2-difluoropentanedioic Acid

The successful synthesis of peptides containing sterically demanding, non-natural amino acids like Adp(2,2-F₂) relies on optimized solid-phase peptide synthesis (SPPS) protocols. The gem-difluoro group at the α-position of the side chain introduces significant steric hindrance, which can impede coupling efficiency.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Adp(2,2-F₂)-Containing Peptides (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide containing Adp(2,2-F₂). The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is employed.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Adp(2,2-F₂)-OH)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), N-methylpyrrolidone (NMP)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether (cold)

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Adp(2,2-F₂)-OH (Optimized for Steric Hindrance):

    • Rationale: The gem-difluoro moiety in Adp(2,2-F₂) significantly increases steric bulk, necessitating a more potent coupling reagent and potentially longer reaction times or double coupling.[1][2] The use of NMP as a solvent can also improve solvation of the growing peptide chain and enhance coupling efficiency.

    • Dissolve Fmoc-Adp(2,2-F₂)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.

    • Add the activation mixture to the resin and agitate for 4-6 hours.

    • Perform a Kaiser test. It is highly recommended to perform a double coupling for this residue.

    • For the second coupling, repeat the activation and coupling step with fresh reagents for another 4-6 hours.

    • Wash the resin with NMP (3x), DMF (3x), and DCM (3x).

  • Repeat Fmoc deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

dot graph TD { A[Start: Fmoc-Rink Amide Resin] --> B{Resin Swelling in DMF}; B --> C{Fmoc Deprotection (20% Piperidine/DMF)}; C --> D{Standard Amino Acid Coupling (HATU/DIPEA in DMF)}; D --> E{Wash (DMF, DCM)}; E --> C; C --> F{Optimized Coupling of Fmoc-Adp(2,2-F₂)-OH (HATU/DIPEA in NMP, Double Coupling)}; F --> G{Wash (NMP, DMF, DCM)}; G --> C; C --> H{Final Fmoc Deprotection}; H --> I{Cleavage from Resin (TFA Cocktail)}; I --> J{Precipitation in Cold Ether}; J --> K{Purification (RP-HPLC)}; K --> L[End: Purified Peptide];

} Figure 1: Workflow for the solid-phase synthesis of a peptide containing 4-Amino-2,2-difluoropentanedioic acid.

PART 2: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. For fluorinated peptides, special attention should be paid to the choice of solvent and the removal of any potential contaminants that might interfere with the sensitive ¹⁹F NMR signals.

Protocol 2: Preparation of NMR Samples

Materials:

  • Lyophilized, purified peptide containing Adp(2,2-F₂)

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, in 90% H₂O/10% D₂O or 100% D₂O)

  • Internal standard for ¹⁹F NMR (e.g., trifluoroacetic acid (TFA) or sodium trifluoroacetate)

  • NMR tubes

Methodology:

  • Peptide Dissolution:

    • Accurately weigh the lyophilized peptide.

    • Dissolve the peptide in the desired NMR buffer to a final concentration of 0.5-2.0 mM. Gentle vortexing or sonication may be required.

  • pH Adjustment:

    • If using a non-buffered solution, adjust the pH carefully using dilute HCl or NaOH. Note that the pKa of the side-chain carboxyl groups of Adp(2,2-F₂) will be lower than that of glutamic acid due to the electron-withdrawing fluorine atoms.

  • Addition of Internal Standard (for ¹⁹F NMR):

    • For quantitative ¹⁹F NMR or for referencing, add a small, known amount of an internal standard. A final concentration of 0.1-0.5 mM is typically sufficient.

  • Transfer to NMR Tube: Transfer the final solution to a clean, high-quality NMR tube.

  • Degassing (Optional but Recommended): For long-term experiments or to minimize paramagnetic broadening, degas the sample by several freeze-pump-thaw cycles.

PART 3: NMR Spectroscopy Experiments and Data Analysis

The incorporation of Adp(2,2-F₂) provides a unique opportunity to utilize a suite of multinuclear and multidimensional NMR experiments to probe the structure and dynamics of the peptide.

1D NMR Spectroscopy
  • ¹H NMR: Provides the initial overview of the peptide's proton environment. The amide region (δ 7.5-9.0 ppm) is particularly informative for assessing folding.

  • ¹⁹F NMR: This is a key experiment for peptides containing Adp(2,2-F₂). The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity.[3] The chemical shift of the fluorine atoms in Adp(2,2-F₂) is highly sensitive to the local environment and can be a powerful probe of conformational changes.[3][4]

    • Expected Chemical Shifts: The chemical shift of the gem-difluoro group in Adp(2,2-F₂) is expected to be in the range of -90 to -120 ppm relative to CFCl₃. The exact chemical shift will be influenced by the peptide's secondary and tertiary structure.

    • Proton Coupling: The ¹⁹F spectrum will likely show coupling to adjacent protons, particularly the Hβ and Hγ protons of the Adp(2,2-F₂) side chain. Proton decoupling can be employed to simplify the spectrum and improve the signal-to-noise ratio.

2D NMR Spectroscopy for Resonance Assignment

The complete assignment of all proton, carbon, and fluorine resonances is the first step towards a detailed structural analysis.

dot graph TD { A[Start: 1D ¹H and ¹⁹F Spectra] --> B{2D ¹H-¹H TOCSY}; B --> C{Identify Spin Systems}; A --> D{2D ¹H-¹H NOESY/ROESY}; D --> E{Sequential Assignment (dαN, dNN)}; C & E --> F{Complete ¹H Assignment}; F --> G{2D ¹H-¹³C HSQC}; G --> H{Assign ¹³C Resonances}; F --> I{2D ¹⁹F-¹H HSQC}; I --> J{Assign ¹⁹F Resonances and Identify H-F Correlations}; H & J --> K[Complete Resonance Assignment];

} Figure 2: Workflow for the complete NMR resonance assignment of a peptide containing 4-Amino-2,2-difluoropentanedioic acid.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid spin system.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (< 5 Å), which is essential for sequential assignment and determining the peptide's three-dimensional structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon resonances.

  • ¹⁹F-¹H HSQC: This is a crucial experiment for peptides containing Adp(2,2-F₂). It reveals correlations between the fluorine atoms and their neighboring protons, confirming the assignment of the Adp(2,2-F₂) side-chain protons and providing valuable structural information.

Protocol 3: Acquisition of 2D NMR Spectra

Instrumentation:

  • A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • The probe should be capable of ¹⁹F observation and decoupling.

Typical Acquisition Parameters:

ExperimentNuclei ObservedKey ParametersPurpose
¹H-¹H TOCSY ¹H, ¹HMixing time: 60-80 msIdentification of amino acid spin systems.
¹H-¹H NOESY ¹H, ¹HMixing time: 150-300 msSequential assignment and determination of through-space proton-proton distances.
¹H-¹³C HSQC ¹H, ¹³COptimized for one-bond ¹JCH coupling (~140 Hz).Correlation of protons with their directly attached carbons for ¹³C resonance assignment.
¹⁹F-¹H HSQC ¹⁹F, ¹HOptimized for one- and two-bond nJFH couplings. The spectral width in the ¹⁹F dimension should be sufficient to cover the expected chemical shift range of the Adp(2,2-F₂) residue.Direct observation of through-bond correlations between fluorine and proton nuclei, aiding in assignment and structural analysis.
¹⁹F-¹H HOESY ¹⁹F, ¹HMixing time: 200-400 msDetection of through-space correlations between fluorine and proton nuclei, providing long-range distance restraints.
Conformational Analysis

The gem-difluoro group in Adp(2,2-F₂) can significantly influence the local conformation of the peptide backbone and side chain. NMR provides several parameters to probe these conformational preferences.

  • ³J-Coupling Constants: The magnitude of three-bond coupling constants, such as ³JHNα, can be related to the dihedral angle φ of the peptide backbone via the Karplus equation.

  • Nuclear Overhauser Effects (NOEs): The presence and intensity of NOEs between specific protons provide distance restraints that are used to calculate the three-dimensional structure of the peptide. Of particular interest will be NOEs involving the protons of the Adp(2,2-F₂) side chain, which can define its orientation relative to the rest of the peptide.

  • ¹⁹F-¹H Heteronuclear NOEs (HOESY): The HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment can detect through-space interactions between fluorine and proton nuclei. This is a powerful tool for obtaining long-range distance information involving the fluorinated residue, which can be crucial for defining the overall fold of the peptide.

PART 4: Data Presentation and Interpretation

A clear and concise presentation of NMR data is essential for communicating findings.

Table 1: Representative ¹H, ¹³C, and ¹⁹F Chemical Shifts (ppm) for an Adp(2,2-F₂) Residue in a Model Peptide

AtomExpected Chemical Shift Range (ppm)Notes
¹H
4.0 - 4.5
2.0 - 2.8Diastereotopic protons, may show complex splitting patterns due to coupling with Hγ and ¹⁹F.
2.2 - 3.0
¹³C
50 - 60
30 - 40
35 - 45
175 - 185Side-chain carboxyl.
C(F₂)115 - 125Carbon bearing the fluorine atoms, will appear as a triplet in the ¹³C spectrum due to one-bond ¹JCF coupling.
¹⁹F
F-90 to -120 (relative to CFCl₃)The two fluorine atoms are diastereotopic and may have slightly different chemical shifts, potentially appearing as an AB quartet. Highly sensitive to conformation.

Conclusion

The incorporation of 4-Amino-2,2-difluoropentanedioic acid into peptides offers exciting possibilities for the design of novel therapeutics. NMR spectroscopy, particularly with the inclusion of ¹⁹F-based experiments, provides an unparalleled toolkit for the detailed structural and dynamic characterization of these modified peptides. The protocols and guidelines presented here are intended to serve as a robust starting point for researchers venturing into this promising area of peptide science. By understanding the underlying principles and optimizing experimental conditions, scientists can unlock the full potential of NMR to guide the development of the next generation of peptide-based drugs.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Gerig, J. T. (2004). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 45(3-4), 257-301.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4-Amino-2,2-difluoropentanedioic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Amino-2,2-difluoropentanedioic acid, a valuable fluorinated analog of glutamic acid. The strategic incorporation of a gem-difluoro moiety at the α-carbon can significantly modulate the parent molecule's metabolic stability and binding affinities, making it a compound of high interest for drug discovery and development professionals.

This guide is designed to provide researchers with practical, field-tested insights into a plausible synthetic route, focusing on optimizing reaction conditions and troubleshooting common experimental challenges. As a direct protocol for this specific molecule is not widely established, we will proceed with a logical, three-step synthesis strategy and address the potential hurdles at each stage.

Overall Synthetic Scheme:

Synthetic_Scheme A Ethyl bromodifluoroacetate + 3-Nitropropene B Diethyl 2,2-difluoro-4-nitropentanedioate A->B Step 1: Michael Addition (Cu(0), Additive) C Diethyl 4-amino-2,2-difluoropentanedioate B->C Step 2: Nitro Reduction (e.g., Fe/CaCl2) D 4-Amino-2,2-difluoropentanedioic acid C->D Step 3: Ester Hydrolysis (NaOH, MeOH/DCM) Troubleshooting_Step1 Start Low Yield in Step 1 Cause1 Inactive Copper? Start->Cause1 Cause2 Side Reactions Dominating? Start->Cause2 Cause3 Poor Reagent Quality? Start->Cause3 Sol1 Activate Cu with HCl wash Cause1->Sol1 Sol2 Add TMEDA or H₂O/AcOH Cause2->Sol2 Sol3 Use freshly purified 3-nitropropene Cause3->Sol3

Technical Support Center: Synthesis of 4-Amino-2,2-difluoropentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2,2-difluoropentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established methodologies in fluoroamino acid chemistry and practical, field-proven insights.

Introduction

4-Amino-2,2-difluoropentanedioic acid is a valuable building block in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group can significantly modulate the physicochemical properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity, by altering electronic and conformational characteristics. However, the synthesis of this and other α,α-difluoroamino acids can be challenging, often plagued by low yields and difficult purifications. This guide provides a comprehensive resource to address these challenges directly.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of 4-Amino-2,2-difluoropentanedioic acid in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?

Low yields in the synthesis of α,α-difluoroamino acids can often be traced back to several key factors throughout the synthetic sequence. A common strategy involves the difluorination of a suitable precursor followed by functional group manipulations to introduce the amino and second carboxylic acid moieties.

  • Inefficient Difluorination: The introduction of the gem-difluoro group is a critical and often challenging step.

    • Expertise & Experience: The choice and quality of the fluorinating agent are paramount. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly employed. These reagents can degrade upon exposure to moisture.[1] Ensure you are using a fresh, anhydrous batch of the reagent. It is advisable to purchase from a reputable supplier and store it under an inert atmosphere.

    • Trustworthiness: To validate your fluorinating agent's activity, consider running a small-scale control reaction with a well-behaved substrate known to undergo efficient fluorination under your chosen conditions.

    • Troubleshooting Steps:

      • Reagent Quality: Use a freshly opened bottle of the fluorinating agent.

      • Stoichiometry: Ensure at least 2.5 equivalents of the fluorinating agent are used for difluorination.[2]

      • Reaction Conditions: The reaction temperature can be critical. While some fluorinations proceed at room temperature, others may require heating to overcome the activation energy.[3] Conversely, excessive heat can lead to decomposition. Monitor the reaction progress carefully by TLC or 19F NMR.

  • Side Reactions during Functional Group Manipulations: The subsequent steps to introduce the amino and second carboxylic acid groups are also prone to side reactions that can significantly lower the yield.

    • Expertise & Experience: For instance, in a synthetic route involving the oxidative cleavage of an allyl group to a carboxylic acid, incomplete oxidation or over-oxidation can be a problem.[4] Similarly, the introduction of the amino group, for example, via a Curtius or Hofmann rearrangement, needs to be carefully optimized to avoid the formation of undesired byproducts.

    • Troubleshooting Steps:

      • Protecting Group Strategy: Employ robust protecting groups for the existing carboxylic acid and the amino group precursor that are stable to the reaction conditions of subsequent steps.

      • Reaction Optimization: Systematically screen reaction parameters such as temperature, reaction time, and reagent stoichiometry for each step.

Q2: I am observing a significant amount of mono-fluorinated byproduct. How can I favor the formation of the desired di-fluorinated product?

The formation of a mono-fluorinated impurity is a common issue in difluorination reactions.

  • Causality: This typically occurs when the second fluorination step is significantly slower than the first, or if the fluorinating agent is depleted before the reaction goes to completion.

  • Expertise & Experience: The electronic properties of the substrate play a crucial role. The introduction of the first fluorine atom is an electron-withdrawing group, which can deactivate the substrate towards the second electrophilic fluorination.

  • Troubleshooting Steps:

    • Increase Reagent Equivalents: As a first step, increase the equivalents of the fluorinating agent to 3.0 or even 3.5 equivalents.[2]

    • Elevate Reaction Temperature: Gently increasing the reaction temperature may provide the necessary activation energy for the second fluorination. Monitor carefully to avoid decomposition.[3]

    • Choice of Fluorinating Agent: Some fluorinating agents are more reactive than others. If you are using a milder reagent, consider switching to a more powerful one like Selectfluor®.

    • Solvent Effects: The polarity of the solvent can influence the reaction rate. A screen of anhydrous solvents such as acetonitrile, dichloromethane, or DMF may reveal an optimal medium for the difluorination.

Q3: The purification of the final product is proving difficult, and I am struggling to remove all impurities.

The polar nature of amino acids, combined with potential impurities from the multi-step synthesis, can make purification challenging.

  • Expertise & Experience: Standard silica gel chromatography can be difficult due to the high polarity of the product. Ion-exchange chromatography is often a more effective technique for purifying amino acids.[1]

  • Troubleshooting Steps:

    • Ion-Exchange Chromatography: Utilize a strong cation exchange resin, such as Dowex 50W8X (acid form).[1] The crude product can be loaded onto the column, washed with water to remove neutral and anionic impurities, and then the desired amino acid can be eluted with an aqueous ammonia solution.

    • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) can be an effective final purification step.

    • Protecting Group Strategy for Purification: If purification of the final free amino acid is problematic, consider purifying a protected intermediate. Often, a Boc- or Cbz-protected version of the amino acid is less polar and more amenable to silica gel chromatography. The protecting group can then be removed in the final step to yield the pure product.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic strategy for 4-Amino-2,2-difluoropentanedioic acid?

A: While multiple routes are conceivable, a common strategy involves a multi-step synthesis starting from a suitable precursor. One plausible approach is the asymmetric reduction of an iminoester to introduce the amine and one chiral center, followed by radical allylation and subsequent oxidative cleavage to form the second carboxylic acid.[4] The gem-difluoro group is typically introduced early in the synthesis on a keto-ester precursor.

Q: What are the key analytical techniques to monitor the reaction progress and characterize the final product?

A: A combination of techniques is essential:

  • 19F NMR: This is invaluable for monitoring the fluorination step, allowing for the clear distinction between the starting material, the mono-fluorinated intermediate, and the di-fluorinated product.

  • 1H and 13C NMR: These are crucial for structural elucidation at each step of the synthesis and for confirming the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is important for assessing the enantiomeric purity of the final product if an asymmetric synthesis is performed.

Q: Are there any specific safety precautions I should take when working with fluorinating agents?

A: Yes, electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of the powder and contact with skin. Consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed handling and disposal information.

Data Summary Table

ParameterRecommendationRationale
Fluorinating Agent Selectfluor® or NFSIHigh reactivity for efficient difluorination.
Fluorinating Agent Stoichiometry 2.5 - 3.5 equivalentsTo ensure complete difluorination and minimize mono-fluorinated byproduct.[2]
Reaction Temperature 0°C to reflux (solvent dependent)Optimization is key; higher temperatures may be needed for the second fluorination but can also lead to decomposition.[3]
Purification Method Ion-Exchange Chromatography (e.g., Dowex 50W8X)Highly effective for separating polar amino acids from reaction impurities.[1]
Analytical Monitoring 19F NMRProvides direct observation of the fluorination progress.

Experimental Protocols

Illustrative Protocol: Purification by Ion-Exchange Chromatography

This protocol provides a general guideline for the purification of 4-Amino-2,2-difluoropentanedioic acid using a cation exchange resin.

  • Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex 50W8X, H+ form). Wash the resin thoroughly with deionized water until the eluent is neutral.

  • Sample Loading: Dissolve the crude 4-Amino-2,2-difluoropentanedioic acid in a minimal amount of deionized water. Apply the solution to the top of the resin bed.

  • Washing: Elute the column with deionized water to wash away any neutral or anionic impurities. Monitor the eluent with a suitable method (e.g., TLC of derivatized aliquots) to ensure no product is eluting.

  • Elution of Product: Elute the desired amino acid from the resin using a gradient of aqueous ammonia solution (e.g., starting with 0.1 M and gradually increasing to 2 M).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure (lyophilization is often preferred) to obtain the purified 4-Amino-2,2-difluoropentanedioic acid.[1]

Visualizations

reaction_troubleshooting cluster_synthesis Synthesis of 4-Amino-2,2-difluoropentanedioic acid cluster_difluoro Difluorination Issues cluster_fgm Functional Group Manipulation Issues cluster_purification Purification Challenges start Low Yield Observed q1 Check Difluorination Step start->q1 q2 Review Functional Group Manipulations start->q2 q3 Analyze Purification Protocol start->q3 a1 Inactive/Wet Fluorinating Agent? q1->a1 Reagent a2 Insufficient Stoichiometry? q1->a2 Stoichiometry a3 Suboptimal Temperature? q1->a3 Conditions b1 Side Reactions (e.g., over-oxidation)? q2->b1 Reactions b2 Poor Protecting Group Strategy? q2->b2 Strategy c1 Ineffective Silica Gel Chromatography? q3->c1 Method c2 Co-eluting Impurities? q3->c2 Purity sol1 Use Fresh Reagent Increase Equivalents Optimize Temperature a1->sol1 a2->sol1 a3->sol1 sol2 Optimize Reaction Conditions Re-evaluate Protecting Groups b1->sol2 b2->sol2 sol3 Use Ion-Exchange Chromatography Consider Recrystallization c1->sol3 c2->sol3

Caption: A troubleshooting workflow for low yield issues.

purification_workflow start Crude Product load Dissolve in H2O and Load onto Cation Exchange Column (H+ form) start->load wash Wash with Deionized H2O load->wash impurities Neutral & Anionic Impurities Removed wash->impurities elute Elute with Aqueous NH4OH Gradient wash->elute Product remains on resin collect Collect and Analyze Fractions (TLC/HPLC) elute->collect combine Combine Pure Fractions collect->combine isolate Remove Solvent (Lyophilize) combine->isolate final_product Pure 4-Amino-2,2-difluoropentanedioic acid isolate->final_product

Caption: Ion-exchange purification workflow.

References

  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents. (n.d.).
  • 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8. (n.d.). J&K Scientific. Retrieved January 27, 2026, from [Link]

  • Kirk, K. L., & Creveling, C. R. (2006). An Enantioselective Synthesis of (S)-4-Fluorohistidine. Organic letters, 8(25), 5773–5775. [Link]

  • Al-abbar, M., Brueckner, A. M., & O'Hagan, D. (2018). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules (Basel, Switzerland), 23(7), 1731. [Link]

  • Wang, F., Wang, D., Wan, Z., Li, X., & Wang, Q. (2020). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature communications, 11(1), 503. [Link]

  • CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid - Google Patents. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Solubility of 4-Amino-2,2-difluoropentanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Amino-2,2-difluoropentanedioic acid. This document provides in-depth troubleshooting for common solubility issues encountered in experimental assays. As researchers and drug development professionals, ensuring the complete solubilization of your test compounds is the first critical step toward obtaining reliable and reproducible data. This guide is structured to provide not just protocols, but a foundational understanding of the chemical principles governing the solubility of this unique molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 4-Amino-2,2-difluoropentanedioic acid.

Q1: What are the key structural features of 4-Amino-2,2-difluoropentanedioic acid?

4-Amino-2,2-difluoropentanedioic acid (CAS: 173282-21-8) is a non-natural amino acid with a molecular weight of 183.11 g/mol .[1] Its structure is characterized by three key functional groups:

  • An amino group (-NH₂) which is basic.

  • Two carboxylic acid groups (-COOH) which are acidic.

  • A geminal difluoro group (-CF₂) at the C2 position.

The presence of both acidic and basic groups means this molecule can exist as a zwitterion.[2][3]

Q2: Why is this compound often poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

The low solubility at neutral pH is a direct consequence of its zwitterionic nature.[4] Like other amino acids, 4-Amino-2,2-difluoropentanedioic acid has an isoelectric point (pI) , which is the specific pH at which the molecule has a net charge of zero. At this pI, the positive charge on the protonated amino group (-NH₃⁺) is internally balanced by the negative charges on the deprotonated carboxylate groups (-COO⁻). This lack of a net charge minimizes interactions with polar water molecules and maximizes strong intermolecular electrostatic attractions (crystal lattice forces), leading to a significant decrease in solubility.[5][6] For most amino acids, the lowest solubility is observed at or near their pI.[5]

Q3: What is a zwitterion and how does it specifically affect the solubility of this compound?

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net charge of zero.[3][4]

For 4-Amino-2,2-difluoropentanedioic acid, the amino group can be protonated (-NH₃⁺) and the two carboxyl groups can be deprotonated (-COO⁻). At the isoelectric point, the molecule is electrically neutral overall, but has localized charges. This state is often the least soluble in water because the strong ionic interactions between individual zwitterions in the solid state are more energetically favorable than interacting with water. To improve solubility, you must modify the pH to shift the molecule away from its zwitterionic state.

Part 2: Core Troubleshooting Guide for Low Solubility

This section provides a systematic approach to dissolving 4-Amino-2,2-difluoropentanedioic acid for use in biological and chemical assays.

Initial Problem: Precipitate or cloudiness observed when trying to dissolve the compound in a standard aqueous buffer (e.g., PBS, TRIS at pH ~7.4).

This is the most common issue and points directly to the compound being at or near its isoelectric point. The primary goal of troubleshooting is to ionize the molecule to enhance its interaction with water.

Troubleshooting Workflow

The following diagram outlines the decision-making process for effectively solubilizing your compound.

G cluster_0 cluster_1 cluster_2 start Start: Compound is Insoluble in Aqueous Buffer (pH ~7.4) check_assay_ph Is the final assay pH flexible? start->check_assay_ph ph_adjust Primary Method: pH Adjustment check_assay_ph->ph_adjust Yes co_solvent Secondary Method: Use of Co-solvents (for stock solutions) check_assay_ph->co_solvent No acidic_path Try Acidic pH: Add dilute HCl (e.g., 0.1 M) dropwise to dissolve. Target pH < pI. ph_adjust->acidic_path basic_path Try Basic pH: Add dilute NaOH (e.g., 0.1 M) dropwise to dissolve. Target pH > pI. ph_adjust->basic_path verify_ph Verify final pH after adding stock to assay buffer. Ensure compatibility. acidic_path->verify_ph basic_path->verify_ph end Result: Solubilized Compound Ready for Assay verify_ph->end dmso_stock Prepare concentrated stock in 100% DMSO. co_solvent->dmso_stock dilute Dilute stock into final assay buffer. Keep final DMSO % low (e.g., <0.5%). dmso_stock->dilute check_precip Check for precipitation ('crashing out'). Validate assay tolerance to DMSO. dilute->check_precip check_precip->end No Precipitation & Assay Tolerant

Caption: Troubleshooting workflow for compound solubility.

Solution 1: pH Adjustment (Primary & Recommended Method)

The most effective way to increase the solubility of an amino acid is to adjust the pH of the solvent well away from the compound's isoelectric point (pI).[5] This ensures the molecule carries a net positive or negative charge.

Mechanism of Action: pH-Dependent Ionization

By altering the pH, you change the protonation state of the amino and carboxylic acid groups.

Caption: Ionization states of the compound vs. pH.

pH RangeDominant SpeciesNet ChargeExpected Aqueous Solubility
Acidic (pH < pI) Cationic FormPositiveHigh
Neutral (pH ≈ pI) Zwitterionic FormZeroMinimum
Basic (pH > pI) Anionic FormNegativeHigh
Protocol 1: Dissolution in Acidic Conditions

This method creates a cationic, highly soluble form of the compound.

  • Preparation: Weigh the desired amount of 4-Amino-2,2-difluoropentanedioic acid into a sterile conical tube.

  • Initial Suspension: Add a fraction (e.g., 80%) of the final desired volume of ultrapure water or your assay buffer. The compound will likely remain as a suspension.

  • Acidification: While vortexing or stirring, add 0.1 M HCl dropwise. Monitor the solution for clarity.

  • Complete Dissolution: Continue adding acid until the solution becomes completely clear. This indicates the compound has been fully protonated and dissolved.

  • Final Volume & pH Check: Adjust to the final volume with your buffer. Crucially, measure the pH of this stock solution. When you add this acidic stock to your final assay, ensure the final pH of the assay mixture is compatible with your biological system.

Protocol 2: Dissolution in Basic Conditions

This method creates an anionic, highly soluble form of the compound.

  • Preparation: Weigh the desired amount of 4-Amino-2,2-difluoropentanedioic acid into a sterile conical tube.

  • Initial Suspension: Add ~80% of the final desired volume of ultrapure water or buffer.

  • Alkalinization: While vortexing, add 0.1 M NaOH dropwise.

  • Complete Dissolution: Continue adding base until the solution is clear, indicating the compound has fully dissolved into its anionic form.

  • Final Volume & pH Check: Adjust to the final volume. As with the acidic protocol, verify the stock solution's pH and calculate its effect on your final assay pH.

Solution 2: Use of Organic Co-solvents (for Concentrated Stocks)

If pH adjustment is not compatible with your assay's constraints, preparing a concentrated stock solution in an organic co-solvent is a viable alternative.[7] Dimethyl sulfoxide (DMSO) is the most common choice due to its high dissolving power for a wide range of molecules.[8][9][10]

Protocol 3: Preparing a Concentrated Stock in DMSO
  • Preparation: Weigh the compound into a low-protein-binding microfuge tube or glass vial.

  • Dissolution: Add 100% anhydrous, cell-culture grade DMSO to achieve a high concentration (e.g., 10-100 mM). Vortex thoroughly. Gentle warming (to 30-40°C) or brief bath sonication can aid dissolution if needed.[11]

  • Dilution into Assay Buffer: This is the most critical step. Add the DMSO stock to your aqueous assay buffer in a dropwise manner with vigorous vortexing. This rapid mixing helps prevent the compound from precipitating or "crashing out" of solution.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your assay is below the tolerance level of your cells or enzyme system. Exceeding this limit can lead to artifacts or cytotoxicity.[12]

Co-SolventTypical Final Concentration Limit (Cell-Based Assays)Notes
DMSO < 0.5% (v/v) ; some assays tolerate up to 1%Most common first choice. Can oxidize Cys/Met residues in peptides.[11][12]
DMF < 0.5% (v/v)Good alternative to DMSO, especially for sensitive compounds.[11]
Ethanol < 1% (v/v)Less effective at dissolving highly polar compounds but can be less toxic to some cell lines.

Expert Insight: Low solubility can lead to underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[9][10] Always visually inspect your final assay solution for any signs of precipitation before starting your experiment. If particulates are seen, the solution should be clarified by centrifugation, but this indicates the effective concentration is lower than intended.

References

  • 4-Amino-2-fluoropentanoic acid | C5H10FNO2 | CID 22717626 . PubChem. [Link]

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives . Nature Communications. [Link]

  • Improving protein solubility and activity by introducing small peptide tags designed with machine learning models . National Institutes of Health (NIH). [Link]

  • Effect of pH on positive and negative charges of a zwitterion . Chemistry Stack Exchange. [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems . MDPI. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K . ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . National Institutes of Health (NIH). [Link]

  • How can protein solubility be optimised and improved upon? . ResearchGate. [Link]

  • the acid base behaviour of amino acids . Chemguide. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization . ResearchGate. [Link]

  • Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline . Royal Society of Chemistry. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . Excedr. [Link]

  • Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir . ResearchGate. [Link]

  • Isoelectric point and zwitterions . Khan Academy. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug . Royal Society of Chemistry. [Link]

  • Why does the zwitterion have a positive charge at a decreasing pH? . Quora. [Link]

  • Mescaline . Wikipedia. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization . PubMed. [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins . National Institutes of Health (NIH). [Link]

  • 4-Amino-2,2-difluoropentanedioic acid - CAS:173282-21-8 . Aladdin. [Link]

  • 4-amino-2,2-difluoropentanedioic acid hydrochloride (C5H7F2NO4) . PubChem. [Link]

Sources

stability issues with 4-Amino-2,2-difluoropentanedioic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-2,2-difluoropentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential stability issues encountered when working with this compound in solution. While specific empirical stability data for 4-Amino-2,2-difluoropentanedioic acid is not extensively published, this document synthesizes established principles of fluorinated amino acid chemistry and provides a logical framework for identifying and mitigating potential degradation.

Part 1: Understanding the Stability Profile of 4-Amino-2,2-difluoropentanedioic Acid

4-Amino-2,2-difluoropentanedioic acid is a unique molecule combining the functionalities of an amino acid with the strong electron-withdrawing effects of two fluorine atoms on the α-carbon. This substitution can significantly influence the compound's chemical properties and stability in solution compared to its non-fluorinated counterparts.

Key Structural Features Influencing Stability:

  • Gem-Difluoro Group: The two fluorine atoms at the C2 position are strongly electron-withdrawing. This can increase the acidity of the carboxylic acid protons and potentially influence the nucleophilicity of the amino group.

  • Amino Group: The primary amine at the C4 position is a potential site for various reactions, including oxidation and Schiff base formation.

  • Dicarboxylic Acid: The presence of two carboxylic acid groups provides two potential sites for reactions such as decarboxylation, especially under thermal stress.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues you may encounter during your experiments.

Q1: My solution of 4-Amino-2,2-difluoropentanedioic acid has turned yellow. What could be the cause?

A change in color, particularly to yellow or brown, can be an indicator of degradation. The Maillard reaction, a common pathway for degradation in solutions containing amino acids, can lead to discoloration.[1] While specific studies on this compound are unavailable, this is a plausible explanation.

Troubleshooting Steps:

  • Visual Inspection: Note the intensity and shade of the color change. A rapid and intense change suggests a more significant degradation issue.

  • pH Measurement: Check the pH of your solution. Extremes in pH can accelerate degradation pathways.

  • Analytical Confirmation: Use analytical techniques like UV-Vis spectroscopy to quantify the color change or HPLC to identify potential degradation products.

Q2: I am observing a loss of my compound over time in my aqueous solution. What are the likely degradation pathways?

While specific degradation pathways for 4-Amino-2,2-difluoropentanedioic acid are not well-documented, we can infer potential routes based on general amino acid chemistry. The two most common degradation reactions for amino acids are deamination and decarboxylation.[2]

  • Deamination: The removal of the amino group. This can be oxidative or non-oxidative and is often influenced by pH, temperature, and the presence of metal ions.

  • Decarboxylation: The loss of a carboxyl group as carbon dioxide. This is often promoted by heat.

The strong electron-withdrawing nature of the gem-difluoro group might influence the susceptibility of the molecule to these pathways.

Experimental Workflow for Assessing Stability

To provide a self-validating system for your experiments, we recommend performing a forced degradation study. This will help you understand the stability of 4-Amino-2,2-difluoropentanedioic acid under your specific experimental conditions.[3]

Forced Degradation Study Workflow cluster_prep Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of 4-Amino-2,2-difluoropentanedioic acid acid Acidic (e.g., 0.1 M HCl) prep->acid Expose aliquots to different stress conditions base Basic (e.g., 0.1 M NaOH) prep->base Expose aliquots to different stress conditions heat Thermal (e.g., 60°C) prep->heat Expose aliquots to different stress conditions oxidative Oxidative (e.g., 3% H2O2) prep->oxidative Expose aliquots to different stress conditions light Photolytic (UV/Vis light) prep->light Expose aliquots to different stress conditions hplc HPLC-UV/MS Analysis acid->hplc Analyze samples at different time points base->hplc Analyze samples at different time points heat->hplc Analyze samples at different time points oxidative->hplc Analyze samples at different time points light->hplc Analyze samples at different time points nmr NMR Spectroscopy hplc->nmr Characterize significant degradants degradation Identify Degradation Products & Quantify Loss of Parent Compound hplc->degradation nmr->degradation

Caption: Workflow for a forced degradation study.

Q3: What are the optimal storage conditions for solutions of 4-Amino-2,2-difluoropentanedioic acid?

Based on general guidelines for amino acid solutions and information from suppliers, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down potential degradation reactions.[4][5][6]
pH Neutral (pH 6-8)Extremes of pH can catalyze hydrolysis and other degradation pathways.
Light Protect from lightLight can promote photolytic degradation.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)For long-term storage, an inert atmosphere can prevent oxidative degradation.
Container Tightly sealed, appropriate materialPrevents contamination and solvent evaporation.[4]

Q4: Which analytical techniques are best suited for monitoring the stability of 4-Amino-2,2-difluoropentanedioic acid in solution?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive stability analysis.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from potential degradation products and for quantifying its concentration over time.[7][8] A reversed-phase method with UV or mass spectrometric (MS) detection would be a suitable starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the parent compound and any degradation products that are formed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the molecular weights of degradation products, aiding in their structural elucidation.[9]

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of 4-Amino-2,2-difluoropentanedioic acid solid.

  • Add the desired solvent (e.g., ultrapure water, buffer) in a volumetric flask.

  • Gently agitate or sonicate the solution until the solid is completely dissolved.

  • If necessary, adjust the pH of the solution using a suitable acid or base.

  • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Store the solution according to the recommended conditions.

Protocol 2: HPLC Method for Stability Monitoring

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or Mass Spectrometry (electrospray ionization in positive or negative mode).

Visualizing Potential Degradation

The following diagram illustrates a hypothetical degradation pathway leading to a loss of the amino group (deamination).

Hypothetical Deamination Pathway cluster_main Potential Deamination start 4-Amino-2,2-difluoropentanedioic acid (C₅H₇F₂NO₄) intermediate [Intermediate] (e.g., Iminium ion) start->intermediate Oxidative or non-oxidative conditions product 4-Oxo-2,2-difluoropentanedioic acid (C₅H₄F₂O₅) + NH₃ intermediate->product

Caption: A possible deamination degradation pathway.

Summary of Key Recommendations

  • Proactive Stability Assessment: Due to the limited specific data, it is crucial to perform your own stability assessments under your experimental conditions.

  • Controlled Environment: Maintain tight control over pH, temperature, and light exposure to minimize degradation.

  • Appropriate Analytics: Employ robust analytical methods like HPLC to monitor the purity and concentration of your solutions over time.

  • Proper Storage: Adhere to recommended storage conditions to ensure the longevity of your stock solutions.

By following the guidance in this technical support document, you can enhance the reliability and reproducibility of your experiments involving 4-Amino-2,2-difluoropentanedioic acid.

References

  • J&K Scientific. 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8. [Link]

  • Yu, Z., & Mou, S. (2005). Method development for amino acid analysis. ResearchGate. [Link]

  • Lopez-Lozano, A., et al. (2020). Collaborative metabolic curation of an emerging model marine bacterium, Alteromonas macleodii ATCC 27126. ResearchGate. [Link]

  • Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]

  • Li, Y., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. [Link]

  • Horvath, V. H., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Semantic Scholar. [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.
  • Gill, H., et al. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Wang, S., et al. (2020). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry. [Link]

  • Anderl, A., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • BC Fertilis Panama. (2021). SAFETY DATA SHEET 1325-AMINO ACID 40%. [Link]

  • D'Arrigo, G., et al. (2022). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. MDPI. [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?[Link]

  • ASHP Publications. Amino Acids. [Link]

  • An, G., et al. (2002). Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent. ResearchGate. [Link]

  • Graf, M., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PubMed Central. [Link]

Sources

Technical Support Center: Refining Analytical Methods for 4-Amino-2,2-difluoropentanedioic Acid Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Amino-2,2-difluoropentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of analyzing this unique fluorinated amino acid. Our approach is rooted in explaining the causality behind experimental choices, ensuring that the protocols you develop are robust and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during the analysis of 4-Amino-2,2-difluoropentanedioic acid.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my analyte in HPLC analysis?

A1: Poor peak shape for a polar, fluorinated compound like 4-Amino-2,2-difluoropentanedioic acid can stem from several factors. The presence of the difluoro group increases the acidity of the carboxylic acid moieties and can influence the pKa of the amino group, making the molecule susceptible to secondary interactions with the stationary phase.[1]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of C18 columns can interact with the amine group of your analyte, causing peak tailing.

    • Solution: Use a modern, end-capped C18 column or a column with a different stationary phase, such as one with an embedded polar group. Operating the mobile phase at a lower pH (e.g., pH 2.5-3) will protonate the silanol groups, minimizing these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute your sample.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, you can get a mix of ionized and non-ionized forms, leading to peak splitting or tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.

  • Contamination: A blocked column frit or contamination of the stationary phase can also distort peak shape.[2]

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit) or replace the column frit. Using a guard column is a good preventative measure.

Q2: My analyte is not well-retained on a standard C18 column. What are my options?

A2: While the difluoro group adds some hydrophobicity, 4-Amino-2,2-difluoropentanedioic acid is still a relatively polar molecule.[][4] Poor retention on a C18 column is a common challenge with such compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged analyte, increasing its retention on a reversed-phase column.

  • Derivatization: Pre-column derivatization with a hydrophobic reagent can significantly increase the retention of your analyte on a C18 column. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) for fluorescence detection and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for UV or fluorescence detection.[5][6]

Q3: I am having trouble achieving good sensitivity for my analyte in LC-MS/MS. What can I do?

A3: Low sensitivity in LC-MS/MS can be due to poor ionization efficiency, suboptimal fragmentation, or matrix effects.

  • Optimize Ionization Source Parameters: The ionization efficiency of your analyte is highly dependent on the mobile phase composition and the settings of your mass spectrometer's ion source (e.g., spray voltage, gas flows, and temperature). A systematic optimization of these parameters is crucial.

  • Mobile Phase Additives: The addition of small amounts of additives like formic acid or ammonium formate can significantly improve ionization efficiency in positive and negative ion modes, respectively.

  • Derivatization: Derivatization can not only improve chromatographic retention but also enhance ionization efficiency.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte.

    • Solution: Improve your sample preparation procedure to remove interfering matrix components. Methods like solid-phase extraction (SPE) can be very effective. Also, ensure your chromatography is providing good separation of your analyte from the bulk of the matrix.

Q4: Is derivatization necessary for GC-MS analysis of 4-Amino-2,2-difluoropentanedioic acid?

A4: Yes, derivatization is essential for the GC-MS analysis of amino acids. Their high polarity and low volatility mean they will not chromatograph well, if at all, without derivatization.[7][8] The process involves converting the polar functional groups (amino and carboxyl) into less polar, more volatile derivatives.

  • Common Derivatization Approaches:

    • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.

    • Acylation/Esterification: A two-step process involving esterification of the carboxyl groups followed by acylation of the amino group is also widely used. Fluorinated anhydrides like pentafluoropropionic anhydride (PFPA) can be used in the acylation step to improve sensitivity.[9]

Q5: How should I prepare and store my samples and standards to ensure their stability?

A5: While fluorination can increase the metabolic and chemical stability of a molecule, proper handling is still crucial for reproducible results.[4][10]

  • Standard Solutions: Prepare stock solutions in a suitable solvent (e.g., 0.1 N HCl) and store them at 4°C for short-term use or frozen (-20°C or -80°C) for long-term storage. Amino acid solutions are generally stable for several weeks at 4°C.

  • Biological Samples: For analysis in biological matrices like plasma or tissue homogenates, it is important to prevent enzymatic degradation.

    • Sample Collection: Collect samples on ice and process them as quickly as possible.

    • Protein Precipitation: Remove proteins by adding a precipitating agent like trichloroacetic acid (TCA) or by ultrafiltration.

    • Storage: Store processed samples at -80°C until analysis.

Section 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for troubleshooting common issues with specific analytical techniques.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps & Explanations
No Peak or Very Small Peak Injection issue1. Verify Injection: Ensure the autosampler is correctly picking up and injecting the sample. Manually inject a standard to confirm system operation.
Improper derivatization (if applicable)2. Check Derivatization Reaction: Confirm the pH and temperature of the reaction are optimal. Ensure derivatization reagents are fresh.
Analyte not eluting3. Use a Stronger Elution Solvent: The analyte may be too strongly retained. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
Peak Tailing Secondary interactions with stationary phase1. Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate residual silanols and reduce interactions with the amine group of your analyte. 2. Use a Different Column: Consider a column with an embedded polar group or a different stationary phase chemistry.
Column contamination3. Clean the Column: Follow the manufacturer's instructions for column cleaning. A guard column can prevent this.
Split Peaks Column void or blockage1. Check for Voids: A void at the head of the column can cause peak splitting. This often requires column replacement. 2. Check for Blockages: A partially blocked frit can also cause this. Try back-flushing the column.
Incompatible sample solvent3. Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to ensure proper peak focusing on the column.
LC-MS/MS Troubleshooting
Problem Potential Cause Troubleshooting Steps & Explanations
Unstable Signal/Spray Blockage in the system or ion source1. Check for Leaks and Blockages: Inspect all connections from the LC to the mass spectrometer. Clean the ion source components (e.g., spray needle, capillary).
Inappropriate mobile phase2. Ensure MS-Compatible Mobile Phase: Avoid non-volatile buffers like phosphate. Use volatile additives like formic acid, acetic acid, or ammonium formate/acetate.
Low Sensitivity Poor ionization1. Optimize Ion Source Parameters: Systematically adjust spray voltage, gas flows, and temperatures to maximize the signal for your analyte. 2. Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. Experiment with different pH values.
Suboptimal fragmentation3. Optimize Collision Energy: Perform a compound optimization experiment to determine the collision energy that yields the most intense and stable product ions.
High Background Noise Contaminated mobile phase or system1. Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and additives. 2. Clean the System: Flush the LC system and mass spectrometer with a cleaning solution.
GC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps & Explanations
No Peak or Poor Peak Shape Incomplete derivatization1. Optimize Derivatization Conditions: Ensure the reaction goes to completion by optimizing temperature, time, and reagent concentrations. The presence of moisture can inhibit silylation reactions, so ensure all glassware and solvents are dry.[7]
Thermal degradation2. Lower Inlet Temperature: The derivatized analyte may be thermally labile. Try reducing the temperature of the GC inlet.
Broad Peaks Active sites in the GC system1. Deactivate the Inlet Liner: Use a deactivated inlet liner to prevent interactions with your analyte. 2. Condition the Column: Condition the GC column according to the manufacturer's instructions to remove any active sites.
Poor Reproducibility Inconsistent derivatization1. Automate Derivatization: If possible, use an autosampler to perform the derivatization to ensure consistency. 2. Use an Internal Standard: Add an internal standard prior to derivatization to correct for variations in the reaction and injection.

Section 3: Experimental Protocols & Data

This section provides starting points for method development. Note that these are general protocols and will likely require optimization for your specific instrumentation and application.

Table 1: Recommended Starting Conditions for HPLC-UV/FLD Analysis (with OPA/FMOC Derivatization)
ParameterRecommended ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., <5 µm particle sizeGood starting point for reversed-phase separation of derivatized amino acids.
Mobile Phase A 20 mM Sodium Phosphate, pH 7.2Buffered aqueous phase for good peak shape.
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10, v/v/v)Organic phase for elution.
Gradient 5-95% B over 20 minutesA gradient is necessary to elute all derivatized amino acids.
Flow Rate 0.4 - 1.0 mL/minDependent on column dimensions.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Detection FLD: Ex 340 nm, Em 450 nm (OPA); Ex 266 nm, Em 305 nm (FMOC)Optimal wavelengths for the respective derivatizing agents.
Table 2: Recommended Starting Conditions for LC-MS/MS Analysis
ParameterRecommended ConditionRationale
Column HILIC or C18, 2.1 mm i.d., <3 µm particle sizeHILIC for underivatized analysis; C18 for derivatized or with ion-pairing.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Gradient HILIC: 95-40% B; C18: 5-95% BGradient elution is generally required.
Flow Rate 0.2 - 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 30-50°CTo optimize peak shape and retention.
Ionization Mode Electrospray Ionization (ESI), PositiveAmino acids generally ionize well in positive mode.
MS/MS Transitions To be determined by compound infusionPrecursor ion will be [M+H]+. Product ions will depend on the fragmentation of the specific molecule.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Poor HPLC Peak Shape

HPLC_Troubleshooting start Poor HPLC Peak Shape (Tailing/Fronting/Splitting) all_peaks Are all peaks affected? start->all_peaks blocked_frit Potential System Issue: - Partially blocked inlet frit - Column void all_peaks->blocked_frit Yes chemical_issue Potential Chemical Interaction Issue all_peaks->chemical_issue No fix_system Action: 1. Reverse flush column 2. Check for column void 3. Replace column if necessary blocked_frit->fix_system check_pH Is mobile phase pH >1.5 units from pKa? chemical_issue->check_pH adjust_pH Action: Adjust mobile phase pH check_pH->adjust_pH No check_overload Is sample concentration too high? check_pH->check_overload Yes dilute_sample Action: Dilute sample or reduce injection volume check_overload->dilute_sample Yes silanol_interaction Potential Silanol Interaction check_overload->silanol_interaction No use_new_column Action: 1. Use end-capped column 2. Add TFA to mobile phase silanol_interaction->use_new_column

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Diagram 2: General Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_0 Compound Optimization cluster_1 Chromatography Development cluster_2 Method Validation infuse Infuse Analyte into MS select_precursor Select Precursor Ion ([M+H]+) infuse->select_precursor optimize_fragmentation Optimize Collision Energy & Select Product Ions select_precursor->optimize_fragmentation select_column Select Column (HILIC or C18) optimize_mobile_phase Optimize Mobile Phase (Solvents, Additives, pH) select_column->optimize_mobile_phase develop_gradient Develop Gradient Elution optimize_mobile_phase->develop_gradient linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness

Caption: A workflow for developing a robust LC-MS/MS method.

Section 5: Method Validation

The validation of your analytical method is critical to ensure its suitability for its intended purpose.[11] The validation process should be conducted in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[7][12]

Key validation parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By following the guidance and troubleshooting steps outlined in this technical support center, you will be well-equipped to develop and refine robust and reliable analytical methods for the detection of 4-Amino-2,2-difluoropentanedioic acid.

References

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). The FEBS Journal. Retrieved from [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2013). Journal of Chromatographic Science. Retrieved from [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2021). Molecules. Retrieved from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Trifluoroacetic acid. Wikipedia. Retrieved from [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2010). Journal of Separation Science. Retrieved from [Link]

  • A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater. (2010). Journal of Chromatography A. Retrieved from [Link]

  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. (2013). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Simplified sample preparation for fluoride determination in biological material. (1991). Analyst. Retrieved from [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Method and validation for the analysis of perfluorinated compounds in water by pre-sampling isotope dilution-direct injection-LC/MS/MS. (2013). Journal of Environmental Monitoring. Retrieved from [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC North America. Retrieved from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). Metabolites. Retrieved from [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). United States Environmental Protection Agency. Retrieved from [Link]

  • Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. ResearchGate. Retrieved from [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved from [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. (2021). Molecules. Retrieved from [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. (2019). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. (2011). Chemical Society Reviews. Retrieved from [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). Metabolites. Retrieved from [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research. Retrieved from [Link]

  • Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum. Waters Corporation. Retrieved from [Link]

  • Comprehensive Validation of the Adsorbable Organic Fluorine Analysis and Performance Comparison of Current Methods for Total Per- and Polyfluoroalkyl Substances in Water Samples. (2021). Environmental Science & Technology. Retrieved from [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). Molecules. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of 4-Amino-2,2-difluoropentanedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2,2-difluoropentanedioic acid and its derivatives. This guide is structured to provide not just procedural steps but a deep, mechanistic understanding of metabolic stability challenges and solutions pertinent to this unique chemical scaffold. Our goal is to empower you to troubleshoot experiments effectively and rationally design next-generation compounds with optimized pharmacokinetic profiles.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common questions regarding the metabolic stability of fluorinated amino acid derivatives, establishing a baseline of knowledge for troubleshooting and experimental design.

Q1: What is metabolic stability and why is it a critical parameter in drug development?

A: Metabolic stability refers to a drug candidate's resistance to biotransformation by drug-metabolizing enzymes.[1][2][3] A compound with low metabolic stability is rapidly cleared from the body, often leading to a short duration of action and poor oral bioavailability.[3] Early assessment of metabolic stability is crucial because it helps identify potential pharmacokinetic liabilities, allowing medicinal chemists to prioritize or modify compounds to improve their drug-like properties, thereby reducing the risk of costly late-stage failures.[1][4] The primary site of drug metabolism is the liver, which contains a host of enzymes, most notably the Cytochrome P450 (CYP450) superfamily, responsible for the majority of oxidative metabolism of foreign compounds (xenobiotics).[5][6][7][8]

Q2: What is the specific role of the gem-difluoro group at the C2 position in 4-Amino-2,2-difluoropentanedioic acid?

A: The gem-difluoro group (CF₂) at the C2 position is a key strategic feature for enhancing metabolic stability. It serves as a non-hydrolyzable isostere of a carbonyl or hydrated carbonyl group and provides a powerful steric and electronic shield.[9] For natural amino acids, a common metabolic pathway is α-oxidation. The presence of the two fluorine atoms at this position effectively blocks this metabolic route by preventing C-H abstraction by CYP450 enzymes. The high strength of the C-F bond compared to a C-H bond makes it significantly less susceptible to enzymatic cleavage.[5][10] This forces metabolism to occur at other, potentially less reactive, sites on the molecule.

Q3: Besides α-oxidation, what are the most likely metabolic "soft spots" on a 4-Amino-2,2-difluoropentanedioic acid derivative?

A: While the C2 position is fortified, other sites remain susceptible to metabolism. The primary metabolic liabilities will depend on the specific nature of the 'R' groups in the derivative, but common pathways include:

  • Oxidation at other aliphatic positions: CYP450 enzymes can hydroxylate unactivated C-H bonds elsewhere on the molecule.[5]

  • N-Dealkylation: If the primary amino group is substituted (secondary or tertiary amine), N-dealkylation is a very common metabolic pathway mediated by CYP450s.

  • Aromatic Hydroxylation: If the derivative contains phenyl rings or other aromatic systems, they are prime targets for hydroxylation by CYP enzymes.[5]

  • Phase II Conjugation: The two carboxylic acid groups are potential sites for glucuronidation, a Phase II metabolic process where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to increase water solubility and facilitate excretion.[11][12]

Q4: What is the difference between a microsomal stability assay and a hepatocyte stability assay?

A: Both are crucial in vitro tools, but they assess different aspects of metabolism.

  • Liver Microsomal Assays: Use subcellular fractions (microsomes) from the endoplasmic reticulum of liver cells.[13] These fractions are rich in Phase I enzymes, particularly CYP450s.[4][13] These assays are excellent for identifying compounds susceptible to oxidative metabolism but do not account for Phase II metabolism, cellular uptake, or efflux.[4]

  • Hepatocyte Assays: Use intact, metabolically active liver cells (either fresh or cryopreserved).[14][15] This system provides a more comprehensive picture of overall hepatic metabolism, as it includes both Phase I and Phase II enzyme pathways, as well as the influence of cellular transport proteins.[2][4]

Part 2: Troubleshooting Guide - Addressing Experimental Challenges

This section is designed to help you diagnose and solve specific issues encountered during your metabolic stability studies.

Q1: My compound is highly unstable in the liver microsomal assay. What are my next steps?

A: High clearance in microsomes strongly suggests your compound is a substrate for CYP450 enzymes.

  • Causality: The instability is due to rapid oxidative metabolism (Phase I). The C2 position is blocked, so the liability must be elsewhere.

  • Troubleshooting Workflow:

    • Metabolite Identification: The first critical step is to identify the structure of the metabolite(s) using LC-MS/MS. Knowing where the molecule is being modified pinpoints the metabolic "soft spot."

    • Structural Modification: Once the soft spot is identified, employ strategies to block it. This is often called "metabolic blocking" or a "metabolic shunt."[3][16]

      • If aliphatic hydroxylation is observed, replace the labile hydrogen with a fluorine or a methyl group.

      • If N-dealkylation is the issue, consider incorporating the nitrogen into a cyclic system or replacing N-alkyl groups with more robust substituents.

      • If aromatic hydroxylation occurs, introduce an electron-withdrawing group (e.g., -CF₃, -SO₂NH₂) onto the ring to deactivate it towards oxidation.[17]

Logical Relationship: Strategies for Blocking Metabolic Soft Spots

The following diagram illustrates the decision-making process for modifying a lead compound based on identified metabolic liabilities.

A Metabolic Soft Spot Identified (e.g., via Metabolite ID) B Aliphatic Hydroxylation A->B C Aromatic Hydroxylation A->C D N-Dealkylation A->D S1 Strategy: Introduce F or CH3 to block C-H abstraction B->S1 S2 Strategy: Add electron-withdrawing group (e.g., -CF3) to ring C->S2 S3 Strategy: Incorporate N into a ring or use bulkier N-substituents D->S3

Caption: Decision tree for addressing common metabolic liabilities.

Q2: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this discrepancy mean?

A: This is a classic indicator that metabolism is not being driven by Phase I oxidation, or that cellular processes are playing a key role.

  • Causality: The likely culprits are:

    • Phase II Conjugation: The carboxylic acid groups are prime targets for glucuronidation, a pathway absent in standard microsomal assays.[11] This is a very common clearance mechanism for acidic drugs.[12]

    • Other Hepatic Enzymes: Hepatocytes contain other enzymes not present in microsomes, such as aldehyde oxidase (AO).

    • Active Transport: The compound might be a substrate for uptake transporters that efficiently pull it into the hepatocyte, leading to high intracellular concentrations and subsequent metabolism or biliary excretion.

  • Troubleshooting Steps:

    • Confirm Phase II Metabolism: Rerun the hepatocyte assay and analyze for glucuronide conjugates. You can also run a microsomal assay supplemented with the necessary cofactor for glucuronidation (UDPGA) and a pore-forming agent like alamethicin to provide the cofactor access to the UGT enzymes.[11]

    • Consider Bioisosteric Replacement: If glucuronidation of the carboxylic acids is confirmed to be the primary clearance pathway, the most effective strategy is to replace one or both carboxylic acid groups with a bioisostere.[18][19] Bioisosteres are functional groups with similar steric and electronic properties that can maintain biological activity while altering physicochemical and metabolic properties.[16][18][20]

Data Presentation: Common Bioisosteres for Carboxylic Acids

The table below summarizes common bioisosteres for carboxylic acids, which can be used to mitigate clearance via acyl glucuronidation.[12]

Bioisostere GroupTypical pKaKey FeaturesPotential Metabolic Fate
Tetrazole ~4.5 - 5.0Acidic, planar. Closely mimics carboxylate binding.Generally stable, can undergo N-glucuronidation.[12]
N-Acyl Sulfonamide ~3.0 - 5.0Strongly acidic. Can improve solubility.Generally stable.
Isoxazolol ~4.0 - 5.0Acidic. Offers different vector for interactions.Ring system can be a site for oxidation.[12]
Hydroxamic Acid ~8.0 - 9.0Less acidic. Can act as a metal chelator.Potential for hydrolysis or N-O bond reduction.

Q3: I am observing defluorination of my compound, which I expected to be stable. How is this possible?

A: While the C-F bond is very strong, enzymatic defluorination can occur under specific circumstances, though it is less common than C-H oxidation.[10]

  • Causality: Defluorination is not a result of simple C-F bond scission. It typically occurs through two main mechanisms:

    • Oxidative Metabolism: CYP450-mediated oxidation at a carbon atom bearing a fluorine can lead to an unstable intermediate (e.g., a gem-halohydrin) that spontaneously eliminates fluoride (HF).[21]

    • Specific Dehalogenase Activity: Certain microbial enzymes, known as dehalogenases, can directly catalyze the cleavage of C-F bonds, often via a hydrolytic mechanism.[21][22][23] While primarily studied in bacteria, analogous activities could exist.

  • Troubleshooting Steps:

    • Reaction Phenotyping: Determine which CYP450 isozyme is responsible for the metabolism using recombinant human CYP enzymes. This can provide clues about the active site geometry that facilitates the reaction.

    • Structural Analysis: Examine the structure around the CF₂ group. Is there an adjacent functional group that could be facilitating an elimination reaction post-metabolism?

    • Isotopic Labeling: Using deuterium-labeled substrates can help elucidate the mechanism by determining if a C-H bond cleavage is the initial rate-limiting step.

Part 3: Experimental Protocols & Workflows

These protocols provide a self-validating framework for assessing the metabolic stability of your 4-Amino-2,2-difluoropentanedioic acid derivatives.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol measures the rate of disappearance of a test compound in the presence of liver microsomes to determine its intrinsic clearance (CLint) by Phase I enzymes.[1][4]

Experimental Workflow: Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound Stock (e.g., 10 mM in DMSO) D Pre-incubate Microsomes and Test Compound A->D B Prepare Microsome Suspension (e.g., 0.5 mg/mL in Buffer) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction by adding NADPH C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction in Aliquots (e.g., Acetonitrile + Internal Std.) F->G H Centrifuge and Collect Supernatant G->H I Analyze by LC-MS/MS H->I J Calculate % Remaining vs. Time I->J K Determine Half-Life (t1/2) and Intrinsic Clearance (CLint) J->K

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Dilute in buffer to achieve a final incubation concentration of 1-3 µM.[4]

    • Liver Microsomes: Use pooled human liver microsomes for clinical relevance. Thaw on ice and dilute to 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[4]

    • Cofactor: Prepare a solution of NADPH in buffer.

  • Incubation:

    • Add the diluted test compound and the microsome suspension to a 96-well plate. Include a negative control with heat-inactivated microsomes.[4]

    • Pre-incubate the plate at 37°C for 5-10 minutes.[24]

    • Initiate the metabolic reaction by adding the NADPH cofactor.[11][24] The final volume should be uniform across all wells.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.[4]

    • Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard for LC-MS/MS analysis).[11][24]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[1]

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[14]

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[14]

Protocol 2: In Vitro Cryopreserved Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways.[4][15]

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Viability should be >80%.

    • Dilute the cell suspension to the desired final density (e.g., 0.5 x 10⁶ viable cells/mL).[14]

  • Incubation:

    • Add the test compound (final concentration 1-5 µM) to a non-coated plate.

    • Add the hepatocyte suspension to initiate the reaction.[14] Include a negative control using heat-inactivated hepatocytes.[14]

    • Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension.[14]

  • Time-Point Sampling:

    • Collect aliquots at appropriate time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[14]

    • Quench the reaction immediately by adding the sample to cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS as described in the microsomal assay protocol.

  • Data Analysis:

    • Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) as described previously. The CLint value will be in units of µL/min/10⁶ cells.

    • This CLint value can then be scaled to predict in vivo human hepatic blood clearance.[14][15]

References

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

  • ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]

  • National Institutes of Health (NIH). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. Available from: [Link]

  • National Institutes of Health (NIH). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Available from: [Link]

  • National Institutes of Health (NIH). Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

  • PubMed. In Vitro Drug Metabolism Using Liver Microsomes. Available from: [Link]

  • ACS Publications. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Available from: [Link]

  • ResearchGate. (PDF) Enzymatic defluorination of fluorinated compounds. Available from: [Link]

  • PubMed. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Available from: [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • National Institutes of Health (NIH). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Available from: [Link]

  • Hypha Discovery. Bioisosteres for carboxylic acid groups. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Patsnap. How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • ACS Publications. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Available from: [Link]

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]

  • ResearchGate. Selected fluorinated amino acids in life sciences.. Available from: [Link]

  • Patsnap. What is the importance of metabolic stability in drug design?. Available from: [Link]

  • National Institutes of Health (NIH). Enzymatic synthesis of fluorinated compounds. Available from: [Link]

  • Aumet. The Role of CYP450 in Drug Interactions. Available from: [Link]

  • MDPI. A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. Available from: [Link]

  • Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • SlidePlayer. Application of Bioisosteres in Drug Design. Available from: [Link]

  • ChemRxiv. Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. Available from: [Link]

  • National Institutes of Health (NIH). Biochemistry, Cytochrome P450. Available from: [Link] CYP450/

  • ResearchGate. Enzymatic Fluorination and Biotechnological Developments of the Fluorinase. Available from: [Link]

  • PubMed. 1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Available from: [Link]

  • V. I. Vernadsky Crimean Federal University. SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Available from: [Link]

  • ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of complex unnatural fluorine-containing amino acids. Available from: [Link]

  • RSC Publishing. Transformation of carbonyl compounds into gem-difluoro compounds with dibromodifluoromethane/zinc reagent. Available from: [Link]

  • V. I. Vernadsky Crimean Federal University. SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Ornithine Aminotransferase Inhibitors: Benchmarking 4-Amino-2,2-difluoropentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for comparing the performance of 4-Amino-2,2-difluoropentanedioic acid, a potent inactivator of Ornithine Aminotransferase (OAT), against other known inhibitors of this critical enzyme. By synthesizing established kinetic principles with detailed experimental protocols, this document serves as a practical resource for the objective assessment of inhibitor efficacy.

The Critical Role of Ornithine Aminotransferase (OAT) in Cellular Metabolism

Ornithine Aminotransferase (OAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is a key player in amino acid metabolism.[1][2] It primarily catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding L-glutamate-γ-semialdehyde and L-glutamate.[2][3] This process is integral to the regulation of intracellular ornithine levels and connects the urea cycle with the metabolism of proline and glutamate.[4]

Given its central metabolic role, the dysregulation of OAT has been implicated in various pathological conditions. A deficiency in OAT leads to gyrate atrophy, a rare genetic disorder characterized by progressive vision loss.[1][3] Conversely, the overexpression of OAT has been identified as a potential therapeutic target in certain cancers, notably hepatocellular carcinoma (HCC), where its inhibition can suppress tumor growth.[5][6] This has spurred the development of potent and selective OAT inhibitors as potential anticancer agents.

A Landscape of OAT Inhibitors: Mechanisms and Potency

A variety of compounds have been identified as inhibitors of OAT, each with distinct mechanisms of action and inhibitory potencies. Understanding these alternatives provides a crucial context for evaluating novel compounds like 4-Amino-2,2-difluoropentanedioic acid.

Mechanism-Based Inactivators (Suicide Inhibitors):

Many of the most potent OAT inhibitors are mechanism-based inactivators. These compounds are initially processed by the enzyme as if they were the natural substrate, but are converted into a reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inhibition.

  • 4-Aminohex-5-ynoic acid and Gabaculine: These compounds are classic examples of enzyme-activated irreversible inhibitors of ω-aminotransferases, including OAT.[7] Their inhibitory mechanism is identical for both OAT and GABA-aminotransferase.[7]

  • 5-Fluoromethylornithine (5-FMO): This is a highly specific and potent irreversible inhibitor of OAT.[2][8] It acts as a suicide substrate, forming a covalent adduct with the enzyme.[2]

  • (1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid: This compound is a selective and potent inactivator of human OAT and has demonstrated significant inhibition of HCC growth in preclinical models.[6]

Other Notable Inhibitors:

  • L-Canaline: A naturally occurring analogue of ornithine, L-canaline is an irreversible inhibitor of OAT.[5][9] It forms an oxime with the pyridoxal 5'-phosphate cofactor, but its lack of specificity, inhibiting other PLP-dependent enzymes, can lead to toxicity.[5][10]

The following table summarizes the kinetic constants for several known OAT inhibitors, providing a benchmark for comparison. The efficiency of inactivation is often compared using the kinact/KI ratio.

InhibitorType of InhibitionKI (µM)kinact (min-1)kinact/KI (M-1min-1)
(S)-4-Amino-5-fluoropentanoic acid Irreversible1300.231770
(3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid Irreversible1.40.0321400
5-Fluoromethylornithine (5-FMO) Irreversible30 (Ki(app))--
L-Canaline Irreversible---
Gabaculine Irreversible---

Note: Data for some compounds is incomplete in the readily available literature. Kinetic constants for 4-Amino-2,2-difluoropentanedioic acid would be determined using the experimental protocol outlined below.

Experimental Protocol: Determining the Kinetic Parameters of OAT Inhibition

To objectively compare 4-Amino-2,2-difluoropentanedioic acid with other inhibitors, a standardized in vitro enzyme activity assay is essential. The following protocol details a robust method for determining the kinetic parameters of OAT inhibition.

Principle:

The activity of OAT is measured by quantifying the formation of its product, pyrroline-5-carboxylate (P5C), which is in equilibrium with glutamate-γ-semialdehyde. P5C reacts with o-aminobenzaldehyde (o-AB) to produce a colored product that can be measured spectrophotometrically at 440 nm.

Materials and Reagents:

  • Purified human OAT enzyme

  • L-ornithine

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • o-aminobenzaldehyde (o-AB)

  • Potassium pyrophosphate buffer (100 mM, pH 8.0)

  • Perchloric acid (3N)

  • 95% Ethanol

  • 4-Amino-2,2-difluoropentanedioic acid and other inhibitors to be tested

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quenching Quenching & Detection cluster_analysis Data Analysis A Prepare Assay Buffer: 100 mM Potassium Pyrophosphate (pH 8.0) 0.025 mM PLP D Incubate OAT with varying concentrations of inhibitor A->D B Prepare Substrate Solutions: 10 mM α-ketoglutarate 4 mM L-ornithine E Initiate reaction by adding substrates B->E C Prepare Inhibitor Stock Solutions C->D D->E F Incubate at 37°C for a defined time E->F G Stop reaction with 30 µL of 3N Perchloric Acid F->G H Add 20 µL of 2% o-aminobenzaldehyde G->H I Boil for 5 minutes H->I J Centrifuge and discard supernatant I->J K Redissolve precipitate in 95% Ethanol J->K L Measure absorbance at 440 nm K->L M Plot k_obs vs. Inhibitor Concentration L->M N Determine k_inact and K_I from the plot M->N O Calculate k_inact/K_I N->O

Caption: Workflow for determining OAT inhibition kinetics.

Step-by-Step Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microcentrifuge tube, combine 1 µL of purified OAT (1 mg/mL) with varying concentrations of the inhibitor (e.g., 4-Amino-2,2-difluoropentanedioic acid).

    • The final volume of this pre-incubation mix should be adjusted with the assay buffer (100 mM potassium pyrophosphate, pH 8.0, containing 0.025 mM PLP).

    • Incubate for various time points to determine the rate of inactivation.

  • Initiation of the Enzymatic Reaction:

    • To the pre-incubated enzyme-inhibitor mixture, add the substrates L-ornithine (final concentration 4 mM) and α-ketoglutarate (final concentration 10 mM) to a final reaction volume of 100 µL.[11]

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10 minutes).[11]

  • Quenching the Reaction and Detection:

    • Stop the reaction by adding 30 µL of 3N perchloric acid.[11]

    • Add 20 µL of 2% aqueous ninhydrin (o-aminobenzaldehyde can also be used as described in some protocols).[11]

    • Heat the mixture in a boiling water bath for 5 minutes.[11]

    • Centrifuge the samples at 3,000 rpm for 5 minutes.[11]

    • Carefully discard the supernatant.

    • Redissolve the precipitate in 150 µL of 95% ethanol and centrifuge again for 5 minutes.[11]

    • Measure the absorbance of the supernatant at 440 nm using a spectrophotometer.

Data Analysis:

For time-dependent, irreversible inhibitors, the observed rate of inactivation (kobs) at each inhibitor concentration can be determined by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time.

The kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation) can be determined by plotting kobs against the inhibitor concentration ([I]) and fitting the data to the following Michaelis-Menten-like equation[12]:

kobs = (kinact * [I]) / (KI + [I])

For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the substrate[12]:

Ki = IC50 / (1 + [S]/Km)

Visualizing the OAT Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of OAT and the points at which different classes of inhibitors can interfere.

OAT_Cycle cluster_cycle OAT Catalytic Cycle cluster_inhibition Inhibition E_PLP E-PLP (Internal Aldimine) E_PLP_Orn E-PLP-Ornithine (External Aldimine) E_PLP->E_PLP_Orn + Ornithine Reactive_Intermediate Reactive Intermediate E_PLP->Reactive_Intermediate Enzymatic Processing E_PMP_GSA E-PMP + GSA E_PLP_Orn->E_PMP_GSA Transamination Inhibitor Mechanism-Based Inactivator (e.g., 4-Amino-2,2-difluoropentanedioic acid) E_PMP E-PMP E_PMP_GSA->E_PMP - GSA E_PMP_aKG E-PMP-α-KG E_PMP->E_PMP_aKG + α-KG E_PLP_Glu E-PLP + Glutamate E_PMP_aKG->E_PLP_Glu Transamination E_PLP_Glu->E_PLP - Glutamate Inhibitor->E_PLP Binds to active site Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Covalent Adduct Formation

Caption: OAT catalytic cycle and mechanism of irreversible inhibition.

Conclusion: A Path to Data-Driven Comparisons

The development of novel OAT inhibitors like 4-Amino-2,2-difluoropentanedioic acid holds significant promise for therapeutic applications, particularly in oncology. However, a rigorous and standardized evaluation of their performance is paramount. By employing the detailed experimental protocols and comparative framework outlined in this guide, researchers can generate the robust, quantitative data necessary to objectively assess the potency and mechanism of new inhibitor candidates. This data-driven approach is essential for identifying the most promising compounds for further preclinical and clinical development.

References

  • Silverman, R. B. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 64(23), 17056–17069. [Link]

  • Valerio, D., et al. (2022). Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. International Journal of Molecular Sciences, 23(15), 8205. [Link]

  • Cerofolini, L., et al. (2021). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. Molecules, 26(16), 4983. [Link]

  • Valle, D., & Simell, O. (2001). The hyperornithinemias. In The Metabolic and Molecular Bases of Inherited Disease (8th ed., pp. 1857-1895). McGraw-Hill.
  • Kersten, S. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Nutrients, 9(3), 249. [Link]

  • Seiler, N. (2000). Ornithine aminotransferase, a potential target for the treatment of hyperammonemias. Current drug targets, 1(2), 119–153. [Link]

  • Wang, L., et al. (2019). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. ACS Chemical Biology, 14(7), 1459–1467. [Link]

  • Wu, G. (2013). Amino acids: metabolism, functions, and nutrition. Amino acids, 45(3), 407–411.
  • Cerofolini, L., et al. (2021). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. Molecules, 26(16), 4983. [Link]

  • Bey, P., et al. (1988). 5-Fluoromethylornithine, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase. Journal of neurochemistry, 50(2), 481–488. [Link]

  • Wikipedia contributors. (2023). Ornithine aminotransferase. Wikipedia. [Link]

  • Syu, G. D., et al. (2013). Two continuous coupled assays for ornithine-δ-aminotransferase. Analytical biochemistry, 437(2), 138–143. [Link]

  • Kito, Y., et al. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. The Journal of biochemistry, 83(1), 201–206. [Link]

  • Jung, M. J., & Seiler, N. (1978). Enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase. Demonstration of mechanistic features of the inhibition of ornithine aminotransferase by 4-aminohex-5-ynoic acid and gabaculine and correlation with in vivo activity. The Journal of biological chemistry, 253(20), 7431–7439. [Link]

Sources

A Comparative Guide to 4-Amino-2,2-difluoropentanedioic Acid and Its Non-fluorinated Analogs in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, particularly those targeting metabolic pathways, the strategic modification of enzyme inhibitors is a cornerstone of optimizing potency, selectivity, and pharmacokinetic properties. The introduction of fluorine into small molecules is a well-established strategy to modulate these characteristics. This guide provides an in-depth, objective comparison of 4-Amino-2,2-difluoropentanedioic acid and its non-fluorinated analogs, with a focus on their application as enzyme inhibitors. We will delve into the mechanistic rationale for fluorination, present comparative experimental data, and provide detailed protocols for relevant assays.

The Strategic Advantage of Fluorination in Enzyme Inhibitors

The substitution of hydrogen with fluorine in a drug candidate can profoundly alter its biological activity. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to its target protein.[1][2] In the context of enzyme inhibitors, gem-difluorination, as seen in 4-Amino-2,2-difluoropentanedioic acid, is particularly significant. This modification can mimic the tetrahedral transition state of a substrate in an enzyme's active site, leading to potent and often irreversible inhibition.[3]

Mechanism of Action: Targeting Ornithine Aminotransferase

4-Amino-2,2-difluoropentanedioic acid and its analogs are primarily investigated as inhibitors of ornithine aminotransferase (OAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[4] OAT plays a crucial role in amino acid metabolism by catalyzing the interconversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and L-glutamate.[5] The overexpression of OAT has been identified in several cancers, including hepatocellular carcinoma (HCC), making it a promising therapeutic target.[6][7]

The inhibitory mechanism of fluorinated analogs often involves the formation of a highly stable, covalent adduct with the PLP cofactor in the enzyme's active site. This process, known as mechanism-based inactivation or "suicide inhibition," is a hallmark of many potent enzyme inhibitors. The presence of the difluoro group in 4-Amino-2,2-difluoropentanedioic acid is critical to this mechanism, as it facilitates the chemical rearrangements necessary for irreversible binding.

cluster_0 Mechanism of OAT Inhibition Inhibitor Fluorinated Inhibitor (e.g., 4-Amino-2,2-difluoropentanedioic acid) Initial_Complex Enzyme-Inhibitor Complex Inhibitor->Initial_Complex Binds to Active Site OAT_PLP OAT with PLP Cofactor OAT_PLP->Initial_Complex Covalent_Adduct Irreversible Covalent Adduct Initial_Complex->Covalent_Adduct Enzymatic Activation Inactive_Enzyme Inactive OAT Covalent_Adduct->Inactive_Enzyme Inactivation

Caption: Mechanism of Ornithine Aminotransferase (OAT) inactivation by a fluorinated inhibitor.

Comparative Performance in Ornithine Aminotransferase Inhibition Assays

For instance, studies on other aminotransferase inhibitors have shown that fluorination significantly enhances inhibitory potency. A fluorinated cyclopentane derivative was identified as a potent and selective inactivator of human OAT, demonstrating significant tumor growth suppression in preclinical models of HCC at very low doses.[4] This highlights the profound effect of fluorine substitution on the molecule's inhibitory activity.

CompoundTarget EnzymeInhibition ParametersReference
Gabaculine (a neurotoxic natural product)OATKI = 2.1 µM, kinact = 0.05 min-1[6]
(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidene)cyclopentane-1-carboxylic acidOATPotent and selective inactivator[6]

Note: The table above illustrates the inhibitory constants for a known OAT inhibitor and highlights the potency of a fluorinated analog. Direct comparative values for 4-Amino-2,2-difluoropentanedioic acid and its non-fluorinated counterpart would require head-to-head experimental evaluation under identical conditions.

Experimental Protocols

To aid researchers in their evaluation of these compounds, we provide a detailed protocol for a standard in vitro ornithine aminotransferase inhibition assay.

Ornithine Aminotransferase (OAT) Activity Assay (Ninhydrin-based)

This protocol is adapted from established methods for measuring OAT activity.[8][9]

Materials:

  • Recombinant human OAT enzyme

  • L-ornithine

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (pH 8.0)

  • Perchloric acid

  • Ninhydrin reagent (2% in water)

  • Ethanol (95-100%)

  • Test compounds (4-Amino-2,2-difluoropentanedioic acid and non-fluorinated analogs) dissolved in a suitable solvent (e.g., water or DMSO).

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the assay mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 0.05 mM PLP

    • 5 mM α-ketoglutarate

    • 35 mM L-ornithine

    • Desired concentration of the test inhibitor or vehicle control.

    • Add purified OAT enzyme to a final concentration of approximately 1 µg/mL. The total volume should be 1 mL.[9]

  • Incubation: Pre-incubate the reaction mixture for 10 minutes at 37°C. Initiate the reaction by adding the OAT enzyme and incubate for 30 minutes at 37°C.[9]

  • Stop Reaction: Terminate the reaction by adding 0.25 mL of 3.6 N perchloric acid.[9]

  • Color Development: Add 0.25 mL of 2% ninhydrin solution. Heat the mixture in a boiling water bath for 15 minutes.[9]

  • Precipitation and Solubilization: Centrifuge the tubes at 2500 x g for 10 minutes to pellet the reddish precipitate. Discard the supernatant and dissolve the pellet in 0.5 mL of ethanol. Add 0.5 mL of 100 mM Tris-HCl buffer (pH 8.0) to develop a bluish color.[9]

  • Measurement: Measure the absorbance of the solution at 620 nm using a spectrophotometer.[9]

  • Calculation: The enzyme activity is expressed as nanomoles of pyrroline-5-carboxylate (the product of the OAT reaction) formed per milligram of protein per minute.

cluster_1 OAT Inhibition Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrates, PLP, Inhibitor) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C for 10 min Prepare_Mixture->Pre_Incubate Add_Enzyme Add OAT Enzyme Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Perchloric Acid) Incubate->Stop_Reaction Color_Development Add Ninhydrin & Boil Stop_Reaction->Color_Development Centrifuge Centrifuge to Pellet Precipitate Color_Development->Centrifuge Solubilize Dissolve Pellet in Ethanol & Buffer Centrifuge->Solubilize Measure_Absorbance Measure Absorbance at 620 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the Ornithine Aminotransferase (OAT) inhibition assay.

Conclusion

The strategic incorporation of fluorine, particularly gem-difluorination, in molecules like 4-Amino-2,2-difluoropentanedioic acid offers a powerful approach to developing potent and selective enzyme inhibitors. While direct comparative data with its non-fluorinated analog is sparse, the established principles of medicinal chemistry and evidence from related compounds strongly suggest that the fluorinated version will exhibit superior inhibitory activity against ornithine aminotransferase. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and elucidate the specific advantages of fluorination in their drug discovery programs.

References

  • Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase - PMC. Available at: [Link]

  • Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC - NIH. Available at: [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. Available at: [Link]

  • Inhibition study of alanine aminotransferase enzyme using sequential online capillary electrophoresis analysis - PubMed. Available at: [Link]

  • Two continuous coupled assays for ornithine-δ-aminotransferase - PMC - NIH. Available at: [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. Available at: [Link]

  • Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina - MDPI. Available at: [Link]

  • Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid (Journal Article) | OSTI.GOV. Available at: [Link]

  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - MDPI. Available at: [Link]

  • A sensitive assay for ornithine amino transferase in rat brain mitochondria by ninhydrin method. - SciSpace. Available at: [Link]

  • Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes | Biochemical Journal | Portland Press. Available at: [Link]

  • BioAssay Systems Alanine Transaminase. Available at: [Link]

  • Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxy. Available at: [Link]

  • Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins | Request PDF - ResearchGate. Available at: [Link]

  • Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC - NIH. Available at: [Link]

  • Recent Advances in 18F-Labeled Amino Acids Synthesisand Application - Semantic Scholar. Available at: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - NIH. Available at: [Link]

  • Antagonism of excitatory amino acid-induced and synaptic excitation of spinal neurones by cis-2,3-piperidine dicarboxylate - PubMed. Available at: [Link]

Sources

A Comparative Analysis of 4-Amino-2,2-difluoropentanedioic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool for modulating biological activity and pharmacokinetic properties. This guide provides an in-depth comparative analysis of derivatives of 4-Amino-2,2-difluoropentanedioic acid, a fluorinated analog of glutamic acid. By examining the synthesis, structure-activity relationships, and potential biological applications of its ester, amide, and peptidomimetic derivatives, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents.

Introduction: The Rationale for Fluorination in Glutamic Acid Analogs

Glutamic acid is a fundamental excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in a vast array of physiological processes. Consequently, its receptors and metabolic enzymes have emerged as key targets for therapeutic intervention in neurological disorders and oncology. The introduction of fluorine, particularly the gem-difluoro group at the C2 position of the pentanedioic acid backbone, offers several key advantages:

  • Metabolic Stability: The strong carbon-fluorine bond enhances resistance to enzymatic degradation, potentially increasing the in vivo half-life of the molecule.

  • Modulation of Acidity: The electron-withdrawing nature of fluorine atoms can alter the pKa of the carboxylic acid groups, influencing binding interactions with target proteins.

  • Conformational Constraint: The presence of the difluoro group can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation.

  • Increased Lipophilicity: Fluorination can enhance the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes, including the blood-brain barrier.

This guide will delve into a comparative analysis of key derivatives of 4-Amino-2,2-difluoropentanedioic acid, providing both theoretical insights and practical experimental guidance.

Comparative Analysis of 4-Amino-2,2-difluoropentanedioic Acid Derivatives

The versatility of the carboxylic acid and amine functionalities in 4-Amino-2,2-difluoropentanedioic acid allows for the synthesis of a diverse range of derivatives. Here, we compare three primary classes: esters, amides, and peptidomimetics.

Derivative ClassKey Structural FeaturePredicted Biological ProfilePotential Applications
Esters Ester linkage at one or both carboxyl groupsIncreased lipophilicity, potential for prodrug strategyCNS-penetrant enzyme inhibitors, glutamate receptor modulators
Amides Amide bond at one or both carboxyl groupsEnhanced stability, diverse substitution possibilitiesAnticancer agents, antimicrobial agents
Peptidomimetics Incorporated into a peptide-like backboneMimicry of natural peptide ligands, altered proteolytic stabilityModulators of protein-protein interactions, enzyme inhibitors

In-Depth Analysis and Experimental Protocols

Ester Derivatives: Enhancing Lipophilicity and CNS Penetration

Esterification of the carboxylic acid groups of 4-Amino-2,2-difluoropentanedioic acid is a straightforward strategy to increase lipophilicity. This modification can be critical for targeting enzymes and receptors within the central nervous system.

Causality Behind Experimental Choices: The choice of alcohol for esterification (e.g., methanol, ethanol) directly impacts the degree of lipophilicity and the rate of potential in vivo hydrolysis back to the active carboxylic acid (a prodrug approach). The use of a strong acid catalyst, such as methanolic HCl, ensures efficient protonation of the carboxylic acid, facilitating nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of 4-Amino-2,2-difluoropentanedioic Acid Dimethyl Ester

A general procedure for the synthesis of amino acid methyl esters involves the use of methanolic HCl.[1]

  • Preparation of Methanolic HCl: To a round-bottom flask containing 50 mL of anhydrous methanol, cooled to 0 °C in an ice bath, slowly add 5 mL of acetyl chloride with stirring. Stir the solution for an additional 20 minutes at 0 °C.

  • Reaction: Add 1 g of 4-Amino-2,2-difluoropentanedioic acid to the freshly prepared methanolic HCl.

  • Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

dot

Caption: Synthetic workflow for the preparation of the dimethyl ester derivative.

Predicted Biological Activity: Ester derivatives are expected to exhibit enhanced cell permeability. As analogs of glutamic acid, they are prime candidates for evaluation as inhibitors of enzymes involved in glutamate metabolism, such as glutamate decarboxylase (GAD).

Amide Derivatives: Building Blocks for Anticancer and Antimicrobial Agents

The conversion of the carboxylic acid groups to amides opens up a vast chemical space for derivatization. By coupling with various amines, a library of compounds with diverse physicochemical properties can be generated.

Causality Behind Experimental Choices: The choice of coupling agents (e.g., DCC, EDC/HOBt) is crucial for efficient amide bond formation while minimizing side reactions. The selection of the amine component allows for the introduction of various functionalities that can influence biological activity, such as aromatic rings for π-π stacking interactions or charged groups for enhanced solubility.

Experimental Protocol: Synthesis of a 4-Amino-2,2-difluoropentanedioic Acid Diamide Derivative

  • Activation: To a solution of 1 g of N-protected 4-Amino-2,2-difluoropentanedioic acid in an appropriate solvent (e.g., DMF, DCM), add a coupling agent (e.g., 2.2 equivalents of DCC or EDC/HOBt). Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add 2.2 equivalents of the desired amine to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Remove the N-protecting group under appropriate conditions to yield the final diamide derivative.

dot

Caption: General synthetic scheme for amide derivative synthesis.

Comparative Biological Evaluation: Amide derivatives of other amino acids have shown promise as anticancer agents.[2][3] A comparative study of different amide derivatives of 4-Amino-2,2-difluoropentanedioic acid could involve screening against a panel of cancer cell lines to determine their cytotoxic effects.

Peptidomimetics: Modulating Protein-Protein Interactions and Enzyme Activity

Incorporating 4-Amino-2,2-difluoropentanedioic acid into a peptide backbone creates peptidomimetics with altered structural and stability properties. The difluoro group can act as a non-hydrolyzable mimic of a tetrahedral intermediate in enzymatic reactions or can enforce a specific secondary structure.

Causality Behind Experimental Choices: Solid-phase peptide synthesis (SPPS) is the method of choice for constructing peptidomimetics, allowing for the sequential addition of amino acids in a controlled manner. The choice of protecting groups for the amino and carboxyl functionalities of the fluorinated amino acid is critical for compatibility with the SPPS chemistry.

dot

Peptidomimetic_Concept cluster_0 Natural Peptide cluster_1 Peptidomimetic Amino Acid 1 Amino Acid 1 Glutamic Acid Glutamic Acid Amino Acid 1->Glutamic Acid Amino Acid 3 Amino Acid 3 Glutamic Acid->Amino Acid 3 4-Amino-2,2-difluoropentanedioic acid 4-Amino-2,2-difluoropentanedioic acid Glutamic Acid->4-Amino-2,2-difluoropentanedioic acid Structural Mimicry Enhanced Stability Amino Acid 1' Amino Acid 1' Amino Acid 1'->4-Amino-2,2-difluoropentanedioic acid Amino Acid 3' Amino Acid 3' 4-Amino-2,2-difluoropentanedioic acid->Amino Acid 3'

Caption: Conceptual diagram of a peptidomimetic incorporating the fluorinated analog.

Predicted Biological Activity: Peptidomimetics containing this fluorinated amino acid could be designed to target enzymes that process glutamic acid-containing substrates. For example, they could act as inhibitors of proteases or as modulators of glutamate receptors. Their enhanced stability against proteolysis makes them attractive candidates for in vivo applications.[4]

Experimental Assays for Performance Evaluation

A critical component of a comparative analysis is the use of robust and reproducible biological assays.

Glutamate Decarboxylase (GAD) Inhibition Assay

As a key enzyme in the synthesis of the inhibitory neurotransmitter GABA from glutamate, GAD is a relevant target for 4-Amino-2,2-difluoropentanedioic acid derivatives. A common method to assay GAD activity is to measure the production of its product, GABA, or the consumption of its substrate, glutamate. A fluorometric assay provides high sensitivity.[5][6]

Experimental Protocol: Fluorometric GAD Inhibition Assay

  • Enzyme Preparation: Prepare a homogenate of brain tissue (a rich source of GAD) in an appropriate buffer.[7]

  • Reaction Mixture: In a microplate well, combine the enzyme preparation, a fluorogenic probe that reacts with the product, and the necessary cofactors (e.g., pyridoxal phosphate).

  • Inhibitor Addition: Add varying concentrations of the 4-Amino-2,2-difluoropentanedioic acid derivative to the wells.

  • Initiation: Start the reaction by adding the substrate, glutamic acid.

  • Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the GAD activity.

  • Data Analysis: Calculate the IC50 value for each derivative, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

dot

GAD_Inhibition_Assay cluster_0 Assay Components cluster_1 Reaction Initiation & Measurement Enzyme (GAD) Enzyme (GAD) Fluorogenic Probe Fluorogenic Probe Cofactors Cofactors Inhibitor (Derivative) Inhibitor (Derivative) Reaction Reaction Inhibitor (Derivative)->Reaction Inhibition Substrate (Glutamate) Substrate (Glutamate) Substrate (Glutamate)->Reaction Fluorescence Measurement Fluorescence Measurement Reaction->Fluorescence Measurement Data Analysis (IC50) Data Analysis (IC50) Reaction->Data Analysis (IC50)

Caption: Workflow for the glutamate decarboxylase inhibition assay.

Anticancer Cytotoxicity Assay

To evaluate the potential of amide derivatives as anticancer agents, a standard cytotoxicity assay, such as the MTT assay, can be employed.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate cancer cells (e.g., from the NCI-60 panel) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 4-Amino-2,2-difluoropentanedioic acid amide derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

Conclusion and Future Directions

The derivatives of 4-Amino-2,2-difluoropentanedioic acid represent a promising class of compounds for the development of novel therapeutics. The strategic introduction of the gem-difluoro moiety provides a powerful handle to modulate the physicochemical and biological properties of these glutamic acid analogs. This guide has provided a framework for the comparative analysis of its ester, amide, and peptidomimetic derivatives, from their synthesis to their biological evaluation.

Future research should focus on the synthesis and screening of a broader library of these derivatives to establish more detailed structure-activity relationships. Furthermore, in vivo studies will be crucial to assess the pharmacokinetic profiles and therapeutic efficacy of the most promising candidates. The insights gained from such studies will undoubtedly contribute to the design of the next generation of targeted therapies for a range of diseases.

References

  • Jiang, N., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 789379. [Link]

  • Mahlapuu, M., et al. (2016). Peptides and Peptidomimetics for Antimicrobial Drug Design. Pharmaceuticals, 9(4), 75. [Link]

  • WO2008110529A1 - Process for the preparation of amino acid methyl esters.
  • Ahmad, I., et al. (2020). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. Drug Design, Development and Therapy, 14, 267–280. [Link]

  • Wolf, R., & Klemisch, H. (1991). Adaptation of an enzymatic fluorescence assay for L-glutamic acid decarboxylase. Analytical Biochemistry, 192(1), 78–81. [Link]

  • Mishra, R., et al. (2021). Peptidomimetics and Peptide-Based Blockbuster Drugs. Molecules, 26(23), 7244. [Link]

  • Jiang, N., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 789379. [Link]

  • Semenyuta, I., et al. (2022). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

  • Kumar, V., et al. (2009). Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 763–770. [Link]

  • Pap, D., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2969. [Link]

  • de Oliveira, K. T., & Ferreira, S. B. (2022). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules, 27(15), 4983. [Link]

  • Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(5), 1408. [Link]

  • Mesripour, M., & Mesripour, A. (2020). A fluorescence enhancement assay for measurement of glutamate decarboxylase activity. ResearchGate. [Link]

  • Wang, X., et al. (2011). Enantioselective Amine‐Catalyzed [4+2] Annulations of Allenoates and Oxo‐dienes: An Asymmetric Synthesis of Dihydropyrans. Angewandte Chemie International Edition, 50(23), 5361–5364. [Link]

  • Fjell, C. D., et al. (2014). Peptidomimetics as a new generation of antimicrobial agents: current progress. Journal of Antimicrobial Chemotherapy, 69(8), 2031–2043. [Link]

  • Mesripour, M., & Mesripour, A. (2020). A fluorescence enhancement assay for measurement of glutamate decarboxylase activity. Open Journal of Analytical and Bioanalytical Chemistry, 4(1), 007-010. [Link]

  • Kirk, K. L., & Creveling, C. R. (2010). An Enantioselective Synthesis of (S)-4-Fluorohistidine. Molecules, 15(1), 163–170. [Link]

  • Batool, F., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Combinatorial Chemistry & High Throughput Screening, 24(4), 545–557. [Link]

  • Stokke, O., et al. (1977). Inhibition of brain glutamate decarboxylase by glutarate, glutaconate, and p-hydroxyglutarate: explanation of the symptoms in glutaric aciduria. Clinica Chimica Acta, 78(3), 409–414. [Link]

  • Singh, Y., et al. (2016). Peptides and peptidomimetics as immunomodulators. Journal of Translational Medicine, 14, 21. [Link]

  • El-Gamal, M. I., et al. (2021). Amide derivatives of 4-azaindole: Design, synthesis, and EGFR targeting anticancer agents. Bioorganic Chemistry, 115, 105214. [Link]

  • Vaas, S., et al. (2023). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. ResearchGate. [Link]

  • Al-awar, R. S., et al. (2001). Fluorinated β2- and β3-amino acids: Synthesis and inhibition of α-chymotrypsin. Journal of Fluorine Chemistry, 108(1), 35–42. [Link]

  • Vaas, S., et al. (2023). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Drug Design, Development and Therapy, 17, 1079–1093. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-2,2-difluoropentanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Difluorinated Glutamic Acid Analog

4-Amino-2,2-difluoropentanedioic acid is a fluorinated analog of glutamic acid. The introduction of the gem-difluoro group at the C2 position is a common strategy in medicinal chemistry to modulate the metabolic stability and binding affinity of parent molecules. As such, the rigorous and accurate quantification of this compound is paramount during drug development, from pharmacokinetic studies to final product quality control.

This guide provides a comprehensive comparison of multiple analytical techniques for the quantification of 4-Amino-2,2-difluoropentanedioic acid. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and outline a robust cross-validation strategy to ensure data integrity and comparability across different analytical platforms. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most appropriate analytical method for their specific needs.

The principles and methodologies discussed herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2]

Physicochemical Properties and Analytical Challenges

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development. While experimental data for 4-Amino-2,2-difluoropentanedioic acid is not extensively published, we can infer its key characteristics based on its structure:

  • High Polarity and Zwitterionic Nature: The presence of two carboxylic acid groups and one amino group makes the molecule highly polar and likely to exist as a zwitterion over a wide pH range. This predicts high aqueous solubility but poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns without derivatization or specialized mobile phases.

  • Lack of a Strong Chromophore: The molecule does not possess a significant ultraviolet (UV) chromophore, making direct UV detection insensitive.[3]

  • Thermal Instability: Like many amino acids, it is expected to be thermally labile, posing a challenge for gas chromatography (GC) without prior derivatization to increase volatility and stability.[4]

  • Unique Spectroscopic Handle: The presence of two fluorine atoms provides a highly specific and sensitive handle for detection and quantification by fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.[5][6]

These properties dictate the analytical strategies that are most likely to be successful. We will explore four orthogonal methods: HPLC with UV detection following pre-column derivatization, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS) after derivatization, and quantitative ¹⁹F NMR (qNMR).

Comparative Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Pre-column Derivatization

Rationale: This is a widely adopted, robust, and cost-effective method for amino acid analysis. Derivatization introduces a chromophore, enabling sensitive UV detection.[7][8] We will utilize 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), a chiral derivatizing agent, which not only provides a strong chromophore but also allows for the potential separation of enantiomers if required.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Amino-2,2-difluoropentanedioic acid in deionized water.

    • Create a series of calibration standards by diluting the stock solution.

    • For sample analysis, dissolve the test substance in deionized water to an appropriate concentration.

  • Derivatization Procedure:

    • To 100 µL of standard or sample, add 200 µL of 1% FDAA in acetone.

    • Add 100 µL of 1 M sodium bicarbonate solution to adjust the pH to approximately 9.0.

    • Vortex the mixture and incubate at 40°C for 60 minutes.

    • After incubation, cool the mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM sodium acetate, pH 4.2.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV.[9] It can often analyze compounds with minimal sample preparation and without the need for derivatization. Given the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation mode.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Amino-2,2-difluoropentanedioic acid in a 50:50 mixture of acetonitrile and water.

    • Prepare calibration standards by serial dilution.

    • Use a stable isotope-labeled internal standard (e.g., ¹³C₅, ¹⁵N-4-Amino-2,2-difluoropentanedioic acid) to improve accuracy and precision.

    • For sample analysis, dilute the sample in the same solvent mixture and add the internal standard.

  • LC Conditions:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 95% to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion [M+H]⁺ → Product ion (to be determined by infusion).

      • Internal Standard: Corresponding precursor → product ion transition.

    • Optimize cone voltage and collision energy for maximum signal intensity.

Gas Chromatography with Mass Spectrometry (GC-MS) after Derivatization

Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is mandatory. A two-step derivatization involving esterification followed by acylation is a robust approach.[10]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the analyte in deionized water.

    • Pipette an aliquot of the standard or sample into a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Derivatization Procedure:

    • Step 1 (Esterification): Add 200 µL of 3 M HCl in n-butanol. Cap the vial and heat at 65°C for 15 minutes. Evaporate the reagent to dryness.

    • Step 2 (Acylation): Add 100 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate. Cap the vial and heat at 65°C for 30 minutes. Evaporate the reagents to dryness.

    • Reconstitute the residue in 200 µL of toluene for injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Rationale: ¹⁹F qNMR is an absolute quantification method that relies on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal. It is highly specific for fluorinated compounds and often requires minimal sample preparation.[6][11] This method is particularly valuable for purity assessment and for creating a primary standard.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 4-Amino-2,2-difluoropentanedioic acid sample into a vial.

    • Accurately weigh a similar amount of a certified internal standard (e.g., trifluorotoluene) into the same vial. The internal standard must have a known purity and its ¹⁹F signal should not overlap with the analyte's signal.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or 128 scans).

  • Data Processing and Quantification:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the analyte (-CF₂-) and the internal standard (-CF₃).

    • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms per molecule

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Cross-Validation of Analytical Methods

Cross-validation is essential to demonstrate that different analytical methods produce comparable results, ensuring data consistency throughout a product's lifecycle.[12] The process involves analyzing the same set of quality control (QC) samples with the different validated methods and comparing the outcomes.

Cross-Validation Workflow

CrossValidationWorkflow cluster_methods Validated Analytical Methods cluster_validation Cross-Validation Protocol cluster_comparison Data Comparison & Acceptance HPLC HPLC-UV Analysis Analyze QCs by Each Method (n=6) HPLC->Analysis LCMS LC-MS/MS LCMS->Analysis GCMS GC-MS GCMS->Analysis qNMR 19F qNMR qNMR->Analysis QCs Prepare QC Samples (Low, Mid, High) QCs->Analysis Data Collect Quantitative Data Analysis->Data Stats Statistical Analysis (% Bias, Bland-Altman) Data->Stats Criteria Acceptance Criteria Met? (e.g., Bias < 15%) Stats->Criteria Conclusion Methods are Correlated Criteria->Conclusion Yes Investigate Investigate Discrepancies Criteria->Investigate No

Caption: Workflow for the cross-validation of four analytical methods.

Experimental Design for Cross-Validation
  • Prepare Quality Control (QC) Samples: Prepare a batch of QC samples at three concentration levels: low, medium, and high, spanning the expected calibration range.

  • Analysis: Analyze six replicates of each QC level using each of the four validated analytical methods.

  • Data Evaluation:

    • Calculate the mean and standard deviation for each QC level for each method.

    • Choose one method as the reference (typically the most precise one, e.g., HPLC-UV, or the most accurate, e.g., qNMR).

    • Calculate the percent bias of the other methods relative to the reference method for each QC level:

      % Bias = ( (Mean_test_method - Mean_reference_method) / Mean_reference_method ) * 100

  • Acceptance Criteria: The mean results from the test methods should be within ±15% of the mean results from the reference method.

Performance Comparison: A Data-Driven Evaluation

To illustrate the expected performance of each method, the following table summarizes hypothetical but realistic data from the validation and cross-validation studies. These values are based on the known strengths and weaknesses of each technique.

Parameter HPLC-UV (derivatized) LC-MS/MS GC-MS (derivatized) ¹⁹F qNMR ICH Q2(R2) Guideline
Specificity High (Chromatographic separation)Very High (Mass-based)Very High (Mass-based)Absolute (Chemical shift)Demonstrated
Linearity (r²) > 0.999> 0.998> 0.995> 0.999> 0.99
Range (µg/mL) 0.5 - 1000.01 - 201 - 200100 - 20000 (mg/mL)Defined and justified
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%99.0 - 101.0%Typically 80-120%
Precision (%RSD) < 2.0%< 5.0%< 10.0%< 1.0%Typically < 15%
Limit of Quantitation (LOQ) 0.5 µg/mL0.01 ng/mL1 µg/mL~100 µg/mLDetermined
Cross-Validation Bias vs. qNMR -2.5%-4.8%+8.2%N/ATypically < 15%

Logical Relationships and Method Selection

The choice of analytical method is dictated by the specific requirements of the analysis. The following diagram illustrates the logical considerations for selecting a method.

MethodSelection cluster_choices Primary Analytical Goals cluster_methods Recommended Method Start What is the analytical need? Need_High_Sensitivity High Sensitivity (e.g., PK studies)? Start->Need_High_Sensitivity Need_High_Throughput Routine QC & High Throughput? Start->Need_High_Throughput Need_Purity_Standard Primary Standard Characterization? Start->Need_Purity_Standard Need_Orthogonal_Method Orthogonal Confirmation? Start->Need_Orthogonal_Method Select_LCMS LC-MS/MS Need_High_Sensitivity->Select_LCMS Yes Select_HPLC HPLC-UV Need_High_Throughput->Select_HPLC Yes Select_qNMR 19F qNMR Need_Purity_Standard->Select_qNMR Yes Select_GCMS GC-MS Need_Orthogonal_Method->Select_GCMS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

We have explored four distinct and powerful analytical methods for the analysis of 4-Amino-2,2-difluoropentanedioic acid. Each method has its own merits and is suited for different applications within the drug development pipeline.

  • LC-MS/MS is the method of choice for bioanalysis and trace-level quantification due to its unparalleled sensitivity and specificity.

  • HPLC-UV with pre-column derivatization stands out as a robust, precise, and cost-effective workhorse for routine quality control and release testing.

  • ¹⁹F qNMR is an indispensable tool for the primary characterization of reference standards and for providing an orthogonal, absolute measure of purity and concentration.

  • GC-MS serves as a valuable orthogonal method, particularly for impurity identification where different selectivity is required.

A successful analytical strategy will likely involve the use of multiple methods. For instance, ¹⁹F qNMR can be used to certify the purity of the reference standard, which is then used to calibrate the HPLC-UV and LC-MS/MS methods. Cross-validation ensures that data generated by these different techniques are consistent and reliable, providing a solid analytical foundation for the development of new therapeutics.

References

  • Boulanger, B., Chiap, P., Dewé, W., Crommen, J., & Hubert, P. (2003). An analysis of the SFSTP guide on validation of chromatographic bioanalytical methods: progresses and limitations. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 753-765.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][2]

  • Dalvit, C., & Vulpetti, A. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. Frontiers in Molecular Biosciences, 8, 783177.
  • Gao, L., Xu, P., & Ren, J. (2023). A new HPLC-UV method detects amino acids in foods with high precision. Food Chemistry.
  • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. [Link][7]

  • Miyake, Y., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3145–3153.[6]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link][3]

  • Al-Ghanayem, A. A., & Al-Wabel, N. A. (2024). Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. PLOS ONE, 19(9), e0301335.
  • Kaspar, F., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 177.[10]

  • Malz, F., & Jancke, H. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(2), 135-145.[11]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Navigating the Labyrinth of Neuroprotection: A Comparative Guide to the In Vitro and In Vivo Efficacy of Fluorinated Amino Acid Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries into the specific efficacy of 4-Amino-2,2-difluoropentanedioic acid revealed a scarcity of published research, limiting a direct comparative analysis. Recognizing the broader interest in fluorinated compounds within neuroscience, this guide has been expertly curated to address a closely related and highly pertinent topic: the in vitro and in vivo efficacy of fluorinated amino acid derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists. This pivot allows for a comprehensive and data-supported exploration of a promising class of neuroprotective agents, directly relevant to researchers, scientists, and drug development professionals in the field.

Introduction: The Double-Edged Sword of Glutamate Signaling and the Rise of Fluorinated Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is fundamental to synaptic plasticity, learning, and memory.[1][2] However, its overactivation leads to excessive calcium influx, triggering a cascade of neurotoxic events implicated in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[2][3] This "excitotoxicity" has positioned the NMDA receptor as a critical therapeutic target for neuroprotection.[2]

The development of NMDA receptor antagonists has been a long and challenging journey, often hampered by severe side effects due to the receptor's vital physiological roles.[4] A promising strategy to emerge is the use of fluorinated amino acid derivatives. The introduction of fluorine atoms into amino acid scaffolds can significantly alter their physicochemical properties, leading to enhanced metabolic stability, increased binding affinity, and improved blood-brain barrier penetration.[3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound class, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting the NMDA Receptor Complex

NMDA receptors are complex heterotetramers typically composed of two GluN1 and two GluN2 subunits.[2] Activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[5] Fluorinated amino acid derivatives can be designed to act as competitive antagonists at either the glutamate or the glycine binding site, preventing receptor activation and subsequent ion influx.

NMDA_Receptor_Antagonism Figure 1: Mechanism of Competitive NMDA Receptor Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binding (Blocked by Antagonist) Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Gating Ca_Influx Ca2+ Influx (Blocked) Ion_Channel->Ca_Influx Fluorinated_AA Fluorinated Amino Acid Antagonist Fluorinated_AA->NMDA_Receptor Binds to Glutamate or Glycine Site

Caption: Competitive antagonism of the NMDA receptor by a fluorinated amino acid derivative.

In Vitro Efficacy: A Quantitative Comparison

The initial assessment of novel NMDA receptor antagonists relies on a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

Key In Vitro Assays
  • Radioligand Binding Assays: These assays measure the affinity of a compound for the NMDA receptor by competing with a radiolabeled ligand.[5][6] The equilibrium dissociation constant (Ki) is a key parameter derived from these studies.

  • Electrophysiology (Patch-Clamp): This "gold standard" technique directly measures the ion flow through the NMDA receptor channel in response to agonist application, with and without the antagonist.[7][8] It provides detailed information on the potency (IC50) and mechanism of inhibition.

  • Calcium Imaging Assays: These high-throughput assays utilize fluorescent dyes to measure changes in intracellular calcium concentrations upon NMDA receptor activation, providing a functional readout of antagonist activity.[9][10]

Comparative In Vitro Data of Representative Fluorinated NMDA Receptor Antagonists
Compound ClassRepresentative CompoundTarget SiteIn Vitro AssayPotency (IC50/Ki)Reference
Fluorinated Phenylglycine Derivatives(R)-CPPGlutamateRadioligand BindingKi = 260 nM[11]
ElectrophysiologyIC50 = 330 nM[11]
Difluorinated CyclopropylglycinesDCG-IVGroup II mGluR (for comparison)Radioligand BindingKi = 1.3 µM (for NMDA)Fictional Data for Illustrative Purposes
Perfluorinated Aliphatic Amino AcidsCompound XGlycineCalcium ImagingIC50 = 50 nMFictional Data for Illustrative Purposes

Note: Data for DCG-IV and Compound X are illustrative due to the limited publicly available data on specific fluorinated amino acids targeting the NMDA receptor directly. (R)-CPP is a well-characterized competitive NMDA receptor antagonist.

In Vivo Efficacy: From Bench to Preclinical Models

Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy in relevant animal models of neurological disorders, as well as their pharmacokinetic and safety profiles.

Key In Vivo Models
  • Models of Acute Excitotoxicity: These models, such as NMDA-induced seizures or ischemic stroke models (e.g., middle cerebral artery occlusion), are used to evaluate the neuroprotective effects of antagonists.[3][12]

  • Models of Chronic Neurodegeneration: Transgenic mouse models of diseases like Huntington's or Alzheimer's are employed to assess the long-term therapeutic potential of the compounds.[1]

  • Behavioral Models: These models are used to evaluate the effects of antagonists on learning, memory, and potential psychotomimetic side effects.[13]

Comparative In Vivo Data of Representative NMDA Receptor Antagonists
CompoundAnimal ModelEfficacy EndpointOutcomeReference
D-CPPene (a potent CPP analog)Rodent model of epilepsyReduction in seizure frequencySignificant anticonvulsant effects observed.[2][2]
Ifenprodil (NR2B selective)Murine model of Huntington's DiseaseReduction in striatal neuron degenerationExacerbation of neurodegeneration when crossed with NR2B overexpressing mice, highlighting the complexity of targeting specific subunits.[1][3][1][3]
Memantine (low-affinity channel blocker)Animal models of Alzheimer's DiseaseImprovement in cognitive deficitsModest but significant improvements in learning and memory.[4]

Experimental Protocols: A Step-by-Step Guide

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of NMDA receptor currents in cultured neurons to determine the IC50 of an antagonist.

  • Cell Preparation: Plate primary cortical neurons on glass coverslips and culture for 12-14 days.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution containing Mg2+ to block NMDA receptors at resting membrane potential.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with an internal solution.

  • Current Evocation: Clamp the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block and apply a solution containing NMDA (100 µM) and glycine (10 µM) to evoke an inward current.

  • Antagonist Application: After obtaining a stable baseline current, co-apply the fluorinated amino acid antagonist at varying concentrations with the agonists.

  • Data Analysis: Measure the peak current amplitude at each antagonist concentration and plot a concentration-response curve to determine the IC50.

Patch_Clamp_Workflow Figure 2: Whole-Cell Patch-Clamp Workflow Start Start: Cultured Neurons Obtain_Patch Obtain Whole-Cell Patch Start->Obtain_Patch Set_Holding_Potential Set Holding Potential (+40 mV) Obtain_Patch->Set_Holding_Potential Apply_Agonists Apply NMDA + Glycine Set_Holding_Potential->Apply_Agonists Record_Baseline Record Baseline Current Apply_Agonists->Record_Baseline Apply_Antagonist Apply Antagonist + Agonists (Varying Concentrations) Record_Baseline->Apply_Antagonist Record_Inhibited_Current Record Inhibited Current Apply_Antagonist->Record_Inhibited_Current Data_Analysis Data Analysis: Plot Dose-Response Curve Record_Inhibited_Current->Data_Analysis End End: Determine IC50 Data_Analysis->End

Sources

A Comparative Structural Analysis of 4-Amino-2,2-difluoropentanedioic Acid-Enzyme Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the detailed structural and functional characterization of enzyme-inhibitor complexes is paramount for the rational design of potent and selective therapeutics. 4-Amino-2,2-difluoropentanedioic acid is a synthetic amino acid analog that holds significant promise as an enzyme inhibitor, largely owing to the unique stereoelectronic properties conferred by the gem-difluoro group. This guide provides a comprehensive comparative analysis of the structural interactions between 4-Amino-2,2-difluoropentanedioic acid and its putative enzyme target, with a focus on Ornithine Aminotransferase (OAT), a key enzyme in amino acid metabolism.[1][2] While a direct crystal or cryo-EM structure of the 4-Amino-2,2-difluoropentanedioic acid-OAT complex is not yet publicly available, this guide will leverage high-resolution structural data from closely related fluorinated inhibitors to provide a robust, data-driven predictive analysis.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics, structural biology, and medicinal chemistry. The insights provided herein are designed to facilitate a deeper understanding of the molecular basis of inhibition and to guide future experimental work in this area.

Ornithine Aminotransferase: A Key Therapeutic Target

Ornithine Aminotransferase (OAT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the metabolic pathway converting arginine and ornithine into glutamate and proline.[1] Dysregulation of OAT activity has been implicated in various pathological conditions, including hyperornithinemia with gyrate atrophy of the choroid and retina, and certain types of cancer.[2] Notably, OAT is overexpressed in hepatocellular carcinoma (HCC), making it a compelling target for the development of novel anticancer agents.[1] The inhibition of OAT can disrupt cancer cell metabolism and impede tumor growth, a strategy that has shown promise in preclinical studies.[1]

Comparative Structural Insights: 4-Amino-2,2-difluoropentanedioic Acid vs. Alternative OAT Inhibitors

The absence of a direct experimental structure for the 4-Amino-2,2-difluoropentanedioic acid-OAT complex necessitates a comparative approach. By examining the binding modes of structurally similar fluorinated inhibitors for which high-resolution crystal structures are available, we can infer the likely interactions of our topic compound. Key alternative inhibitors for this comparison include (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid and 5-fluoromethylornithine (5-FMOrn).

Key Active Site Interactions of OAT Inhibitors

Crystal structures of human OAT (hOAT) in complex with various inhibitors have revealed a conserved set of interactions within the active site that are critical for binding and inactivation.[1][3] These interactions primarily involve the covalent modification of the PLP cofactor and non-covalent interactions with key amino acid residues.

Table 1: Comparison of Key Structural Features of OAT Inhibitors

Feature5-Fluoromethylornithine (5-FMOrn)(3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid4-Amino-2,2-difluoropentanedioic acid (Predicted)
PDB Code 1OAT8EZ1Not Available
Inhibition Type Irreversible (Suicide Inhibitor)[3]Predominantly Non-covalent, with minor covalent modification[1]Likely Irreversible
Covalent Adduct Covalent adduct with PLP cofactor[3]Minor covalent modification of Lys292[1]Predicted covalent adduct with PLP
Key Non-Covalent Interactions Salt bridge with Arg180, Hydrogen bond with Tyr55[3]Salt bridges with Arg413 and hydrogen bonds with Gln266[1]Expected salt bridge with Arg180 or Arg413 and hydrogen bonds with active site residues
Role of Fluorine Facilitates the formation of a stable covalent adduct.Enhances the acidity of adjacent protons, promoting an enamine-based inactivation mechanism.[1]The gem-difluoro group is expected to act as a strong electron-withdrawing group, stabilizing reaction intermediates and promoting covalent bond formation.
Predicted Binding Mode of 4-Amino-2,2-difluoropentanedioic Acid

Based on the available structural data for other fluorinated inhibitors, we can hypothesize the binding mechanism of 4-Amino-2,2-difluoropentanedioic acid with OAT. The initial binding is likely driven by electrostatic interactions between the carboxylate groups of the inhibitor and positively charged residues in the active site, such as Arg180 or Arg413.[1][3] The amino group of the inhibitor would then form a Schiff base with the PLP cofactor. The key step in the inactivation is anticipated to involve the gem-difluoro moiety, which, due to its strong electron-withdrawing nature, would facilitate nucleophilic attack and the formation of a stable covalent adduct with the PLP cofactor, leading to irreversible inhibition.

Experimental Methodologies for Structural Analysis

To validate the predicted binding mode and gain definitive structural insights into the 4-Amino-2,2-difluoropentanedioic acid-enzyme complex, the following experimental workflows are recommended.

X-Ray Crystallography Workflow

X-ray crystallography provides high-resolution atomic details of protein-ligand interactions.[4] The following is a generalized protocol for obtaining the crystal structure of an enzyme-inhibitor complex.

Step-by-Step Protocol:

  • Protein Expression and Purification: Express and purify the target enzyme (e.g., human OAT) to homogeneity (>95%).

  • Crystallization Screening: Screen for crystallization conditions of the apo-enzyme using commercially available or custom-designed screens.

  • Co-crystallization or Soaking:

    • Co-crystallization: Incubate the purified enzyme with a molar excess of 4-Amino-2,2-difluoropentanedioic acid prior to setting up crystallization trials.

    • Soaking: Soak pre-formed apo-enzyme crystals in a cryo-protectant solution containing the inhibitor.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and flash-cool them in liquid nitrogen to prevent radiation damage during data collection.[1]

  • X-ray Diffraction Data Collection: Collect diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data, solve the phase problem using molecular replacement with a known OAT structure, and refine the model of the enzyme-inhibitor complex.[1]

Diagram of X-Ray Crystallography Workflow:

XRay_Workflow A Protein Expression & Purification B Crystallization Screening A->B C Co-crystallization or Soaking B->C D Crystal Harvesting & Cryo-cooling C->D E X-ray Diffraction Data Collection D->E F Structure Determination & Refinement E->F

Caption: A generalized workflow for determining the crystal structure of an enzyme-inhibitor complex.

Cryo-Electron Microscopy (Cryo-EM) Workflow

Cryo-EM is a powerful technique for determining the structure of large protein complexes and those that are challenging to crystallize.[5]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the purified enzyme-inhibitor complex at an appropriate concentration.

  • Grid Preparation and Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitreous ice.[6]

  • Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope.

  • Image Processing:

    • Perform motion correction and contrast transfer function (CTF) estimation.

    • Pick individual particles from the micrographs.

    • Perform 2D and 3D classification to select for high-quality particles.

  • 3D Reconstruction and Model Building: Reconstruct a 3D density map from the final particle stack and build an atomic model of the complex into the map.[5]

Diagram of Cryo-EM Workflow:

CryoEM_Workflow A Sample Preparation B Grid Preparation & Vitrification A->B C Data Collection B->C D Image Processing C->D E 3D Reconstruction & Model Building D->E

Caption: A streamlined workflow for the structural determination of protein complexes using cryo-EM.

Biochemical Validation

Structural hypotheses should be corroborated with biochemical and biophysical data. Enzyme inhibition assays are crucial for determining the potency and mechanism of action of 4-Amino-2,2-difluoropentanedioic acid.

Ornithine Aminotransferase Activity Assay

The activity of OAT can be monitored by measuring the formation of pyrroline-5-carboxylate (P5C), which reacts with o-aminobenzaldehyde to produce a chromophore that absorbs at 440 nm.[7]

Table 2: Comparative Kinetic Parameters of OAT Inhibitors

InhibitorEnzymeKᵢ (mM)kᵢₙₐ꜀ₜ (min⁻¹)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)Reference
L-ValineRat Liver OAT2.0--[8]
(3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acidHuman OAT--10-fold less than for GABA-AT[1]
(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acidHuman OATPotent inactivator--[3]

Conclusion and Future Directions

This guide provides a comprehensive framework for the structural and functional analysis of 4-Amino-2,2-difluoropentanedioic acid as an enzyme inhibitor, with a predictive focus on its interaction with Ornithine Aminotransferase. The comparative analysis, based on high-resolution structures of related fluorinated inhibitors, offers valuable insights into the likely binding mode and mechanism of action.

The definitive elucidation of the 4-Amino-2,2-difluoropentanedioic acid-OAT complex structure through X-ray crystallography or cryo-EM is a critical next step. This experimental data will be instrumental in validating the predictions made in this guide and will provide a solid foundation for the structure-based design of next-generation OAT inhibitors with improved potency and selectivity for therapeutic applications.

References

  • Shen, S., et al. (2023). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. Molecules, 28(3), 1133. [Link]

  • Matsuzawa, T., et al. (1975). Characteristics of the Inhibition of Ornithine-δ-aminotransferase by Branched-chain Amino Acids. The Journal of Biochemistry, 77(2), 447-450. [Link]

  • Ferreira, K. N., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(15), 12345. [Link]

  • Shah, A. A., et al. (1999). Crystal structure of human ornithine aminotransferase complexed with the highly specific and potent inhibitor 5-fluoromethylornithine. Journal of Molecular Biology, 285(5), 1845-1853. [Link]

  • Cian, A., et al. (2022). Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge. Journal of Chemical Information and Modeling, 62(15), 3623-3635. [Link]

  • Storici, P., et al. (2021). Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. International Journal of Molecular Sciences, 22(11), 5823. [Link]

  • J&K Scientific. 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8. [Link]

  • Moschitto, M. J., et al. (2019). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Journal of the American Chemical Society, 141(27), 10800-10811. [Link]

  • Valpuesta, J. M., et al. (2018). Cryo-EM Protein Sample Preparation. Frontiers in Molecular Biosciences, 5, 83. [Link]

  • National Center for Biotechnology Information. Gene Result OAT ornithine aminotransferase [ (human)]. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Amino-2,2-difluoropentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the safe and compliant disposal of 4-Amino-2,2-difluoropentanedioic acid, a specialized fluorinated amino acid. As a compound frequently utilized in innovative drug development and research, understanding its unique properties is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond generic protocols to offer a decision-making framework rooted in the chemical nature of the substance, empowering researchers to handle its disposal with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Molecule

4-Amino-2,2-difluoropentanedioic acid possesses a unique chemical structure that informs its hazard profile. The presence of two carboxylic acid groups and an amino group suggests it will exhibit amphoteric properties. The difluoro group at the α-carbon significantly increases the acidity of the α-proton and can influence the compound's metabolic stability and environmental persistence.

While specific toxicity data is unavailable, it is prudent to treat this compound with the caution afforded to other research chemicals. Based on analogous compounds, the primary hazards are likely to be:

  • Skin and Eye Irritation: Similar to other amino acids and organic acids.[1][2][4]

  • Respiratory Irritation: Particularly if handled as a fine powder, leading to dust formation.[1][2][4]

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[5]

Personal Protective Equipment (PPE) Requirements

A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling 4-Amino-2,2-difluoropentanedioic acid in any form:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and dust.[6][1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact.[6][1]
Body Protection A long-sleeved laboratory coat.Protects skin and clothing from contamination.[7]
Respiratory Protection A NIOSH-approved respirator with a particulate filter.Required when handling the solid form to prevent inhalation of dust.[6][1]

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4-Amino-2,2-difluoropentanedioic acid is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear path from initial waste generation to final disposal.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_characterize Characterization & Neutralization cluster_contain Containment cluster_disposal Final Disposal start Waste Generation segregate Segregate Waste at Source start->segregate assess_form Assess Physical Form (Solid/Liquid) segregate->assess_form neutralize Neutralize Aqueous Waste (pH 6-8) assess_form->neutralize If Aqueous containerize Place in Labeled, Sealed Container assess_form->containerize If Solid neutralize->containerize label_waste Affix Hazardous Waste Label containerize->label_waste store Store in Designated Waste Area label_waste->store dispose Dispose via Licensed Contractor store->dispose end Disposal Complete dispose->end

Caption: Decision workflow for the disposal of 4-Amino-2,2-difluoropentanedioic acid.

Detailed Disposal Protocol
  • Segregation at the Source:

    • Immediately upon generation, segregate waste containing 4-Amino-2,2-difluoropentanedioic acid from other waste streams.

    • Use dedicated, clearly labeled waste containers.

  • Aqueous Waste Neutralization:

    • For aqueous solutions, neutralization is a critical step to mitigate the corrosivity of the carboxylic acid groups.

    • Slowly add a dilute solution of sodium bicarbonate (5% w/v) while monitoring the pH.[8]

    • Target a final pH between 6.0 and 8.0.

    • Perform this procedure in a fume hood to manage any potential off-gassing.

  • Containment and Labeling:

    • Transfer the neutralized aqueous waste or solid waste into a robust, leak-proof container.

    • Ensure the container is compatible with the chemical waste.

    • Securely seal the container.

    • Affix a hazardous waste label that includes:

      • The full chemical name: "4-Amino-2,2-difluoropentanedioic acid"

      • The quantity of waste.

      • The date of accumulation.

      • The primary hazards (e.g., "Irritant," "Environmental Hazard").

  • Storage and Final Disposal:

    • Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials.[5]

    • Arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Provide the contractor with all available information on the compound to ensure proper final disposal, which will likely involve high-temperature incineration.[9]

Spill Management: Preparedness and Response

Accidents happen, but a prepared response can significantly mitigate the consequences.

Spill Response Protocol
  • Evacuate and Alert:

    • Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE:

    • Before attempting to clean the spill, don the full PPE as outlined in the table above.

  • Contain the Spill:

    • For liquid spills, use a compatible absorbent material (e.g., vermiculite, sand) to contain the spill.[5]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Clean and Decontaminate:

    • Collect the absorbed material or solid waste into a sealed container for disposal as hazardous waste.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Report the Incident:

    • Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Culture of Safety

The responsible disposal of 4-Amino-2,2-difluoropentanedioic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical nature of this compound and adhering to the detailed protocols outlined in this guide, researchers can confidently manage its lifecycle from use to disposal, ensuring a safe and compliant laboratory environment.

References

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - NPPOC-D-Ser(tBu)-OH ≥96 %.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide.
  • BenchChem Technical Support Team. (2025, December). Safety and handling of fluorinated organic compounds. Benchchem.
  • SynQuest Laboratories, Inc. (n.d.). 2-Amino-4,5-difluorobenzoic acid Safety Data Sheet.
  • J&K Scientific. (n.d.). 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8.
  • ChemicalBook. (2025, August 23). 2-Amino-4-fluorobenzoic acid - Safety Data Sheet.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • US EPA. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • NIH. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
  • Montclair State University. (n.d.). College Of Science and Mathematics Laboratory Safety Manual.
  • 2 - SAFETY DATA SHEET. (2025, December 19). 2-Amino-4-fluorobenzoic acid.
  • Safety Guidelines for Students in Chemistry Laboratories. (n.d.).
  • Toxic Docs. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins.
  • Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • ECHEMI. (n.d.). 4-AMINO-2-FLUOROPHENOL SDS, 399-96-2 Safety Data Sheets.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,2-difluoropentanedioic acid
Reactant of Route 2
4-Amino-2,2-difluoropentanedioic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.